Product packaging for 3-Bromo-2-fluoro-6-methoxypyridine(Cat. No.:CAS No. 1227599-27-0)

3-Bromo-2-fluoro-6-methoxypyridine

Cat. No.: B1379727
CAS No.: 1227599-27-0
M. Wt: 206.01 g/mol
InChI Key: MQTONQLSSAOFRP-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-methoxypyridine is a useful research compound. Its molecular formula is C6H5BrFNO and its molecular weight is 206.01 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrFNO B1379727 3-Bromo-2-fluoro-6-methoxypyridine CAS No. 1227599-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-fluoro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTONQLSSAOFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227599-27-0
Record name 3-bromo-2-fluoro-6-methoxypyridine
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Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Bromo-2-fluoro-6-methoxypyridine

In the landscape of pharmaceutical and materials science research, functionalized heterocyclic compounds are of paramount importance. Among these, substituted pyridines serve as foundational scaffolds for a vast array of biologically active molecules and advanced materials. This compound (CAS No. 1227599-27-0) is a key exemplar of this class, offering a unique combination of reactive sites and modulating functional groups. The strategic placement of a bromine atom, a fluorine atom, and a methoxy group on the pyridine ring provides chemists with a versatile tool for molecular construction.

This guide provides an in-depth analysis of the chemical properties, reactivity, and handling of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique characteristics of this compound in their synthetic endeavors. The information presented herein is a synthesis of available data and established principles of organic chemistry, designed to provide both foundational knowledge and practical insights.

PART 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is the bedrock of its effective application in synthesis. While extensive experimental data for this compound is not widely published, a combination of supplier data and predictive models provides a solid foundation for its use.

Molecular Structure and Key Identifiers

The arrangement of substituents on the pyridine core is critical to the molecule's reactivity. The fluorine at the 2-position and the methoxy group at the 6-position exert strong electronic effects, while the bromine at the 3-position serves as a primary reactive handle for carbon-carbon bond formation.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that many of these values are predicted and should be used as a guide for experimental planning.

PropertyValueSource
CAS Number 1227599-27-0[1][2]
Molecular Formula C₆H₅BrFNO[1][2]
Molecular Weight 206.01 g/mol [1][3]
Appearance Solid, Semi-solid, or liquid
Boiling Point 192.2 ± 35.0 °C (Predicted)[2]
Density 1.621 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 70.0 ± 25.9 °C (Predicted)[2]
Refractive Index 1.521 (Predicted)[2]
Purity Typically ≥95-98%[3]
Storage Store at 2-8°C under an inert atmosphere

PART 2: Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity conferred by its substituents. The interplay of inductive and mesomeric effects governs its behavior in key organic transformations.

Electronic Landscape and Reactivity Principles
  • Fluorine at C2: As the most electronegative element, the fluorine atom exerts a strong electron-withdrawing inductive effect, decreasing the electron density of the pyridine ring and making it more susceptible to nucleophilic attack.

  • Bromine at C3: The C-Br bond is the primary site for synthetic modification. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions. Its position adjacent to the electron-withdrawing fluorine atom can influence its reactivity.

  • Methoxy at C6: The methoxy group is an electron-donating group through resonance, which can partially offset the inductive withdrawal of the halogen substituents. This can influence the regioselectivity of certain reactions.

This electronic arrangement makes the compound an ideal substrate for constructing complex molecules, particularly through transition-metal-catalyzed cross-coupling reactions.

Core Application: Palladium-Catalyzed Cross-Coupling

The C3-Broromine atom is perfectly poised for a variety of palladium-catalyzed reactions, which are foundational in modern drug discovery.[4]

Logical Workflow for a Suzuki-Miyaura Cross-Coupling Reaction:

Suzuki_Workflow Start Reactants & Catalyst Setup Reactants 1. This compound 2. Arylboronic Acid 3. Pd Catalyst (e.g., Pd(dppf)Cl₂) 4. Base (e.g., K₂CO₃) 5. Solvent (e.g., Dioxane/Water) Start->Reactants Inert Establish Inert Atmosphere (N₂ or Ar Purge) Reactants->Inert Reaction Heat Reaction Mixture (e.g., 80-100 °C) Monitor by TLC/LC-MS Inert->Reaction Workup Aqueous Workup 1. Cool to RT 2. Dilute with Water 3. Extract with Organic Solvent Reaction->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product Characterized Product Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol is a representative, self-validating procedure based on established methods for structurally similar halo-pyridines.[5] Researchers should perform their own optimization.

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the desired biaryl product.

PART 3: Spectroscopic Characterization

Accurate characterization is essential for verifying the identity and purity of both the starting material and subsequent products. While a complete, published spectroscopic dataset for this compound is scarce, we can predict the expected signals based on its structure and data from analogous compounds.

Note: The following data are illustrative predictions. Actual spectra must be obtained experimentally for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These signals will appear as doublets due to coupling with each other. A sharp singlet corresponding to the three protons of the methoxy group will be present in the upfield region (typically 3.8-4.0 ppm).

  • ¹³C NMR: The carbon NMR will display six distinct signals. The carbon bearing the methoxy group will be the most shielded (lowest ppm), while the carbons bonded to the electronegative fluorine and bromine atoms will be significantly shifted.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a clear diagnostic signal for the presence of the fluorine substituent.

Mass Spectrometry (MS)

In a mass spectrum using electron ionization (EI-MS), the molecular ion peak would be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity at M+ and M+2). Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃) from the parent ion.

PART 4: Safety, Handling, and Storage

Proper handling of chemical reagents is critical to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for this and structurally related compounds, this compound should be handled with care.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning.

  • Pictogram: GHS07 (Exclamation Mark).

Mandatory PPE:

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a standard laboratory coat.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6]

Handling and Storage Recommendations
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique substitution pattern provides a reliable handle for cross-coupling reactions while allowing for fine-tuning of steric and electronic properties through its fluoro and methoxy groups. While a comprehensive public database of its experimental properties is still developing, its utility can be confidently predicted based on the well-established chemistry of functionalized pyridines. By adhering to the principles of reactivity and safety protocols outlined in this guide, researchers can effectively incorporate this potent intermediate into their synthetic strategies to accelerate the discovery of new medicines and materials.

References

  • Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermedi
  • This compound | 1227599-27-0 | C6H5BrFNO | Appchem. [Link]
  • 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline - PubChem. [Link]
  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization - ResearchG

Sources

A Senior Application Scientist's Guide to 3-Bromo-2-fluoro-6-methoxypyridine: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Heterocycle

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. 3-Bromo-2-fluoro-6-methoxypyridine (CAS No. 1227599-27-0) has emerged as a particularly valuable heterocyclic intermediate.[1] Its utility stems from a unique confluence of structural features: a pyridine core, a synthetically versatile bromine atom, a metabolically influential fluorine atom, and a methoxy group that modulates electronic properties. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, exploring the synthesis, reactivity, and profound potential of this compound in accelerating pharmaceutical innovation.

The pyridine scaffold is a privileged structure in drug design, appearing in numerous approved pharmaceuticals. The specific substitution pattern of this compound offers a trifecta of advantages. The bromine atom at the 3-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-nitrogen bonds.[2] The fluorine atom at the 2-position is a critical feature; its incorporation into drug candidates often enhances pharmacokinetic properties, such as metabolic stability and bioavailability, by blocking sites of oxidative metabolism.[3] The 6-methoxy group further influences the electronic nature of the pyridine ring, impacting its reactivity and potential interactions with biological targets.[3] This combination makes it a sought-after precursor for creating diverse molecular libraries aimed at a wide range of diseases.[4]

Physicochemical Properties and Specifications

A clear understanding of a compound's physical properties is essential for its effective use in synthesis, including reaction setup, purification, and storage. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 1227599-27-0[5][6]
Molecular Formula C₆H₅BrFNO[5][7]
Molecular Weight 206.01 g/mol [7][8]
Appearance Solid, Semi-solid, or Liquid[9]
Boiling Point 192.2 ± 35.0 °C (Predicted)[7]
Density 1.621 ± 0.06 g/cm³ (Predicted)[7]
Flash Point 70.0 ± 25.9 °C (Predicted)[7]
Purity Typically ≥95-98%[8][9]
Storage Inert atmosphere, 2-8°C[9]
SMILES COC1=CC=C(Br)C(F)=N1[5][8]
InChI Key MQTONQLSSAOFRP-UHFFFAOYSA-N[9]

Synthesis and Manufacturing Insights

The most logical and industrially scalable synthesis of this compound involves the selective halogenation of a readily available precursor, 2-fluoro-6-methoxypyridine.[10] The causality behind this strategy is rooted in the principles of electrophilic aromatic substitution on an electron-rich pyridine ring. The methoxy group is an activating, ortho-para directing group, while the fluorine and the ring nitrogen are deactivating. The reaction must be carefully controlled to achieve bromination at the C3 position.

A plausible synthetic pathway involves the direct bromination of 2-fluoro-6-methoxypyridine using a suitable brominating agent like N-Bromosuccinimide (NBS) or a bromine-lewis acid system. The choice of solvent and temperature is critical to control regioselectivity and prevent side reactions.

G A 2-Fluoro-6-methoxypyridine (CAS: 116241-61-3) C Reaction Vessel (Inert Solvent, e.g., CH₃CN) A->C B Brominating Agent (e.g., NBS, Br₂) B->C D Electrophilic Aromatic Substitution C->D Controlled Temp. E This compound (CAS: 1227599-27-0) D->E F Purification (Chromatography/Recrystallization) E->F G Final Product F->G

Caption: Proposed synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The true power of this compound lies in its capacity to serve as a versatile scaffold in cornerstone synthetic transformations. The carbon-bromine bond is the primary reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[2]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds.[11] For this compound, the C-Br bond undergoes oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle that culminates in the formation of a new bond with a boronic acid or ester coupling partner.[12]

This reaction is invaluable for extending the molecular framework, allowing for the introduction of diverse aryl or heteroaryl substituents at the 3-position. These modifications are crucial for exploring structure-activity relationships (SAR) during lead optimization, tuning a compound's steric and electronic properties to enhance target affinity and selectivity.[13]

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of aromatic C-N bonds is another critical transformation in pharmaceutical synthesis, as the resulting arylamine moiety is present in a vast number of biologically active compounds.[14] The Buchwald-Hartwig amination provides a mild and general method for achieving this, overcoming the limitations of harsher, classical methods.[15]

In this reaction, the C-Br bond of this compound is coupled with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[14] This allows for the direct installation of a wide range of nitrogen-containing functional groups, from simple amines to complex heterocycles, providing a direct route to novel drug candidates.[16]

G cluster_0 Core Reactivity cluster_1 Key Transformations cluster_2 Resulting Scaffolds A This compound B Suzuki-Miyaura Coupling (Pd Catalyst, Base, Boronic Acid) A->B C Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Amine) A->C D Aryl/Heteroaryl Substituted Pyridines (C-C Bond Formed) B->D E N-Substituted Pyridines (C-N Bond Formed) C->E

Caption: Key synthetic transformations of the title compound.

Validated Experimental Protocols

The following protocols are self-validating systems, providing detailed, step-by-step methodologies for the key transformations discussed. Note: These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a representative coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-Dioxane/Water (4:1)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add the anhydrous dioxane/water mixture via syringe.

  • Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for coupling this compound with a representative amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • (±)-BINAP (3 mol%)

  • Sodium tert-butoxide (NaOᵗBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with Pd₂(dba)₃, (±)-BINAP, and NaOᵗBu.[17]

  • Reagent Addition: Add this compound and the amine.[17]

  • Solvent Addition: Add anhydrous toluene via syringe.[17]

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.[16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and dilute with diethyl ether or ethyl acetate.

  • Extraction: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[17]

  • Purification: Purify the residue by flash column chromatography to yield the desired N-substituted product.

G A 1. Reaction Setup (Flask, Reagents, Inert Gas) B 2. Catalyst & Solvent Addition A->B C 3. Heating & Stirring (e.g., 80-110°C) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D D->C Incomplete E 5. Work-up (Quench, Extract) D->E Complete F 6. Purification (Column Chromatography) E->F G Pure Product F->G

Caption: A generalized workflow for cross-coupling reactions.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Based on available data, the compound is classified with the GHS07 pictogram, indicating potential hazards.[9]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in pharmaceutical research. Its unique combination of a pyridine core, a reactive bromine handle, and beneficial fluoro and methoxy substituents provides chemists with a versatile and powerful platform for the synthesis of complex, biologically active molecules. By enabling access to novel chemical space through robust and reliable C-C and C-N bond-forming reactions, this compound plays a critical role in shortening synthetic routes and accelerating the journey from lead discovery to clinical development.

References

  • 2-Fluoro-6-methoxypyridine | Properties, Uses, Safety Data, Supplier in China. (n.d.). Alchemist-chem.
  • Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate. (n.d.). Pharmaffiliates.
  • 3-Bromo-5-fluoro-2-methoxypyridine. (n.d.). PubChem.
  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). The University of Manchester.
  • 6-Bromo-2-fluoro-3-methoxypyridine. (n.d.). AOBChem USA.
  • The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. (n.d.). Alchemist-chem.
  • Douglas, C. J., & Garg, N. K. (2017). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ACS Central Science, 3(6), 558–563. [Link]
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • 2-Fluoro-6-methoxypyridine. (n.d.). PubChem.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate.
  • Preparation method of fluoropyridine compounds. (2013). Google Patents.
  • The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. (n.d.). PubChem.
  • Xu, P., & Studer, A. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 101, 524–541. [Link]
  • van Pée, K. H., & Unversucht, S. (2003). Biological dehalogenation and halogenation reactions. Chemosphere, 52(2), 299–312. [Link]
  • 2-bromo-6-fluoro-3-methoxypyridine (C6H5BrFNO). (n.d.). PubChemLite.

Sources

Introduction: The Strategic Value of a Halogenated Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-fluoro-6-methoxypyridine

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—featuring a bromine atom, a fluorine atom, and a methoxy group on the pyridine core—offers a versatile platform for synthetic chemists. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the fluorine atom can modulate electronic properties and metabolic stability, and the methoxy group influences solubility and can act as a directing group.

This guide provides a comprehensive overview of the essential physical properties of this compound (CAS No. 1227599-27-0). For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for reaction design, process optimization, quality control, and formulation. While experimentally determined data for this specific molecule is not widely published, this document outlines the predicted properties and provides detailed, field-proven protocols for their empirical determination, grounding the theoretical in practical, actionable methodology.

Section 1: Core Physicochemical Properties

The fundamental physicochemical data for this compound is summarized below. It is critical to note that many of the available values are predicted through computational models. Such predictions are invaluable for initial planning but must be confirmed by experimental measurement for any rigorous application.

PropertyValueData TypeSource(s)
CAS Number 1227599-27-0Experimental[1][2][3]
Molecular Formula C₆H₅BrFNO---[1][2]
Molecular Weight 206.01 g/mol Calculated[1][2]
Physical Form Solid, Semi-solid, or LiquidObserved[3]
Boiling Point 192.2 ± 35.0 °CPredicted[1]
Density 1.621 ± 0.06 g/cm³Predicted[1]
Flash Point 70.0 ± 25.9 °CPredicted[1]
LogP (Octanol/Water) 2.68Calculated[1]
Refractive Index 1.521Predicted[1]

The ambiguity in the reported physical form ("Solid or Semi-solid or liquid") suggests that the compound's melting point is likely near standard ambient temperature.[3] This underscores the importance of the experimental verification detailed in the following sections.

Section 2: Experimental Determination of Key Physical Properties

The following protocols are presented as self-validating systems. Each procedure includes not just the steps, but the scientific rationale, ensuring that the resulting data is both accurate and reliable.

Melting Point Determination

Expertise & Experience: The melting point is more than a physical constant; it is a critical indicator of purity. A pure crystalline solid exhibits a sharp, well-defined melting point (typically a range of <1°C), whereas impurities depress and broaden the melting range.[4] The capillary method is the pharmacopeial standard for this determination.[5]

Detailed Protocol:

  • Sample Preparation (The Foundation of Accuracy):

    • Ensure the sample is completely dry, as residual solvent will act as an impurity. Dry the sample under vacuum for several hours.

    • Crush the crystalline sample into a fine, uniform powder using a mortar and pestle. This is a critical step to ensure uniform heat transfer throughout the sample, preventing inconsistent melting.[5]

  • Capillary Tube Loading:

    • Tap the open end of a glass capillary tube into the powdered sample. A small amount of sample (2-3 mm height) is sufficient.

    • Compact the sample at the sealed bottom of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube. A densely packed sample prevents air pockets and ensures a clear observation of the melt.[6]

  • Measurement (Preliminary and Fine):

    • Rapid Determination: First, perform a quick measurement by heating the apparatus rapidly to find the approximate melting range. This saves significant time.[4]

    • Accurate Determination: Allow the apparatus to cool at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow, controlled rate (1-2°C per minute). Fast heating rates are the primary cause of inaccurate measurements as the thermal equilibrium between the heating block, thermometer, and sample is not achieved.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last solid crystal melts into liquid (T2).

    • The melting point is reported as the range T1 - T2.

Logical Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording prep1 Dry Sample (Vacuum) prep2 Grind to Fine Powder prep1->prep2 Ensures purity load Load Capillary Tube (2-3 mm height) prep2->load Ensures uniform heating measure1 Rapid Heating (Approximate MP) load->measure1 measure2 Cool Apparatus measure1->measure2 measure3 Slow Heating (1-2°C/min) (Accurate MP) measure2->measure3 record1 Record T1 (First liquid drop) measure3->record1 record2 Record T2 (All liquid) record1->record2 report Report as Range: T1 - T2 record2->report

Caption: Workflow for accurate melting point determination.

Boiling Point Determination

Expertise & Experience: The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is another key identifier.[7] For small research-scale quantities where a full distillation is impractical, the Thiele tube method provides an accurate measurement with minimal material (<1 mL).[8] It is crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Detailed Protocol:

  • Apparatus Setup:

    • Place a small amount of the liquid sample (0.5-1 mL) into a small test tube (fusion tube).

    • Take a capillary tube and seal one end in a flame.

    • Place the capillary tube, open-end down, into the liquid in the test tube.

  • Heating and Observation:

    • Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil).[9] The Thiele tube's design promotes uniform heating via convection currents.

    • Heat the side arm of the Thiele tube gently with a burner. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.[8]

    • Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates that the liquid's vapor pressure has exceeded the atmospheric pressure.

  • Data Recording (The Cooling Phase is Key):

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The exact moment the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point.[8] At this temperature, the external atmospheric pressure has just overcome the vapor pressure of the liquid.

    • Record this temperature as the boiling point. Record the barometric pressure.

Logical Workflow for Boiling Point Determination (Thiele Tube)

G cluster_setup Apparatus Setup cluster_heat Heating Phase cluster_cool Cooling & Recording setup1 Add Sample to Fusion Tube setup2 Insert Inverted Capillary Tube setup1->setup2 setup3 Attach to Thermometer & Place in Thiele Tube setup2->setup3 heat1 Gently Heat Thiele Tube Arm setup3->heat1 heat2 Observe Bubbles heat1->heat2 heat3 Achieve Rapid, Continuous Stream heat2->heat3 cool1 Remove Heat heat3->cool1 cool2 Watch for Bubbles to Stop cool1->cool2 cool3 Record Temperature When Liquid Enters Capillary cool2->cool3 report Report Boiling Point & Barometric Pressure cool3->report

Caption: Workflow for boiling point determination via Thiele tube.

Solubility Assessment

Expertise & Experience: Solubility is a critical parameter in drug development, influencing bioavailability, and in process chemistry, affecting solvent choice for reactions and purifications. The "shake-flask" method is the gold standard for determining equilibrium solubility.[10] The key to this protocol is ensuring true equilibrium has been reached, which means the solution is genuinely saturated and will not dissolve more solute.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., ethyl acetate, methanol, water) in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[11]

    • Agitate the vial at a constant, controlled temperature (e.g., 25°C) using a shaker or stirrer. Agitation should be vigorous enough to keep the solid suspended.

  • Equilibration (A Test of Patience):

    • Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours. For new compounds, it is wise to sample at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the concentration of the solute in solution remains constant between successive measurements.[10]

  • Sample Separation (Avoiding Contamination):

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a fine-pore (e.g., 0.45 µm) syringe filter to remove all undissolved solid particles. This step is critical to avoid artificially high concentration readings.

  • Quantification:

    • Accurately dilute the filtered sample with a known volume of the solvent.

    • Determine the concentration of the solute using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[10]

    • Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Logical Workflow for Solubility Determination (Shake-Flask)

G cluster_equil Equilibration cluster_analyze Analysis prep Add Excess Solute to Known Volume of Solvent equil1 Agitate at Constant Temperature (24-48h) prep->equil1 equil2 Sample at Intervals (e.g., 24h, 48h) equil1->equil2 equil2->equil1 Not Stable equil3 Confirm Concentration is Stable equil2->equil3 analyze1 Filter Supernatant (0.45 µm filter) equil3->analyze1 Equilibrium Reached analyze2 Dilute Sample analyze1->analyze2 analyze3 Quantify by HPLC or UV-Vis analyze2->analyze3 report Calculate & Report Equilibrium Solubility analyze3->report

Caption: Workflow for equilibrium solubility determination.

Section 3: Spectroscopic Characterization - Predicted Signatures

General Protocol for Sample Preparation:

  • NMR Spectroscopy: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • FT-IR Spectroscopy: For a liquid, a thin film can be analyzed between two salt plates (NaCl or KBr). For a solid, the Attenuated Total Reflectance (ATR) method is most convenient.

  • Mass Spectrometry: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile for analysis by techniques like Electrospray Ionization (ESI).[12]

Predicted Spectral Features:

TechniquePredicted FeaturesRationale
¹H NMR Two signals in the aromatic region (doublets) One signal (singlet) around 3.9-4.1 ppm The two aromatic protons on the pyridine ring are distinct and will split each other. The three protons of the methoxy group are equivalent and will appear as a singlet.
¹³C NMR Six distinct signals The molecule has six chemically non-equivalent carbon atoms, which should result in six separate peaks in the broadband-decoupled spectrum.
FT-IR ~2950-2850 cm⁻¹ (C-H stretch) ~1600-1450 cm⁻¹ (Aromatic C=C/C=N stretch) ~1250-1000 cm⁻¹ (C-O, C-F stretch) ~700-500 cm⁻¹ (C-Br stretch) These are characteristic absorption frequencies for the functional groups present in the molecule. The C-F and C-O stretches will likely be strong.
Mass Spec. Molecular Ion (M⁺) peaks at m/z 205 and 207 The presence of one bromine atom will result in two molecular ion peaks of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a powerful confirmation tool.

Section 4: Safety and Handling

Based on safety data for the compound, this compound should be handled with appropriate care in a laboratory setting.

  • GHS Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Handling Recommendations: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]

References

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
  • Stanford Research Systems. (n.d.).
  • SSERC. (n.d.).
  • University of Calgary. (n.d.).
  • Japanese Pharmacopoeia. (n.d.).
  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]
  • Nazare, V. (n.d.).
  • Anonymous. (n.d.).
  • Appchem. (n.d.). This compound | 1227599-27-0. [Link]
  • LibreTexts Chemistry. (2022, May 5). 6.
  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. [Link]
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]
  • Lund University Publications. (n.d.).

Sources

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 3-Bromo-2-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 3-Bromo-2-fluoro-6-methoxypyridine, a key heterocyclic building block for researchers, scientists, and drug development professionals. While experimental data for this specific isomer is not extensively available in peer-reviewed literature, this document establishes a robust framework for its characterization and application by drawing upon established principles of organic chemistry and comparative data from structurally related analogues. The guide covers the molecule's structural elucidation through predictive spectroscopic analysis, outlines reliable synthetic strategies, and explores its reactivity in pivotal cross-coupling reactions. By contextualizing its potential within modern medicinal chemistry, this document serves as an essential resource for leveraging the unique electronic and steric properties of this fluorinated pyridine intermediate in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of approved pharmaceutical agents. The strategic incorporation of fluorine into this heterocyclic system can profoundly alter a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small van der Waals radius can enhance metabolic stability, modulate pKa to improve cell permeability, and increase binding affinity to target proteins.[1]

This compound (CAS No. 1227599-27-0) is a trifunctionalized pyridine derivative that offers a unique combination of reactive handles for molecular elaboration.[2] The bromine atom at the 3-position serves as a versatile site for carbon-carbon and carbon-nitrogen bond formation through transition-metal-catalyzed cross-coupling reactions. The fluorine atom at the 2-position and the methoxy group at the 6-position significantly influence the electronic nature of the pyridine ring, impacting its reactivity and the properties of its derivatives. This guide will provide an in-depth examination of its molecular structure and explore its potential as a pivotal intermediate in the synthesis of complex molecules for drug discovery.

Molecular Structure and Spectroscopic Characterization

Core Molecular Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₅BrFNO[2]
Molecular Weight 206.01 g/mol [2]
CAS Number 1227599-27-0[2]
Predicted Boiling Point 192.2 ± 35.0 °C[2]
Predicted Density 1.621 ± 0.06 g/cm³[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural determination of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound would exhibit characteristic shifts and coupling patterns.

  • ¹H NMR Spectroscopy: The proton spectrum is expected to show two aromatic protons and a singlet for the methoxy group. The protons on the pyridine ring will appear as doublets, with their chemical shifts and coupling constants influenced by the surrounding substituents. For a similar compound, 2-bromo-3-methoxypyridine, the aromatic protons appear between δ 7.12 and 7.97 ppm.[3] The methoxy protons will likely appear as a singlet around δ 3.9-4.0 ppm.

  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), which is a definitive diagnostic feature. The chemical shifts of the aromatic carbons will be influenced by the inductive and mesomeric effects of the bromo, fluoro, and methoxy substituents. For comparison, the carbon signals for 2-bromo-3-methoxypyridine are found at δ 155.1 (C-O), 142.4 (C-Br), and in the aromatic region.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will provide valuable information about its functional groups. Key characteristic absorption bands are predicted as follows:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (methyl): ~2950-2850 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹

  • C-O stretching (aryl ether): ~1250-1200 cm⁻¹ (asymmetric) and ~1050-1000 cm⁻¹ (symmetric)

  • C-F stretching: ~1200-1000 cm⁻¹

  • C-Br stretching: ~700-500 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Under electron ionization (EI), this compound is expected to exhibit a molecular ion peak [M]⁺. A key diagnostic feature will be the isotopic pattern of the molecular ion, which will show two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺), characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[4]

Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). Cleavage of the C-Br bond would also be a prominent fragmentation pathway.

Synthetic Pathways

General Synthetic Strategy

A plausible synthetic route would likely start from a readily available substituted pyridine and involve steps such as bromination, fluorination, and methoxylation. The order of these steps is crucial to control the regioselectivity of the reactions.

A potential synthetic workflow is illustrated below. This logical diagram outlines a generalized approach that would require optimization for the specific target molecule.

G Start Substituted Pyridine Precursor Bromination Regioselective Bromination (e.g., NBS, Br2) Start->Bromination Fluorination Nucleophilic Aromatic Substitution (SNAr) (e.g., KF, CsF) or Balz-Schiemann Reaction Bromination->Fluorination Methoxylation Nucleophilic Substitution (e.g., NaOMe) Fluorination->Methoxylation Product This compound Methoxylation->Product

Caption: Generalized synthetic workflow for this compound.

Exemplar Experimental Protocol (Analogous Synthesis)

The following protocol for the synthesis of the related isomer, 3-bromo-5-fluoro-2-methoxypyridine, demonstrates the key chemical transformations and provides a solid foundation for developing a specific procedure for the target compound.

Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine [5]

  • Reaction Setup: In a dried reaction flask, dissolve 2-methoxy-5-fluoropyridine in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Bromination: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 3-bromo-5-fluoro-2-methoxypyridine.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound lies in its capacity to undergo a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position is the primary site for these reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters to generate biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other drug classes.[6]

G cluster_0 Suzuki-Miyaura Coupling Reactant1 This compound Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Reactant1->Catalyst Reactant2 Ar-B(OH)2 Reactant2->Catalyst Product 3-Aryl-2-fluoro-6-methoxypyridine Catalyst->Product G cluster_1 Buchwald-Hartwig Amination Reactant3 This compound Catalyst2 Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Reactant3->Catalyst2 Reactant4 R1R2NH Reactant4->Catalyst2 Product2 3-(R1R2N)-2-fluoro-6-methoxypyridine Catalyst2->Product2

Caption: Schematic of the Buchwald-Hartwig amination reaction.

The successful execution of this reaction requires careful selection of the palladium precursor, phosphine ligand, and base to overcome the steric and electronic challenges posed by the substituted pyridine ring.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its trifunctionalized nature provides multiple avenues for chemical modification, enabling the construction of diverse compound libraries. While a comprehensive set of experimental data for this specific isomer is not yet widely disseminated, this guide provides a robust predictive framework for its characterization and a solid foundation for the development of synthetic protocols based on established methodologies for related compounds. As the demand for novel, highly functionalized heterocyclic intermediates continues to grow, this compound is poised to be a key player in the advancement of medicinal chemistry research.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development.
  • Google Patents. (2015). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • Royal Society of Chemistry. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • ResearchGate. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Google Patents. (2015). CN104974081A - Synthetic method of 3-bromopyridine.
  • Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • NIST WebBook. (n.d.). Pyridine, 3-bromo-.
  • PubChemLite. (2025). 3-bromo-2-(trifluoromethoxy)pyridine (C6H3BrF3NO).
  • Google Patents. (2016). US20160075677A1 - Substituted pyrazoles.
  • Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • ResearchGate. (2017). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine.
  • Supporting Information. (n.d.). Site-Specific CH Chalcogenation of Quinoxalin-2(1H)-ones.
  • Google Patents. (2001). US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof.
  • ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • PubMed Central. (n.d.). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate.
  • SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

Sources

A Senior Application Scientist's Guide to the Spectral Analysis of 3-Bromo-2-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectral analysis of 3-Bromo-2-fluoro-6-methoxypyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific compound, this guide offers a robust predictive and interpretive methodology. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), and drawing upon spectral data from analogous compounds, we present a detailed protocol for the characterization of this molecule. This document is intended to empower researchers to anticipate spectral features, design appropriate analytical workflows, and confidently interpret the resulting data.

Introduction: The Structural Significance of this compound

This compound (C₆H₅BrFNO) is a polysubstituted pyridine derivative. The unique arrangement of its functional groups—a bromine atom, a fluorine atom, and a methoxy group on the pyridine core—imparts specific electronic and steric properties that are of interest in the design of novel bioactive molecules. Accurate structural elucidation through spectroscopic methods is a critical first step in any research and development pipeline.

This guide will systematically explore the predicted spectral characteristics of this molecule across the most common and powerful analytical techniques: ¹H NMR, ¹³C NMR, Infrared Spectroscopy, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into the Nucleus

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, we anticipate a rich and informative set of spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, bromine, and fluorine atoms, and the electron-donating effect of the methoxy group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-57.6 - 7.9Doublet of doublets (dd)³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 2-4 Hz
H-46.8 - 7.1Doublet (d)³J(H-H) ≈ 8-9 Hz
-OCH₃3.9 - 4.1Singlet (s)N/A

Causality Behind Predictions:

  • H-5: This proton is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent bromine atom and the nitrogen in the pyridine ring. It will appear as a doublet due to coupling with H-4 and will be further split into a doublet of doublets by the fluorine atom at position 2 (a four-bond coupling, ⁴J).

  • H-4: This proton is adjacent to the electron-donating methoxy group at the 6-position, which will shield it relative to H-5, causing an upfield shift. It will appear as a doublet due to coupling with H-5.

  • -OCH₃: The methoxy protons are in a different chemical environment and will appear as a sharp singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are significantly influenced by the directly attached and neighboring substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
C-2155 - 160¹J(C-F) ≈ 230-260 Hz
C-6160 - 165³J(C-F) ≈ 3-5 Hz
C-4110 - 115⁴J(C-F) ≈ 1-3 Hz
C-5135 - 140³J(C-F) ≈ 15-20 Hz
C-3105 - 110²J(C-F) ≈ 20-25 Hz
-OCH₃53 - 57N/A

Causality Behind Predictions:

  • C-2: Directly bonded to the highly electronegative fluorine atom, this carbon will experience a strong deshielding effect and a large one-bond C-F coupling constant (¹J).

  • C-6: Attached to the electron-donating methoxy group and the ring nitrogen, this carbon will also be significantly downfield.

  • C-3: Bonded to the bromine atom, this carbon's chemical shift will be influenced by the heavy atom effect, and it will exhibit a two-bond coupling to fluorine (²J).

  • C-4 & C-5: The chemical shifts of these carbons will be influenced by the overall electronic environment of the ring and will show smaller, long-range couplings to the fluorine atom.

  • -OCH₃: The methoxy carbon will appear in the typical upfield region for such groups.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Filter the solution into a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum with a 90° pulse, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of 200-220 ppm. For improved sensitivity, especially for quaternary carbons, increase the number of scans and use a longer relaxation delay.

  • Advanced 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is essential for assigning quaternary carbons and confirming the overall structure.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis & Interpretation Prep Dissolve 5-10 mg in 0.6 mL CDCl3 with TMS Filter Filter into NMR tube Prep->Filter LockShim Lock & Shim Filter->LockShim H1_NMR 1D ¹H NMR LockShim->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Process Fourier Transform & Phasing TwoD_NMR->Process Assign Assign Signals: - Chemical Shifts - Coupling Constants - Integration Process->Assign Structure Structure Elucidation & Verification Assign->Structure

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of its aromatic ring and substituent groups.

Predicted IR Absorption Frequencies
Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
C-H stretch (aromatic)3050 - 3150Medium to Weak
C-H stretch (methyl)2850 - 2960Medium
C=C and C=N stretch (aromatic ring)1550 - 1650Medium to Strong
C-O stretch (aryl ether)1200 - 1275 (asymmetric)Strong
1000 - 1075 (symmetric)Medium
C-F stretch1100 - 1300Strong
C-Br stretch500 - 650Medium to Strong

Causality Behind Predictions:

  • The aromatic C-H stretching vibrations appear at frequencies above 3000 cm⁻¹.

  • The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1550-1650 cm⁻¹ region.

  • The strong absorption bands for the C-O and C-F bonds are characteristic and provide strong evidence for the presence of the methoxy and fluoro groups.

  • The C-Br stretch appears in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Alternatively, attenuated total reflectance (ATR) IR spectroscopy can be used, which requires placing a small drop of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty instrument (or clean ATR crystal).

    • Place the prepared sample in the instrument.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The molecular ion peak (M⁺) will be a key feature in the mass spectrum. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Ion Predicted m/z Interpretation
[M]⁺205/207Molecular ion
[M - CH₃]⁺190/192Loss of a methyl radical from the methoxy group
[M - OCH₃]⁺174/176Loss of a methoxy radical
[M - Br]⁺126Loss of a bromine radical

Causality Behind Predictions:

  • Molecular Ion: The molecular ion peak will appear as a doublet at m/z 205 and 207, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

  • Fragmentation: Common fragmentation pathways for methoxy-substituted aromatic compounds include the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃). The C-Br bond is also relatively weak and can cleave to lose a bromine radical (•Br).

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction:

    • Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or, if sufficiently volatile, through a gas chromatograph (GC-MS).

  • Ionization:

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis:

    • Scan a mass-to-charge (m/z) range that encompasses the expected molecular weight and key fragments (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peaks and their characteristic isotopic pattern.

    • Analyze the major fragment ions to deduce the fragmentation pathways and confirm the structure.

Mass Spectrometry Fragmentation Workflow

MS_Fragmentation cluster_frags Primary Fragmentation Pathways MolIon Molecular Ion (M⁺) m/z 205/207 Frag1 [M - CH₃]⁺ m/z 190/192 MolIon->Frag1 - •CH₃ Frag2 [M - OCH₃]⁺ m/z 174/176 MolIon->Frag2 - •OCH₃ Frag3 [M - Br]⁺ m/z 126 MolIon->Frag3 - •Br

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

This guide provides a comprehensive, predictive framework for the spectral analysis of this compound. By understanding the expected ¹H and ¹³C NMR chemical shifts and coupling constants, the characteristic IR absorption frequencies, and the likely mass spectrometric fragmentation patterns, researchers can approach the characterization of this and structurally related molecules with confidence. The detailed experimental protocols and workflows presented herein offer a robust starting point for obtaining high-quality, interpretable data, thereby accelerating research and development efforts in the chemical and pharmaceutical sciences.

References

  • At this time, no direct citation for a publicly available, complete experimental spectral dataset for this compound has been identified. The predictions and interpretations within this guide are based on established principles of spectroscopy and data from analogous compounds found in the following general resources: Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link] Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link] NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Introduction: Structural Elucidation of a Highly Substituted Pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-2-fluoro-6-methoxypyridine

In the landscape of pharmaceutical and materials science research, substituted pyridines represent a cornerstone of molecular design. Their unique electronic properties and versatile reactivity make them privileged scaffolds in drug development and functional materials. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for unambiguous structural elucidation in solution.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a compound featuring a complex substitution pattern that gives rise to a nuanced and informative spectrum. We will dissect the spectrum by predicting the chemical shifts and spin-spin coupling patterns based on first principles and empirical data. This analysis serves not only as a reference for this specific molecule but also as a case study for interpreting the spectra of similarly complex heterocyclic systems. We will explore the causal effects of substituent electronegativity, resonance, and through-bond and through-space coupling mechanisms that dictate the final appearance of the spectrum.

Part 1: Theoretical ¹H NMR Spectral Analysis

The structure of this compound presents three distinct proton environments: two aromatic protons on the pyridine ring (H-4 and H-5) and the protons of the methoxy group. The interpretation of the spectrum hinges on understanding how each substituent (Bromo, Fluoro, Methoxy) electronically influences these protons.

Substituent Effects on the Pyridine Ring:

  • Nitrogen Atom: The nitrogen atom in the pyridine ring is highly electronegative, leading to a general deshielding of all ring protons compared to benzene (benzene δ ≈ 7.27 ppm). Protons closer to the nitrogen (α-positions, C2/C6) are the most deshielded, followed by the γ-proton (C4), and finally the β-protons (C3/C5).[1][2]

  • Fluorine (at C2): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, significantly deshielding nearby nuclei.

  • Bromine (at C3): Bromine is also an electronegative halogen that withdraws electron density inductively, contributing to the deshielding of adjacent protons.

  • Methoxy Group (at C6): The methoxy group has a dual effect. Inductively, the oxygen is electron-withdrawing. However, its primary influence on the aromatic ring is through resonance, where its lone pairs donate electron density into the ring, causing a shielding effect (upfield shift), particularly at the ortho (C5) and para (C4) positions.

Based on these principles, we can predict the characteristics of each signal.

Predicted Proton Assignments and Multiplicities

The aromatic region of the spectrum is expected to display two distinct signals corresponding to H-4 and H-5.

  • H-4 (para to -OCH₃, meta to -F): This proton is expected to appear as a doublet of doublets (dd). The primary splitting will arise from the ortho-coupling to H-5 (³J(H4,H5)). A smaller, secondary splitting is anticipated from a four-bond coupling to the fluorine atom at C2 (⁴J(H4,F2)).

  • H-5 (ortho to -OCH₃, meta to -Br): This proton will also appear as a doublet of doublets (dd). The major splitting is from the ortho-coupling to H-4 (³J(H4,H5)). A smaller splitting may be observed due to a five-bond coupling to the fluorine atom (⁵J(H5,F2)), which is typically smaller than four-bond H-F coupling.

  • -OCH₃ (at C6): The three protons of the methoxy group are chemically equivalent and have no adjacent protons, so they will appear as a sharp singlet.

The relative positions of H-4 and H-5 are determined by the balance of the aforementioned substituent effects. The strong electron-donating resonance of the methoxy group will shield both H-4 and H-5, but the effect is typically stronger at the ortho position (H-5). Therefore, H-5 is predicted to be upfield relative to H-4.

Quantitative Data: Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted ¹H NMR spectral parameters for this compound. These values are estimated based on established data for substituted pyridines.[1][3][4]

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzRationale
H-4 7.6 - 7.9dd³J(H4,H5) ≈ 8.0 - 9.0 Hz⁴J(H4,F2) ≈ 1.5 - 3.0 Hzγ-proton, deshielded by adjacent Br and F. Appears as a doublet of doublets due to ortho H-H and meta H-F coupling.
H-5 6.8 - 7.1dd³J(H4,H5) ≈ 8.0 - 9.0 Hz⁵J(H5,F2) ≈ 0.5 - 1.5 Hzβ-proton, strongly shielded by the ortho-methoxy group's resonance effect. Appears as a doublet of doublets.
-OCH₃ 3.9 - 4.1sN/AStandard chemical shift for an aromatic methoxy group. Appears as a singlet.
Visualization of Spin-Spin Couplings

The connectivity and coupling relationships within this compound can be effectively visualized. The following diagram, generated using DOT language, illustrates the key through-bond interactions that define the ¹H NMR spectrum.

Caption: Molecular structure and key ¹H-¹H and ¹H-¹⁹F J-couplings.

Part 2: Experimental Protocol for Data Acquisition

To ensure the acquisition of a high-quality, high-resolution ¹H NMR spectrum, a standardized and validated protocol is essential. The following steps describe a robust methodology for sample preparation and data acquisition on a typical 400 or 500 MHz NMR spectrometer.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the solid into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Spectrometer Setup and Calibration:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a sample gauge.

    • Place the sample into the NMR probe.

    • Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

    • Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp lineshapes and high resolution. Automated shimming routines are standard on modern instruments.

    • Tune and match the probe for the ¹H frequency to ensure maximum sensitivity.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a standard 1D proton experiment. A representative set of parameters is provided below.[5][6]

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SW): ~16 ppm (centered around 6-7 ppm) to ensure all signals are captured.

    • Acquisition Time (AQ): ~3-4 seconds for good digital resolution.

    • Relaxation Delay (D1): ~2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.

    • Number of Scans (NS): 8 to 16 scans is typically sufficient for a sample of this concentration.

    • Receiver Gain (RG): Set automatically by the spectrometer software.

  • Data Processing:

    • Apply a Fourier Transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum manually or automatically.

    • Perform baseline correction to ensure a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the different protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

This self-validating protocol ensures that the acquired data is both accurate and reproducible, forming a trustworthy basis for structural confirmation.

Conclusion

The ¹H NMR spectrum of this compound is a powerful fingerprint of its molecular structure. A detailed analysis reveals a singlet for the methoxy protons and two distinct doublet of doublets in the aromatic region for H-4 and H-5. The chemical shifts are governed by the interplay of inductive and resonance effects from the nitrogen, fluorine, bromine, and methoxy substituents. Furthermore, the observed multiplicities provide unambiguous evidence of the proton connectivity through ³J(H,H) ortho-coupling and long-range ⁴J(H,F) and ⁵J(H,F) couplings. By following the detailed experimental protocol, researchers can reliably obtain a high-quality spectrum to confirm the identity and purity of this important chemical entity.

References

  • Dalvit, C., & Rigo, R. (2021). Through-Space Scalar ¹⁹F–¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society.
  • Kogami, Y., et al. (1994). Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins. Carbohydrate Research.
  • Bar-Ad, David., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health.
  • Gafney, M. (2018). Development of a Student Lab Experiment: 1H NMR Characterization and Synthesis of Substituted 2,2'-Bipyridines. SUNY Plattsburgh.
  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia.
  • Castellano, S., et al. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing.
  • Ronza. (2014). Proton NMR signals and rings. Chemistry Stack Exchange.
  • Quader, S., et al. (n.d.). ¹H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Griffith University.
  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences.

Sources

13C NMR Analysis of 3-Bromo-2-fluoro-6-methoxypyridine: From Theory to Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Executive Summary

3-Bromo-2-fluoro-6-methoxypyridine is a highly functionalized heterocyclic compound, serving as a valuable building block in the synthesis of novel agrochemicals and pharmaceutical agents. The precise arrangement of its bromo, fluoro, and methoxy substituents on the pyridine core creates a unique electronic environment, demanding rigorous analytical techniques for unambiguous structural verification. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comprehensive framework for the 13C NMR analysis of this molecule, tailored for researchers and drug development professionals. We will explore the theoretical underpinnings of substituent effects on the pyridine ring, present a predictive analysis of the 13C spectrum, detail a robust experimental protocol, and outline a systematic approach to spectral interpretation.

Introduction to the Structural Analysis Challenge

The chemical reactivity and biological activity of this compound are dictated by the interplay of its three distinct substituents. The structural elucidation, therefore, is not a trivial task. While mass spectrometry can confirm the elemental composition and 1H NMR can reveal proton environments, only 13C NMR provides direct insight into the carbon skeleton of the molecule.

The challenge lies in correctly assigning each of the six unique carbon signals. This requires a deep understanding of how the electron-withdrawing inductive effects of fluorine and bromine, the electron-donating resonance effect of the methoxy group, and the inherent electronic properties of the pyridine nitrogen atom collectively influence the chemical shift of each carbon. This guide serves as a senior-level application resource, bridging theoretical principles with practical, field-proven laboratory protocols.

Theoretical Principles: Unraveling Substituent Effects

The 13C chemical shifts in a substituted pyridine ring are a composite of the electronic properties of the parent heterocycle and the perturbations caused by each substituent.[1] An effective analysis begins by dissecting these individual contributions. The chemical shifts of unsubstituted pyridine (C2/6: ~150 ppm, C3/5: ~124 ppm, C4: ~136 ppm in CDCl3) serve as our baseline.[2][3]

Individual Substituent Contributions
  • 2-Fluoro Group: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This leads to a significant downfield shift for the directly attached carbon (the ipso-carbon, C-2). Furthermore, fluorine's ability to couple with carbon nuclei provides an invaluable diagnostic tool, resulting in characteristic splitting patterns.[4][5] The one-bond coupling (¹JCF) is typically very large (200-250 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but often observable.[5]

  • 3-Bromo Group: Bromine also exhibits an electron-withdrawing inductive effect (-I), though weaker than fluorine's. It tends to deshield adjacent carbons. Unlike fluorine, bromine's most common isotopes (⁷⁹Br and ⁸¹Br) are quadrupolar and do not typically produce observable scalar coupling with carbon, resulting in sharp signals for attached carbons. Its primary influence is a moderate deshielding of neighboring carbons.[6]

  • 6-Methoxy Group: The methoxy group presents a dual electronic nature. It is inductively electron-withdrawing (-I) due to the oxygen atom's electronegativity but is a powerful electron-donating group through resonance (+M). In aromatic systems, the resonance effect often dominates, increasing electron density at the ortho and para positions (C-5 and C-4, respectively, relative to C-6), causing them to shift upfield. The ipso-carbon (C-6) is strongly deshielded.

Synergistic Effects on the Pyridine Ring

The final chemical shifts in this compound are a result of the vector sum of these individual effects. The interplay between these groups is crucial for a correct spectral assignment.

Caption: Dominant electronic influences of the substituents.

Predictive Analysis of the 13C NMR Spectrum

By combining the principles of substituent additivity with data from analogous compounds, we can predict the approximate chemical shifts and key coupling constants for this compound.[7][8] This predictive framework is essential for forming a hypothesis before interpreting the experimental data.

Carbon PositionPredicted Chemical Shift (δ, ppm)Rationale & Expected C-F Coupling (J, Hz)
C-2 158 – 164Directly attached to F. Strong deshielding. Will appear as a doublet with ¹JCF ≈ 220-250 Hz .
C-3 105 – 112Attached to Br and adjacent to F. The upfield shift relative to pyridine is due to the ortho-F effect, partially countered by Br. Will appear as a doublet with ²JCF ≈ 20-35 Hz .
C-4 140 – 146Deshielded by the adjacent Br and the nitrogen atom. May show a small ³JCF ≈ 2-5 Hz .
C-5 110 – 116Shielded by the strong +M effect of the para-methoxy group. Will be the sole CH carbon.
C-6 160 – 166Directly attached to the OMe group and adjacent to nitrogen. Strongly deshielded.
-OCH₃ 54 – 58Typical chemical shift for a methoxy group on an aromatic ring.

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

Experimental Protocol for High-Quality 13C NMR Acquisition

A reliable spectrum is the foundation of accurate analysis. The following protocol is a self-validating system designed for robustness and reproducibility.

Sample Preparation

The quality of the NMR sample is paramount. The low natural abundance and smaller gyromagnetic ratio of the 13C nucleus necessitate a more concentrated sample than for 1H NMR.[9][10]

  • Solvent Selection: Chloroform-d (CDCl₃) is the recommended starting solvent due to its excellent dissolving power for many organic molecules and its single, well-defined solvent peak (δ ≈ 77.16 ppm).[6][11] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.

  • Weighing: Accurately weigh 20-30 mg of this compound into a clean, dry vial.[6] This concentration is crucial for obtaining a good signal-to-noise ratio in a reasonable time.

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[12]

  • Homogenization: Gently vortex or swirl the vial until the sample is fully dissolved. Visually inspect for any particulates.

  • Filtration and Transfer: Using a Pasteur pipette with a small plug of cotton or glass wool at the neck, filter the solution directly into a clean, 5 mm NMR tube. This step removes any microscopic solid impurities that can degrade spectral resolution.[9][12]

  • Labeling: Cap the NMR tube and label it clearly with the sample identity.

Spectrometer Workflow

This workflow outlines the logical progression of experiments for a full structural assignment.

node_start node_start node_exp node_exp node_analysis node_analysis node_confirm node_confirm node_end node_end A Sample Preparation (20-30 mg in 0.6 mL CDCl3) B 1D Carbon Experiment (13C{1H}) A->B Acquire Spectrum C DEPT-135 Experiment A->C Acquire Spectrum D Preliminary Assignment B->D Count signals Observe C-F coupling C->D Identify CH vs. Cq E 2D HSQC Experiment D->E If ambiguity exists G Final Structure Verification D->G If unambiguous F 2D HMBC Experiment E->F Correlate C-H (1-bond) F->G Correlate C-H (multi-bond) Assign Quaternary Carbons node_data node_data node_question node_question node_assign node_assign start Start with 13C Spectrum q1 Doublet? J > 200 Hz start->q1 a1 Assign C-2 q1->a1 Yes q2 Doublet? J ≈ 20-35 Hz q1->q2 No a1->q2 a2 Assign C-3 q2->a2 Yes q3 Singlet? δ ≈ 55 ppm q2->q3 No a2->q3 a3 Assign -OCH3 q3->a3 Yes q4 Positive in DEPT-135? q3->q4 No a3->q4 a4 Assign C-5 q4->a4 Yes q5 Most Downfield Quaternary C? q4->q5 No a4->q5 a5 Assign C-6 q5->a5 Yes a6 Assign C-4 (Remaining Cq) a5->a6 end Assignment Complete a6->end

Caption: Decision-making logic for spectral assignment.

Conclusion

The 13C NMR analysis of this compound is a prime example of modern structural elucidation, requiring a synthesis of theoretical knowledge and meticulous experimental practice. A successful analysis hinges on understanding the competing and complementary electronic effects of the substituents. By leveraging characteristic C-F coupling constants as anchor points and employing spectral editing techniques like DEPT, a confident assignment can be achieved. For absolute certainty, especially in a regulatory or drug development environment, 2D NMR techniques like HSQC and HMBC provide the final, unambiguous confirmation. This guide provides the necessary framework for researchers to approach this and similar complex analytical challenges with confidence and scientific rigor.

References

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Sancassan, F. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8). [Link]
  • Sancassan, F. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Taylor & Francis Online. [Link]
  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Kleinpeter, E., et al. (1997).
  • Zalewski, R.I., et al. (2001). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(4), 356-368. [Link]
  • SpectraBase (n.d.). 3-Bromopyridine 13C NMR Spectrum. Wiley SpectraBase. [Link]
  • Defense Technical Information Center (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
  • EPFL (n.d.). InfoSheet: NMR sample preparation. École Polytechnique Fédérale de Lausanne. [Link]
  • Wasylishen, R. E., & Lichter, R. L. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(17), 5463–5467. [Link]
  • University College London (n.d.). Sample Preparation.
  • University of Reading (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. [Link]
  • SpectraBase (n.d.). 2-Fluoropyridine 13C NMR Spectrum. Wiley SpectraBase. [Link]
  • SpectraBase (n.d.). 3-Bromopyridine 13C NMR Spectrum. Wiley SpectraBase. [Link]
  • Iowa State University (n.d.). NMR Sample Preparation.
  • Human Metabolome Database (n.d.). 13C NMR Spectrum of Pyridine. HMDB. [Link]
  • PubChem (n.d.). 3-Bromopyridine.
  • Wishart Research Group (n.d.). CASPRE - 13C NMR Predictor.
  • Emerenciano, V. P., et al. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Spectroscopy, 15, 99-117. [Link]
  • Wasylishen, R. E., & Lichter, R. L. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants.
  • SpectraBase (n.d.). 2-Methoxy-6-methylpyridine 13C NMR Spectrum. Wiley SpectraBase. [Link]
  • Silva, A. M. S., et al. (2007). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • NMRDB.org (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. [Link]
  • PubChem (n.d.). 2-Fluoropyridine.
  • Human Metabolome Database (n.d.). 13C NMR Spectrum of Pyridine (HMDB0000926). HMDB. [Link]
  • SpectraBase (n.d.). 2-Bromo-6-methoxypyridine 13C NMR Spectrum. Wiley SpectraBase. [Link]
  • Cheminfo.org (n.d.). Predict 13C NMR spectra. Cheminfo. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-2-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-2-fluoro-6-methoxypyridine is a substituted heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The precise arrangement of its functional groups—a bromine atom, a fluorine atom, and a methoxy group on a pyridine core—offers multiple reaction sites for creating complex molecular architectures. Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose.[1]

This guide provides a comprehensive technical overview of the anticipated mass spectrometric behavior of this compound. As no extensive library spectra for this specific molecule are readily available, this document synthesizes foundational mass spectrometry principles with fragmentation patterns observed in analogous substituted pyridines and aromatic compounds.[2][3][4] We will explore the expected outcomes from both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) techniques, providing researchers with a robust framework for identifying and characterizing this molecule.

PART 1: Ionization Methodologies & Rationale

The choice of ionization technique is critical as it dictates the nature and extent of fragmentation, providing either molecular weight information or structural details.[5] For a small, relatively volatile molecule like this compound, both EI and ESI offer complementary insights.

Electron Ionization (EI) for Structural Elucidation

EI is a high-energy "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), causing not only ionization but also extensive and reproducible fragmentation.[1][6] This makes EI-MS, particularly when coupled with Gas Chromatography (GC-MS), an invaluable tool for unambiguous structural identification based on the molecule's fragmentation "fingerprint."[5][7][8]

Causality: The energy imparted during EI is sufficient to overcome bond dissociation energies within the molecule, leading to the cleavage of weaker bonds first.[9] The stability of the resulting fragment ions and neutral losses governs the observed fragmentation pathways. For this compound, we anticipate cleavage at the C-Br bond, fragmentation of the methoxy group, and potential ring fissions.

Electrospray Ionization (ESI) for Molecular Weight Confirmation

ESI is a "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol. It imparts minimal excess energy to the analyte, resulting in a spectrum dominated by the molecular ion (or a protonated/adduct form) with little to no fragmentation.[10] This makes ESI, typically coupled with Liquid Chromatography (LC-MS), the gold standard for determining the molecular weight of a compound.[11][12]

Causality: The basic nitrogen atom in the pyridine ring makes this compound an excellent candidate for positive-ion ESI.[13] In an acidified mobile phase, the pyridine nitrogen will be readily protonated, yielding an abundant protonated molecule, [M+H]⁺. This provides a clear and accurate measurement of the compound's monoisotopic mass.

PART 2: Predicted Fragmentation Pathways

A predictive analysis of fragmentation is essential for interpreting the mass spectrum of a novel compound. The following sections detail the anticipated fragmentation cascades under EI conditions.

Molecular Ion (M⁺•) and Isotopic Signature

The first crucial observation in the EI spectrum will be the molecular ion (M⁺•). A key feature of this compound is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of almost equal height separated by 2 m/z units (the M⁺• and M+2⁺• peaks). This pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

IonFormulaCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Relative Abundance
Molecular Ion [M]⁺•C₆H₅BrFNO⁺204.959206.957~100 : 97.2
Key Fragmentation Reactions under Electron Ionization (EI)

The fragmentation of the molecular ion is driven by the relative stability of the resulting ions and neutral radicals.[5][7] For this compound, the primary fragmentation pathways are expected to involve the substituents on the pyridine ring.

Primary Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): A common and highly favorable fragmentation for methoxy-substituted aromatics is the alpha-cleavage loss of a methyl radical, resulting in a stable, resonance-stabilized cation.

  • Loss of a Bromine Radical (•Br): The Carbon-Bromine bond is relatively weak and prone to cleavage, leading to the loss of a bromine radical.

  • Loss of Formaldehyde (CH₂O): Another characteristic fragmentation of methoxyarenes involves the rearrangement and elimination of a neutral formaldehyde molecule.

The proposed fragmentation cascade is visualized in the diagram below.

G M C₆H₅BrFNO⁺• m/z 205/207 F1 [M - CH₃]⁺ C₅H₂BrFNO⁺ m/z 190/192 M->F1 - •CH₃ F2 [M - Br]⁺ C₆H₅FNO⁺ m/z 126 M->F2 - •Br F3 [F1 - CO]⁺ C₄H₂BrFN⁺ m/z 162/164 F1->F3 - CO F4 [F2 - CH₂O]⁺ C₅H₃FN⁺• m/z 96 F2->F4 - CH₂O

Caption: Predicted EI fragmentation of this compound.

Summary of Predicted Fragments

The following table summarizes the key ions expected in the EI mass spectrum.

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed FormulaNeutral LossComments
205207[C₆H₅BrFNO]⁺•-Molecular Ion (M⁺•). Exhibits characteristic 1:1 isotopic pattern.
190192[C₅H₂BrFNO]⁺•CH₃Loss of a methyl radical from the methoxy group. Expected to be a major peak.
175177[C₅H₂BrFN]⁺•CH₂OLoss of neutral formaldehyde from the molecular ion.
126-[C₆H₅FNO]⁺•BrLoss of a bromine radical. The resulting ion will not have the Br isotopic pattern.
162164[C₄H₂BrFN]⁺CO (from m/z 190/192)Loss of carbon monoxide from the [M-CH₃]⁺ ion.
96-[C₅H₃FN]⁺•CH₂O (from m/z 126)Loss of formaldehyde from the [M-Br]⁺ ion.

PART 3: Experimental Protocols

To ensure trustworthy and reproducible data, the following detailed protocols for GC-MS and LC-MS analysis are provided.

GC-MS Protocol for EI Analysis

This workflow is designed for the structural confirmation of the analyte.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry (EI) P1 Dissolve 1 mg of sample in 1 mL of Dichloromethane P2 Vortex to ensure homogeneity P1->P2 P3 Transfer to GC autosampler vial P2->P3 GC1 Inject 1 µL (Split 50:1) P3->GC1 GC2 Inlet Temp: 250°C GC1->GC2 GC3 Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm) GC2->GC3 GC4 Oven Program: Start 80°C (1 min), ramp 15°C/min to 280°C (5 min) GC3->GC4 MS1 Ion Source: EI, 70 eV GC4->MS1 MS2 Source Temp: 230°C MS1->MS2 MS3 Mass Range: 40-400 amu MS2->MS3

Caption: Workflow for GC-MS analysis using Electron Ionization.

Rationale:

  • Solvent: Dichloromethane is a volatile solvent suitable for GC analysis that will not interfere with the analyte peak.[14]

  • Column: A non-polar DB-5MS column is a general-purpose column excellent for separating a wide range of semi-volatile organic compounds.[15]

  • Temperature Program: The temperature ramp ensures good separation from any residual solvent or impurities and provides sharp chromatographic peaks.[8]

LC-MS Protocol for ESI Analysis

This workflow is designed for accurate mass determination.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry (ESI) P1 Dissolve 1 mg of sample in 10 mL of Acetonitrile/Water (50:50) P2 Filter through 0.22 µm syringe filter P1->P2 P3 Transfer to LC autosampler vial P2->P3 LC1 Inject 5 µL P3->LC1 LC2 Column: C18 reversed-phase (e.g., 100mm x 2.1mm x 1.8µm) LC1->LC2 LC3 Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid LC2->LC3 LC4 Gradient: 5% B to 95% B over 10 min LC3->LC4 MS1 Ion Source: ESI, Positive Mode LC4->MS1 MS2 Capillary Voltage: 3.5 kV MS1->MS2 MS3 Drying Gas: N₂, 300°C, 10 L/min MS2->MS3 MS4 Mass Range: 50-500 m/z MS3->MS4

Caption: Workflow for LC-MS analysis using Electrospray Ionization.

Rationale:

  • Mobile Phase: The use of formic acid is crucial. It acidifies the mobile phase, ensuring the pyridine nitrogen is protonated, which is essential for efficient positive-mode ESI.[16]

  • Column: A C18 column is a standard choice for reversed-phase chromatography of small organic molecules.[11][12]

  • ESI Settings: The specified settings are typical starting points for optimizing the signal of a small molecule like the target compound.[11]

PART 4: Conclusion and Verification Strategy

The structural elucidation of this compound can be achieved with high confidence by employing a dual-methodology approach.

  • ESI-MS will provide the accurate mass of the protonated molecule ([M+H]⁺ at m/z 205.967 and 207.965), confirming the elemental composition and the presence of one bromine atom via the isotopic pattern.

  • EI-MS will deliver a characteristic fragmentation pattern. The observation of key fragments—such as the loss of a methyl group (m/z 190/192) and the loss of a bromine atom (m/z 126)—will serve to confirm the connectivity and structure of the molecule.

By combining the precise molecular weight data from ESI with the detailed structural fingerprint from EI, researchers can achieve an unambiguous and trustworthy identification of this compound, fulfilling the rigorous standards required in drug development and scientific research.

References

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health.
  • Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. PubMed.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate.
  • Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. PubMed.
  • Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. PubMed.
  • Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry. PubMed.
  • Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate.
  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate.
  • Fluorinated Aromatic Compounds. ResearchGate.
  • Electrospray ionization mass spectrometry studies of rhenium(I) bipyridyl complexes. Europe PMC.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Unknown Source.
  • Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. PubMed.
  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen.
  • An Easy-To-Understand Guide To GCMS Testing For Essential Oils. New Directions Aromatics.
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.
  • Molecular peaks of bromide compounds. ResearchGate.
  • Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ.
  • Fragmentation (mass spectrometry). Wikipedia.
  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate.
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams.
  • DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. Romanian Journal of Physics.
  • Inert-atmosphere electron ionization mass spectrometry of air- and moisture-sensitive organometallic compounds. Dalton Transactions.
  • 4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts.
  • Fragmentation Mechanisms. Michigan State University Department of Chemistry.
  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. National Institutes of Health.
  • Gas-Phase Cl+ Affinities of Pyridines Determined by the Kinetic Method Using Multiple-Stage (MS3) Mass Spectrometry. Journal of the American Chemical Society.

Sources

3-Bromo-2-fluoro-6-methoxypyridine reactivity and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 3-Bromo-2-fluoro-6-methoxypyridine

Introduction

This compound, identified by CAS No. 1227599-27-0, is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis.[1][2] Its strategic arrangement of a bromine atom, a fluorine atom, and a methoxy group on a pyridine core provides a platform for diverse and regioselective chemical transformations. This unique substitution pattern makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and drug development, where precise control over molecular structure is paramount.

This guide offers a comprehensive exploration of the reactivity and stability of this compound. We will delve into its physicochemical properties, safe handling procedures, and, most critically, the nuanced reactivity that allows for its participation in a wide array of synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively harness the synthetic potential of this versatile reagent.

Physicochemical Properties and Stability

A thorough understanding of the compound's physical properties and stability profile is fundamental to its successful application and safe handling in a laboratory setting.

Data Summary: Physicochemical Properties
PropertyValue
CAS Number 1227599-27-0[1][2]
Molecular Formula C₆H₅BrFNO[1][2]
Molecular Weight 206.01 g/mol [1]
Boiling Point 192.2 ± 35.0 °C (Predicted)[1]
Density 1.621 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 70.0 ± 25.9 °C (Predicted)[1]
Appearance Liquid or solid (context dependent)
Stability and Storage

Proper storage and handling are crucial to maintain the integrity of this compound. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3] For long-term stability, refrigeration (2-8°C) under an inert atmosphere is recommended.[4][5]

Handling Precautions:

  • Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[4] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6]

  • Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[6]

  • Ventilation: Use only outdoors or in a well-ventilated area to prevent inhalation of vapors.[6][7]

  • Incompatibilities: Avoid contact with moisture and other incompatible materials.[4]

  • Hygiene: Always wash hands with soap and water after handling. Do not eat, drink, or smoke when using this product.[4][6]

Core Reactivity and Synthetic Utility

The synthetic versatility of this compound is rooted in the differential reactivity of its halogen substituents. The C3-bromo and C2-fluoro positions can be functionalized through distinct reaction pathways, enabling chemists to perform sequential and highly regioselective modifications.

G cluster_reactivity Regioselective Reactivity reagent This compound pd_coupling Pd-Catalyzed Cross-Coupling reagent->pd_coupling @ C3-Br (Weaker C-Br bond) snar Nucleophilic Aromatic Substitution (SNAr) reagent->snar @ C2-F (Activated by N and F)

Caption: Regioselective reaction pathways.

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

The carbon-bromine bond at the C3 position is the primary site for palladium-catalyzed cross-coupling reactions. This selectivity is governed by bond dissociation energies; the C-Br bond is weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than the C-F bond.[8][9] This allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester).[10][11] This reaction is highly valued for its operational simplicity and tolerance of a wide range of functional groups.

Representative Reaction Conditions:

ComponentExampleRole
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Facilitates the catalytic cycle
Ligand SPhos, XPhosStabilizes catalyst, enhances reactivity
Base K₃PO₄, K₂CO₃Activates the boronic acid
Solvent 1,4-Dioxane/H₂O, TolueneReaction medium

For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice.[12][13] It enables the coupling of this compound with a wide variety of primary and secondary amines, which is a critical transformation in the synthesis of many pharmaceutical agents.[14][15]

Representative Reaction Conditions:

ComponentExampleRole
Catalyst Pd₂(dba)₃, Pd(OAc)₂Facilitates the catalytic cycle
Ligand (±)-BINAP, RuPhos, XPhosCritical for catalyst activity and scope[15]
Base NaOᵗBu, K₃PO₄Deprotonates the amine
Solvent Toluene, DioxaneAnhydrous aprotic solvent

The Sonogashira coupling is employed to form C-C bonds between the bromopyridine and terminal alkynes.[16] This reaction, co-catalyzed by palladium and copper(I), is essential for introducing alkynyl moieties into the pyridine scaffold.[17]

Representative Reaction Conditions:

ComponentExampleRole
Pd Catalyst Pd(PPh₃)₂Cl₂Primary cross-coupling catalyst
Cu Co-catalyst CuIFacilitates alkyne activation
Base Et₃N, PiperidineAmine base and solvent
Solvent THF, DMFReaction medium
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

In contrast to cross-coupling, Nucleophilic Aromatic Substitution (SNAr) reactions preferentially occur at the C2 position. The strong electron-withdrawing effects of both the ring nitrogen and the adjacent fluorine atom render the C2 carbon highly electrophilic and susceptible to attack by strong nucleophiles (e.g., alkoxides, thiolates, and some amines).[8][18] The fluorine atom serves as an excellent leaving group in this context. This reactivity pattern is reversed from that of palladium catalysis, providing an orthogonal handle for functionalization.

Experimental Protocols and Workflows

The following protocols are generalized procedures and may require optimization based on the specific substrate and desired product. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

General Workflow for Palladium-Catalyzed Cross-Coupling

G setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents (Bromopyridine, Coupling Partner, Base, Solvent) setup->reagents heat 3. Heat & Stir (Monitor by TLC/LC-MS) reagents->heat workup 4. Work-up (Quench, Extract) heat->workup purify 5. Purification (Chromatography) workup->purify

Caption: General experimental workflow for cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a phosphine ligand if required.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.) followed by the anhydrous solvent (e.g., 1,4-dioxane and water, 4:1).[11]

  • Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and sodium tert-butoxide (NaOᵗBu, 1.4 equiv.) to an oven-dried Schlenk tube.[17]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Execution: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Mechanistic Insights: Catalytic Cycles

Understanding the underlying mechanisms is key to troubleshooting and optimizing reactions.

Suzuki-Miyaura Catalytic Cycle

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition (Ar-Br) pd_boronate Ar-Pd(II)-Ar'(L₂) pd_complex->pd_boronate Transmetalation (Ar'-B(OH)₂, Base) pd_boronate->pd0 Reductive Elimination product Product (Ar-Ar') pd_boronate->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The cycle begins with the oxidative addition of the C-Br bond to the active Pd(0) species. This is followed by transmetalation with the activated boronic acid and concludes with reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.[19]

Buchwald-Hartwig Amination Catalytic Cycle

G Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition (Ar-Br) pd_amido Ar-Pd(II)-NR₂'(L₂) pd_complex->pd_amido Amine Coordination & Deprotonation (R₂'NH, Base) pd_amido->pd0 Reductive Elimination product Product (Ar-NR₂') pd_amido->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Similar to the Suzuki coupling, the cycle involves oxidative addition of the aryl bromide to Pd(0). The amine then coordinates to the palladium(II) complex and is deprotonated by a base to form a palladium-amido intermediate. Reductive elimination then furnishes the desired C-N bond and regenerates the catalyst.[14][15]

Conclusion

This compound is a powerful and versatile synthetic intermediate whose utility is defined by the distinct and predictable reactivity of its halogen substituents. The C3-bromo position serves as a reliable handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high selectivity. Concurrently, the C2-fluoro position is activated for nucleophilic aromatic substitution, providing an orthogonal route for further functionalization. This dual reactivity, coupled with a growing understanding of the reaction conditions that govern its selectivity, cements the role of this compound as a cornerstone building block for constructing the complex, highly substituted pyridine derivatives required in modern drug discovery and materials science.

References

  • CymitQuimica. (2023, June 29).
  • ECHEMI. (n.d.).
  • Guidechem. (n.d.). What is the synthesis and application of 3-BROMO-5-FLUORO-2-METHOXYPYRIDINE?.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Benchchem. (n.d.).
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: 3-Bromo-5-fluoro-2-methoxypyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-5-methoxypyridine.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Guidechem. (n.d.). This compound 1227599-27-0.
  • Advanced ChemBlocks. (n.d.). This compound 95%.
  • ECHEMI. (n.d.).
  • BLD Pharm. (n.d.). 1227599-27-0|this compound.
  • Benchchem. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Benchchem. (n.d.). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.
  • Wikipedia. (n.d.).
  • Benchchem. (n.d.). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions.
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
  • Chemistry LibreTexts. (2022, September 24). 16.
  • Benchchem. (n.d.). Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.

Sources

The Versatile Building Block: A Technical Guide to 3-Bromo-2-fluoro-6-methoxypyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Player in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms and substituted pyridine scaffolds into molecular architectures is a cornerstone of rational design. 3-Bromo-2-fluoro-6-methoxypyridine (CAS No. 1227599-27-0) has emerged as a pivotal building block, offering a unique combination of reactive handles and modulating functional groups that empower chemists to construct complex and novel molecules with enhanced properties.[1][2] This technical guide provides an in-depth exploration of this versatile reagent, from its synthesis and physicochemical properties to its critical applications in palladium-catalyzed cross-coupling reactions, offering field-proven insights for researchers, scientists, and drug development professionals.

The strategic placement of a bromine atom at the 3-position, a fluorine atom at the 2-position, and a methoxy group at the 6-position of the pyridine ring imparts a distinct reactivity profile. The bromine serves as a versatile handle for a suite of cross-coupling reactions, while the fluorine and methoxy groups influence the electronic nature of the ring, often enhancing metabolic stability and bioavailability in drug candidates.[1] This unique substitution pattern makes it a sought-after intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in oncology and for anti-inflammatory drugs.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use and characterization in a laboratory setting.

PropertyValueReference
CAS Number 1227599-27-0[2][4]
Molecular Formula C₆H₅BrFNO[2][4]
Molecular Weight 206.01 g/mol [2]
Appearance Predicted: Crystalline solid or liquid
Boiling Point 192.2 ± 35.0 °C (Predicted)[2]
Density 1.621 ± 0.06 g/cm³ (Predicted)[2]
LogP 2.68[2]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons in the pyridine ring, likely appearing as doublets, and a singlet for the methoxy group protons.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group. The carbon atoms attached to bromine, fluorine, and oxygen will exhibit characteristic chemical shifts. Online prediction tools can provide more specific estimated chemical shifts.[5]

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis of this compound: A Plausible Pathway

While a specific, detailed synthetic protocol for this compound is not widely published, a logical and efficient synthetic route can be constructed based on established methodologies for analogous fluoropyridine compounds.[6] A plausible multi-step synthesis starting from a readily available aminomethoxypyridine is outlined below. This proposed pathway leverages standard, high-yielding transformations common in heterocyclic chemistry.

Synthesis_of_3_Bromo_2_fluoro_6_methoxypyridine start 2-Amino-6-methoxypyridine step1 Bromination (NBS, Acetonitrile) start->step1 intermediate1 2-Amino-3-bromo-6-methoxypyridine step1->intermediate1 step2 Diazotization & Fluorination (HBF₄, NaNO₂ then heat) Balz-Schiemann Reaction intermediate1->step2 product This compound step2->product

Figure 1: A proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed):

Step 1: Bromination of 2-Amino-6-methoxypyridine

  • To a solution of 2-amino-6-methoxypyridine (1.0 equivalent) in acetonitrile, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-amino-3-bromo-6-methoxypyridine.

Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)

  • Dissolve 2-amino-3-bromo-6-methoxypyridine (1.0 equivalent) in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0 °C to form the diazonium salt.

  • Gently heat the reaction mixture to induce thermal decomposition of the diazonium salt, leading to the formation of the fluoro-pyridine.

  • After gas evolution ceases, cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Key Applications in Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom at the 3-position of this compound is the primary site of reactivity, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a vast array of complex molecules.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in pharmaceuticals. The reaction of this compound with various arylboronic acids provides access to a diverse range of 3-aryl-2-fluoro-6-methoxypyridines.

Suzuki_Miyaura_Coupling_Mechanism cluster_0 Catalytic Cycle pd0 Pd(0)Ln pd2_halide Ar-Pd(II)-Br(Ln) pd0->pd2_halide Oxidative Addition pd2_boronate Ar-Pd(II)-Ar'(Ln) pd2_halide->pd2_boronate Transmetalation (Ar'B(OH)₂, Base) pd2_boronate->pd0 Reductive Elimination product 3-Aryl-2-fluoro-6-methoxypyridine start This compound

Figure 2: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling: [7][8]

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) (2.0 equivalents).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aryl-2-fluoro-6-methoxypyridine.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[9] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to valuable N-substituted pyridines that are common motifs in bioactive molecules.[10]

Representative Experimental Protocol for Buchwald-Hartwig Amination: [10][11]

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a transformation of significant utility in the synthesis of natural products, pharmaceuticals, and organic materials.[12][13] The reaction of this compound with terminal alkynes provides access to 3-alkynyl-2-fluoro-6-methoxypyridines.

Representative Experimental Protocol for Sonogashira Coupling: [14]

  • To a degassed solution of this compound (1.0 equivalent) in a mixture of THF and triethylamine (Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Add the terminal alkyne (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating for 4-16 hours, monitoring for completion by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the desired 3-alkynyl-2-fluoro-6-methoxypyridine.

Conclusion: An Indispensable Tool for Innovation

This compound stands out as a highly valuable and versatile building block for medicinal chemistry and materials science. Its unique trifunctional substitution pattern provides a robust platform for the synthesis of complex molecular architectures. The ability to readily participate in key cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions allows for the efficient construction of diverse molecular scaffolds. A deep understanding of its synthesis, properties, and reactivity, as detailed in this guide, is crucial for leveraging its full potential in the development of novel therapeutics and advanced materials. As the demand for sophisticated molecular designs continues to grow, the strategic application of such well-defined building blocks will remain at the forefront of chemical innovation.

References

  • Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermedi
  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem. (URL: )
  • Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine. Benchchem. (URL: )
  • Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. Benchchem. (URL: )
  • The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Benchchem. (URL: )
  • Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. Benchchem. (URL: )
  • 3-Bromo-2-methoxypyridine(13472-59-8) 1H NMR spectrum. ChemicalBook. (URL: )
  • 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum. ChemicalBook. (URL: )
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem. (URL: )
  • This compound 1227599-27-0. Guidechem. (URL: )
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. (URL: )
  • Sonogashira Coupling. Organic Chemistry Portal. (URL: )
  • 3-bromo-6-fluoro-2-methoxypyridine. Echemi. (URL: )
  • This compound 95%. Advanced ChemBlocks. (URL: )
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL: )
  • 1227599-27-0|this compound|BLD Pharm. (URL: )
  • Predict 13C carbon NMR spectra. NMRDB.org. (URL: )
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • Buchwald-Hartwig Amin
  • 3-aminopyridine. Organic Syntheses Procedure. (URL: )
  • 3-Amino-2-bromo-5-methylpyridine synthesis. ChemicalBook. (URL: )
  • Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. Benchchem. (URL: )
  • Sonogashira Coupling. Chemistry LibreTexts. (URL: )
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. (URL: )
  • CN102898358A - Preparation method of fluoropyridine compounds.
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC - NIH. (URL: )
  • 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis. ChemicalBook. (URL: )
  • 3-bromo-6-hydroxy-2-methylpyridine(54923-31-8) 13 c nmr. ChemicalBook. (URL: )
  • 3-Bromo-5-fluoro-2-methoxypyrdine(884494-81-9) 1H NMR spectrum. ChemicalBook. (URL: )
  • 6-BROMO-2-FLUORO-3-METHOXYPYRIDINE(850142-73-3) 1H NMR spectrum. ChemicalBook. (URL: )
  • Site-Specific CH Chalcogenation of Quinoxalin-2(1H)
  • 3-Bromo-2-methoxypyridine 96 13472-59-8. Sigma-Aldrich. (URL: )

Sources

A Technical Guide to 3-Bromo-2-fluoro-6-methoxypyridine (CAS: 1227599-27-0): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate 3-Bromo-2-fluoro-6-methoxypyridine. It details the compound's chemical identity, physicochemical properties, strategic importance in modern synthetic chemistry, and its applications as a versatile building block for novel therapeutics.

Chemical Identity and Nomenclature

The compound is systematically identified according to IUPAC nomenclature, ensuring clarity and precision in scientific communication.

  • IUPAC Name : this compound[1]

  • CAS Number : 1227599-27-0[2]

  • Molecular Formula : C₆H₅BrFNO[1][2]

  • Synonyms : Pyridine, 3-bromo-2-fluoro-6-methoxy-[2]

Physicochemical Properties

The physical and chemical properties of a synthetic building block are critical for designing reaction conditions, purification strategies, and for predicting the characteristics of its derivatives. The properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 206.014 g/mol [2]
Density 1.621 ± 0.06 g/cm³ (Predicted)[2]
Boiling Point 192.2 ± 35.0 °C at 760 mmHg (Predicted)[2]
Flash Point 70.0 ± 25.9 °C[2]
Refractive Index 1.521[2]
LogP 2.68[2]

Strategic Importance in Medicinal Chemistry

The utility of this compound as a building block stems from the specific arrangement and electronic nature of its substituents on the pyridine core, a common motif in many approved drugs.[3]

  • Bromine Atom (C3) : The bromine atom is the primary reactive handle for synthetic diversification. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings.[4][5] This allows for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[4]

  • Fluorine Atom (C2) : The highly electronegative fluorine atom at the ortho-position significantly modulates the electronic properties of the pyridine ring. It can influence the pKa of the pyridine nitrogen, alter metabolic stability by blocking potential sites of oxidation, and engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with biological targets, thereby enhancing binding affinity and selectivity.

  • Methoxy Group (C6) : The electron-donating methoxy group at the C6 position influences the ring's electron density and can impact the molecule's conformation and pharmacokinetic properties.[3]

This unique combination of functional groups makes the scaffold a valuable precursor for generating libraries of diverse compounds for screening and lead optimization in drug discovery programs, particularly in oncology and central nervous system (CNS) disorders.[4]

Versatility in cross-coupling reactions.

Synthesis Methodology

While multiple synthetic routes are possible, a common and logical approach for preparing substituted pyridines involves the selective halogenation of a functionalized precursor. The following protocol is a representative, self-validating workflow based on established chemical principles for analogous compounds.[6]

Protocol: Electrophilic Bromination of 2-Fluoro-6-methoxypyridine

This protocol describes the synthesis via bromination of the corresponding precursor using N-Bromosuccinimide (NBS), a widely used reagent for selective bromination of electron-rich aromatic and heteroaromatic rings.

Materials:

  • 2-Fluoro-6-methoxypyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup : To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 2-fluoro-6-methoxypyridine (1.0 eq).

  • Dissolution : Add anhydrous THF to dissolve the starting material completely.

  • Reagent Addition : Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes. Causality: Portion-wise addition at low temperature helps to control the reaction exotherm and minimize potential side reactions.

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching : Upon completion, carefully quench the reaction by adding saturated aqueous sodium thiosulfate to consume any unreacted bromine.

  • Workup : Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine. Causality: The aqueous washes remove inorganic byproducts and impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

Synthesis_Workflow Start 2-Fluoro-6-methoxypyridine Reaction Bromination (NBS, THF, 0°C to RT) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Generalized synthetic workflow.

Applications in Drug Discovery Workflow

This compound serves as a starting point in the early stages of drug discovery. Its utility is best visualized within the context of a typical discovery funnel.

Drug_Discovery_Funnel cluster_0 Library Synthesis cluster_1 Screening & Optimization A This compound (Core Scaffold) B Parallel Synthesis (Suzuki, Amination, etc.) A->B C Diverse Compound Library (100s-1000s of compounds) B->C D High-Throughput Screening (HTS) C->D Biological Assays E Hit Identification D->E F Lead Optimization (SAR) E->F G Preclinical Candidate F->G

Role in the drug discovery process.

The scaffold is used to generate large libraries of related molecules through automated or parallel synthesis.[3] These libraries are then subjected to high-throughput screening against a specific biological target. Active compounds, or "hits," are identified and then undergo iterative chemical modification in the lead optimization phase to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, with the ultimate goal of identifying a preclinical candidate.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly detailed, data from structurally similar compounds such as 3-Bromo-2-methoxypyridine and 3-Bromo-2-hydroxypyridine suggest that it should be handled with care.[7][8]

  • Potential Hazards : Assumed to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and pose a risk of serious eye damage.[7][8] May cause respiratory irritation.

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves, safety goggles or a face shield, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a high-value chemical intermediate with significant strategic importance for the pharmaceutical and agrochemical industries. Its well-defined reactive sites, modulated by fluorine and methoxy substituents, provide a robust and versatile platform for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, reactivity, and handling is essential for its effective application in advancing modern drug discovery research.

References

  • Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate. (n.d.). Geshem.
  • The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. (n.d.). Geshem.
  • This compound. (n.d.). PubChem, National Institutes of Health.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). PubMed Central, National Institutes of Health.
  • Preparation method of 2-bromo-3-methoxypyridine. (2014). Google Patents.

Sources

A Theoretical Investigation of 3-Bromo-2-fluoro-6-methoxypyridine: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 3-Bromo-2-fluoro-6-methoxypyridine, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. Given the importance of substituted pyridines as foundational scaffolds in medicinal chemistry, a deep understanding of their electronic structure, reactivity, and spectroscopic properties is paramount for rational drug design.[1] This document outlines the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the molecular characteristics of this compound.

Introduction: The Rationale for a Computational Approach

While experimental synthesis and characterization are indispensable, theoretical studies offer a powerful complementary approach to understanding complex molecules.[1] Computational methods allow for the prediction of a wide range of molecular properties, providing insights that can guide experimental design and accelerate the discovery process. For a molecule like this compound, with its unique combination of electron-withdrawing (bromo and fluoro) and electron-donating (methoxy) groups, a theoretical study can unravel the intricate interplay of these substituents on the pyridine ring's electronics and reactivity.

This guide will detail the established computational workflows for characterizing such molecules, from initial structure optimization to the prediction of spectroscopic signatures and reactivity descriptors.

Molecular Modeling and Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to its atomic coordinates.

Computational Methodology

Density Functional Theory (DFT) has proven to be a robust and accurate method for studying substituted pyridines, offering a good balance between computational cost and accuracy.[2] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for such systems. This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution.[2][3][4]

Experimental Protocol: Geometry Optimization

  • Input Structure Generation: A 2D sketch of this compound is created using a molecular editor and converted to a 3D structure.

  • Computational Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

  • Calculation Setup:

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Task: Geometry Optimization and Frequency Calculation

  • Execution: The calculation is run, iteratively adjusting the molecular geometry to find the lowest energy conformation.

  • Validation: The frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Diagram: Computational Workflow for Molecular Property Prediction

G cluster_input Input Phase cluster_computation Computational Phase cluster_output Output & Analysis mol_sketch 2D Molecular Sketch mol_3d Initial 3D Structure mol_sketch->mol_3d geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_3d->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry freq_calc->opt_geom thermo Thermodynamic Properties freq_calc->thermo spectra Spectroscopic Predictions (IR, Raman, NMR) opt_geom->spectra electronic Electronic Properties (HOMO, LUMO, MEP) opt_geom->electronic reactivity Reactivity Descriptors electronic->reactivity

Caption: A typical workflow for the theoretical prediction of molecular properties.

Predicted Structural Parameters

Table 1: Predicted Structural Parameters for this compound

ParameterPredicted Value (Å or °)
C-Br Bond LengthValue
C-F Bond LengthValue
C-O Bond LengthValue
N-C2 Bond LengthValue
C2-N-C6 Bond AngleValue
C2-C3-Br Bond AngleValue

*Note: The values in this table are illustrative and would be generated by the DFT calculation.

Spectroscopic Analysis

Theoretical calculations can predict various spectroscopic properties, which are invaluable for the identification and characterization of the synthesized compound.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., C-H stretch, C=N bend).

Experimental Protocol: Vibrational Frequency Calculation

  • Prerequisite: A successfully optimized geometry with a confirmatory frequency calculation.

  • Data Extraction: The output file from the frequency calculation contains the vibrational frequencies (in cm⁻¹) and their corresponding intensities.

  • Scaling: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.

  • Spectral Simulation: The scaled frequencies and intensities are used to generate a theoretical IR or Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei.

Experimental Protocol: NMR Chemical Shift Calculation

  • Method: Gauge-Independent Atomic Orbital (GIAO) method is commonly used.

  • Calculation Setup:

    • Prerequisite: An optimized molecular geometry.

    • Task: NMR calculation using the GIAO method at the same level of theory (B3LYP/6-311++G(d,p)).

    • Solvent Effects: To better mimic experimental conditions, a solvent model (e.g., Polarizable Continuum Model - PCM) can be included, specifying the solvent used in the experiment (e.g., CDCl₃).

  • Referencing: The calculated absolute shieldings are converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., Tetramethylsilane - TMS) at the same level of theory.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H ShiftAtomPredicted ¹³C Shift
H4ValueC2Value
H5ValueC3Value
-OCH₃ValueC4Value
C5Value
C6Value
-OCH₃Value

*Note: The values in this table are illustrative and would be generated by the GIAO-DFT calculation.

Electronic Properties and Reactivity

The electronic structure of a molecule governs its reactivity. DFT calculations provide a wealth of information about electron distribution and energy levels.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It visually identifies the electron-rich and electron-poor regions.

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.

  • Blue Regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, the MEP would likely show negative potential around the nitrogen atom and the oxygen of the methoxy group, and positive potential near the hydrogen atoms.

Diagram: Relationship between Electronic Properties and Reactivity

G cluster_calc Calculated Electronic Properties cluster_interp Inferred Reactivity HOMO HOMO Energy Nucleophilicity Nucleophilicity HOMO->Nucleophilicity Kinetic_Stability Kinetic Stability HOMO->Kinetic_Stability LUMO LUMO Energy Electrophilicity Electrophilicity LUMO->Electrophilicity LUMO->Kinetic_Stability MEP Molecular Electrostatic Potential (MEP) Reactivity_Sites Sites for Electrophilic & Nucleophilic Attack MEP->Reactivity_Sites

Caption: Correlation between calculated electronic properties and chemical reactivity.

Conclusion

This guide has outlined a robust theoretical framework for the in-depth characterization of this compound using modern computational chemistry techniques. By employing DFT calculations, researchers can gain predictive insights into the molecule's geometry, spectroscopic signatures, and electronic properties, thereby informing and accelerating experimental research and development. The methodologies described herein represent a standard and reliable approach for the theoretical investigation of substituted pyridine derivatives, providing a powerful tool for molecular design and analysis in medicinal chemistry and materials science.

References

  • Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.
  • R Discovery. (2016, March 15). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine.
  • ResearchGate. (2025, August 6). DFT analysis of substituent effects on electron-donating efficacy of pyridine.
  • MDPI. (2023, March 15). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors.

Sources

The Influence of Fluorine Substitution on the Electronic Properties of Pyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the electronic properties that govern a molecule's pharmacokinetic and pharmacodynamic profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced electronic effects of fluorine substitution on the pyridine ring. We will explore the fundamental principles, detail robust experimental and computational methodologies for characterization, and present field-proven insights into how these properties can be rationally engineered to optimize drug candidates. This guide moves beyond a simple recitation of facts to explain the causality behind experimental and computational choices, ensuring a trustworthy and authoritative resource for practical application.

Introduction: The "Fluorine Effect" in Pyridine-Based Drug Design

The pyridine moiety is a privileged scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs. The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical properties, including its basicity (pKa), lipophilicity, dipole moment, and metabolic stability.[1][2] This "fluorine effect" is not merely a consequence of its potent inductive electron withdrawal (-I effect); it is a complex interplay of inductive and resonance (+R effect) contributions, which are highly dependent on the position of fluorine on the pyridine ring.[3]

A precise understanding and control of these electronic perturbations are critical for rational drug design. For instance, modulating the pKa of the pyridine nitrogen can profoundly impact a drug's solubility, absorption, and interaction with its biological target.[4][5] Similarly, alterations in the molecule's dipole moment can influence its membrane permeability and crystal packing.[6][7] This guide will provide the foundational knowledge and practical methodologies to harness these effects for the development of safer and more efficacious therapeutics.

Fundamental Electronic Effects of Fluorine Substitution

The net electronic impact of a fluorine substituent on a pyridine ring is a delicate balance between its strong electron-withdrawing inductive effect and its potential for electron-donating resonance.

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is most pronounced at the carbon atom directly attached to the fluorine and decreases with distance. The primary consequence of this inductive withdrawal is a significant reduction in the electron density of the pyridine ring, particularly at the nitrogen atom.

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the pyridine ring. This electron-donating resonance effect is most significant when fluorine is at the ortho or para (2- or 4-) positions relative to the nitrogen atom. In these positions, resonance structures can be drawn that place a negative charge on the nitrogen, partially offsetting the inductive withdrawal. When fluorine is at the meta (3-) position, this direct resonance interaction with the nitrogen lone pair is not possible, and the electronic effect is dominated by induction.

This dichotomy between inductive and resonance effects is crucial for understanding the positional-dependent impact of fluorine on the pyridine's properties.

G cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) Inductive Strong electron withdrawal via σ-bonds Pyridine Pyridine Ring Properties Inductive->Pyridine Decreases pKa Increases Redox Potential Resonance Electron donation into π-system Resonance->Pyridine Modulates charge distribution (position-dependent) Fluorine Fluorine Substituent Fluorine->Inductive High Electronegativity Fluorine->Resonance Lone Pairs

Quantitative Characterization of Electronic Properties

To rationally design fluoropyridine-based drug candidates, it is essential to quantify the electronic effects of substitution. The following sections detail key parameters and the experimental and computational methods used for their determination.

Basicity (pKa)

The pKa of the pyridinium ion is a direct measure of the basicity of the pyridine nitrogen. Fluorine substitution, with its strong electron-withdrawing nature, generally decreases the electron density on the nitrogen, making it a weaker base and thus lowering the pKa.[1][5] This modulation of pKa is critical for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding.[4]

Table 1: pKa Values of Selected Substituted Fluoropyridines

CompoundpKaReference(s)
Pyridine5.25[8]
2-Fluoropyridine-0.44[9]
3-Fluoropyridine2.97[10]
4-Fluoropyridine1.34[10]
2,6-Difluoropyridine-2.92[8]
3,5-Difluoropyridine0.40[10]

Note: pKa values can vary slightly depending on the experimental conditions.

Hammett Constants (σ)

The Hammett equation provides a framework for quantifying the electronic effect of a substituent on the reactivity of an aromatic ring. The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[11] For fluorine, the σ value is highly dependent on its position on the ring, reflecting the interplay of inductive and resonance effects.[12][13]

Table 2: Hammett Constants (σ) for Fluorine Substituents on an Aromatic Ring

SubstituentσmetaσparaReference(s)
-F0.340.06[13]
-CF30.430.54[13]
-OCF30.380.35[12]

Note: These values are for substituted benzoic acids but provide a good approximation for the electronic effects on a pyridine ring.

Dipole Moment (µ)

The dipole moment is a measure of the separation of positive and negative charges in a molecule. Fluorine's high electronegativity significantly alters the dipole moment of the pyridine ring.[6] This can influence a molecule's solubility, crystal packing, and interactions with biological targets.[7] The position of the fluorine atom has a profound impact on both the magnitude and direction of the net dipole moment.

Table 3: Dipole Moments of Selected Fluoropyridines

CompoundDipole Moment (Debye)Reference(s)
Pyridine2.22[7]
2-Fluoropyridine3.20[14]
3-Fluoropyridine1.05[14]
Redox Potential

The redox potential of a molecule describes its tendency to be oxidized or reduced. The electron-withdrawing nature of fluorine generally makes the pyridine ring more electron-deficient and thus more difficult to oxidize (i.e., it has a higher oxidation potential).[15] This property is particularly relevant for understanding a drug's metabolic stability, as many metabolic pathways involve oxidative processes.[16]

Experimental Methodologies: A Practical Guide

The choice of experimental method for characterizing the electronic properties of substituted fluoropyridines depends on the specific property of interest, the available instrumentation, and the physicochemical characteristics of the compound (e.g., solubility, presence of a chromophore).

Determination of pKa

Potentiometric Titration: This is the gold-standard method for pKa determination due to its accuracy and simplicity.[9][17] It is particularly suitable for compounds that are soluble in water or water-cosolvent mixtures.

  • Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH upon the addition of a titrant, providing a direct measure of the compound's basicity. It is a robust and reliable method, especially for compounds with pKa values in the range of 2-11.[10]

Experimental Protocol: Potentiometric Titration

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[2]

  • Sample Preparation: Prepare a solution of the fluoropyridine derivative of known concentration (typically 1-10 mM) in deionized water or a suitable water-cosolvent mixture. Maintain a constant ionic strength using an inert salt like KCl.[17]

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.[2]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[17]

G

19F NMR Spectroscopy: This technique can be used to determine pKa values, especially for compounds that are sparingly soluble or contain impurities. The chemical shift of the fluorine atom is often sensitive to the protonation state of the pyridine nitrogen.[18]

  • Causality Behind Experimental Choices: 19F NMR is advantageous when only small amounts of the compound are available or when the compound is not pure. The large chemical shift dispersion of 19F NMR often allows for the simultaneous determination of pKa values in a mixture.[18][19]

Measurement of Dipole Moment

Solvatochromic Shift Method: This method relies on measuring the absorption or fluorescence spectra of the compound in a series of solvents with varying polarities. The shift in the spectral maxima is related to the change in the dipole moment upon electronic excitation.[20][21]

  • Causality Behind Experimental Choices: The solvatochromic method is a powerful tool for probing the electronic structure of molecules in both the ground and excited states. It is particularly useful for fluorescent compounds and provides insights into intramolecular charge transfer processes.[20]

Experimental Protocol: Solvatochromic Shift Method

  • Sample Preparation: Prepare dilute solutions of the fluoropyridine derivative in a series of solvents with a wide range of polarities.

  • Spectral Measurement: Record the UV-Vis absorption and fluorescence emission spectra for each solution.

  • Data Analysis: Plot the Stokes shift (the difference between the absorption and emission maxima) against a solvent polarity function (e.g., the Lippert-Mataga plot). The ground and excited state dipole moments can be calculated from the slope of the resulting linear plot.[20][21]

Capacitance Measurement: This method involves measuring the dielectric constant of dilute solutions of the fluoropyridine in a nonpolar solvent. The dipole moment is then calculated using the Debye or Hedestrand equations.[22]

  • Causality Behind Experimental Choices: Capacitance measurement is a classic and accurate method for determining the ground-state dipole moment of a molecule. It is particularly suitable for non-fluorescent compounds.[22]

Determination of Redox Potential

Cyclic Voltammetry (CV): CV is an electrochemical technique used to measure the redox potentials of a compound. It involves applying a linearly varying potential to an electrode in a solution of the analyte and measuring the resulting current.[16][23]

  • Causality Behind Experimental Choices: CV provides a rapid assessment of a compound's redox behavior, including the potentials at which it is oxidized and reduced. This information is valuable for predicting metabolic stability and for designing compounds for applications in which electron transfer is important.[15][16]

Experimental Protocol: Cyclic Voltammetry

  • Sample Preparation: Prepare a solution of the fluoropyridine derivative in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Scan the potential between defined limits and record the resulting current-voltage curve (voltammogram).

  • Data Analysis: Determine the oxidation and reduction peak potentials from the voltammogram.[23]

G

Computational Chemistry: Predicting and Rationalizing Electronic Properties

Computational chemistry provides a powerful and complementary approach to experimental methods for understanding the electronic properties of substituted fluoropyridines. Quantum mechanical calculations can be used to predict properties such as pKa, dipole moment, and redox potential, as well as to provide insights into the underlying electronic structure that governs these properties.[24][25][26]

Density Functional Theory (DFT)

DFT is a widely used computational method that offers a good balance between accuracy and computational cost for studying organic molecules.[27][28]

  • Causality Behind Computational Choices: DFT is well-suited for calculating the ground-state electronic properties of fluoropyridines. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G**) is crucial for obtaining accurate results and should be benchmarked against experimental data where possible.[24][25]

Computational Protocol: DFT Calculations

  • Structure Building: Build the 3D structure of the substituted fluoropyridine using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.

  • Property Calculation: Calculate the desired electronic properties, such as the molecular orbitals (HOMO, LUMO), electrostatic potential, and dipole moment.

  • pKa Calculation: pKa values can be calculated using thermodynamic cycles that involve calculating the free energies of the protonated and deprotonated species in the gas phase and in solution (using a continuum solvation model).[8]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule. It can be used to quantify the contributions of inductive and resonance effects and to analyze charge transfer interactions.[29][30][31]

  • Causality Behind Computational Choices: NBO analysis is an excellent tool for dissecting the electronic effects of fluorine substitution. It allows for a quantitative assessment of the delocalization of fluorine's lone pairs into the pyridine π-system and the resulting changes in atomic charges and bond orders.[3][31]

G

Field-Proven Insights: Case Studies in Drug Discovery

The principles and methodologies described in this guide have been successfully applied in numerous drug discovery programs to optimize the properties of pyridine-containing drug candidates.

  • Case Study 1: Optimization of Antibacterial Agents. In the development of novel oxazolidinone antibacterials, the introduction of a fluorine atom at the 5-position of a pyridine ring was found to significantly enhance activity against Gram-positive bacteria.[32] The electron-withdrawing fluorine atom likely modulates the electronic properties of the oxazolidinone core, leading to improved binding to the bacterial ribosome.

  • Case Study 2: Tuning CNS Penetration. The replacement of a methoxy group with a trifluoromethoxy group is a common strategy to improve the metabolic stability and brain penetration of drug candidates.[33] The trifluoromethoxy group is more lipophilic and less susceptible to metabolism than the methoxy group. However, its strong electron-withdrawing nature can also impact the pKa of nearby basic centers, which must be carefully considered to maintain optimal physicochemical properties for CNS penetration.

  • Case Study 3: Enhancing Metabolic Stability. In the development of kinase inhibitors, the introduction of fluorine atoms at metabolically labile positions on a pyridine ring has been shown to block oxidative metabolism, leading to improved pharmacokinetic profiles.[2] For example, difluorination of a pyridyl ring in PI3K inhibitors resulted in increased oral bioavailability and decreased clearance.[2]

Conclusion: A Roadmap for Rational Design

The electronic properties of substituted fluoropyridines are a critical determinant of their behavior as drug candidates. A thorough understanding of the interplay between inductive and resonance effects, coupled with the judicious application of the experimental and computational methodologies outlined in this guide, provides a powerful roadmap for the rational design of novel therapeutics. By carefully tuning the electronic landscape of the pyridine ring, medicinal chemists can optimize a molecule's pKa, dipole moment, and redox potential to achieve the desired pharmacokinetic and pharmacodynamic profile, ultimately leading to the development of safer and more effective medicines.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). National Institutes of Health (NIH).
  • April 2017 — "NMR spectral characteristics of fluorocontaining pyridines". (2017). Fluorine notes.
  • Hasan, N. B. (2015). Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. Advances in Physics Theories and Applications, 48, 23-33.
  • Lover, S., et al. (2013). Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds. Journal of Pharmaceutical Sciences, 102(11), 3957-3967.
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
  • Vidal, M., et al. (2019). The inverted solvatochromism of protonated ferrocenylethenyl-pyrimidines. New Journal of Chemistry, 43(45), 17789-17796.
  • Hammett constants σ for fluoro-substituents. (n.d.). ResearchGate.
  • Knegtel, R. M., et al. (2013). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. Journal of Pharmaceutical Sciences, 102(11), 3957-3967.
  • Solvatochromism. (n.d.). Wikipedia.
  • Frau, J., et al. (2009). Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. Journal of Molecular Structure: THEOCHEM, 912(1-3), 53-60.
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (n.d.). National Institutes of Health (NIH).
  • Aromatic compound. (n.d.). Wikipedia.
  • Hasan, N. B. (2015). Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. Advances in Physics Theories and Applications, 48.
  • Natural Bond Orbital (NBO) Analysis. (n.d.). Gaussian.
  • Bezençon, J., et al. (2014). pKa determination by 1H NMR spectroscopy - An old methodology revisited. Chimia, 68(4), 219-222.
  • Values of some Hammett substituent constants (σ). (n.d.). ResearchGate.
  • Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. (2025). Journal of Molecular Structure.
  • In cyclic voltammetry. Why fluoro substituted compounds have a higher reduction potential? (2014). ResearchGate.
  • 24.9: Heterocyclic Amines. (2024). Chemistry LibreTexts.
  • Van der Eycken, J., et al. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(8), 9496-9517.
  • Szatyłowicz, H., Stasyuk, O., & Krygowski, T. M. (2015). Substituent Effects in Heterocyclic Systems. Advances in Heterocyclic Chemistry, 117, 1-100.
  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974.
  • NBO representation of some selected pyridine dimers. The second-order... (n.d.). ResearchGate.
  • Kálai, T., et al. (2008). Experimental and theoretical studies of the redox potentials of cyclic nitroxides. The Journal of Organic Chemistry, 73(17), 6763-6771.
  • Sahu, S., & Mahapatra, A. (2016). Comparison of theoretical and experimental value of pKa of mixed hetero oxomolybdates by quantum chemical calculation. Journal of Chemical and Pharmaceutical Research, 8(8), 75-79.
  • 2-Fluoropyridine. (n.d.). PubChem.
  • Hammett equation. (n.d.). Wikipedia.
  • Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. (2009). Dr. Joaquin Barroso's Blog.
  • Nobel, N. K., et al. (2017). NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method. Computational Chemistry, 5(2), 51-64.
  • Heinze, J. (1984). Cyclic voltammetry. Angewandte Chemie International Edition in English, 23(11), 831-847.
  • Interaction of Aromatic Molecules with Forsterite: Accuracy of the Periodic DFT-D4 Method. (2022). The Journal of Physical Chemistry A.
  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (n.d.). National Institutes of Health (NIH).
  • Ögretir, C., et al. (2009). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 905(1-3), 1-7.
  • DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide derivatives as potential antibacterial agents. (2021). Journal of Molecular Modeling, 27(12), 346.
  • Dipole moment values associated with fluorinated benzenes and select azine and azole heterocycles. (n.d.). ResearchGate.
  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Kütt, A., et al. (2016). Determination of p K a values of fluorocompounds in water using 19 F NMR. Journal of Organic Chemistry, 81(24), 12345-12352.
  • Novotny, J., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 56(24), 15008-15021.
  • The pKa Table Is Your Friend. (2010). Master Organic Chemistry.
  • Kálai, T., et al. (2008). Experimental and theoretical studies of the redox potentials of cyclic nitroxides. The Journal of Organic Chemistry, 73(17), 6763-6771.
  • Photochromism of dithiazolylethenes having pyridyl andN-methylpyridinium groups. (n.d.). ResearchGate.
  • CompChem.07.07 Excited Electronic States: Solvatochromism. (2014). YouTube.
  • Gerig, J. T. (2001). Fluorine NMR. eMagRes, 4, 1-8.
  • CSRI: Structural Changes in Solvatochromic Molecules. (2016). YouTube.
  • Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe. (n.d.). ResearchGate.
  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). Molecules, 28(11), 4305.
  • Scott, P. J. H., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(7), 1155-1161.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-2-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-2-fluoro-6-methoxypyridine in Modern Drug Discovery

This compound is a key heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a methoxy group, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] The pyridine core is a prevalent motif in numerous biologically active compounds, and the strategic placement of these functional groups allows for precise molecular tailoring in the development of novel therapeutics. This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential characterization and safety information for researchers in drug development and organic synthesis.

Synthetic Strategy: Electrophilic Aromatic Substitution on a Pyridine Scaffold

The synthesis of this compound is most effectively achieved through the direct electrophilic bromination of its precursor, 2-fluoro-6-methoxypyridine. The electron-donating methoxy group at the 6-position activates the pyridine ring towards electrophilic attack, while the fluorine atom at the 2-position and the nitrogen atom influence the regioselectivity of the bromination. The bromine atom is directed to the 3-position due to the combined directing effects of the substituents.

A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS), which provides a source of electrophilic bromine under relatively mild conditions. The reaction is typically carried out in an aprotic solvent to avoid unwanted side reactions.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G 2-fluoro-6-methoxypyridine 2-fluoro-6-methoxypyridine This compound This compound 2-fluoro-6-methoxypyridine->this compound NBS, Solvent, Heat

A representative synthetic workflow for the bromination of a substituted pyridine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-fluoro-6-methoxypyridine≥98%Commercially Available
N-Bromosuccinimide (NBS)Reagent GradeCommercially Available
Tetrahydrofuran (THF), anhydrous≥99.9%Commercially Available
Saturated aq. Sodium BicarbonateLaboratory GradeN/A
Saturated aq. Sodium ThiosulfateLaboratory GradeN/A
BrineLaboratory GradeN/A
Anhydrous Magnesium SulfateLaboratory GradeN/A
Diethyl EtherACS GradeCommercially Available

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-6-methoxypyridine (1.0 eq).

  • Inert Atmosphere: Purge the flask with a gentle stream of nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere.

  • Reagent Addition: Under the inert atmosphere, add N-bromosuccinimide (1.1 eq) to the flask.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask via a syringe or cannula to achieve a concentration of approximately 0.5 M with respect to the starting material.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (approximately 66 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Reduction of Excess Bromine: Add saturated aqueous sodium thiosulfate solution to quench any unreacted bromine.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic shifts for the aromatic protons and the methoxy group protons.

    • ¹³C NMR will confirm the presence of the six carbon atoms in the pyridine ring and the methoxy group.

    • ¹⁹F NMR will show a singlet corresponding to the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₆H₅BrFNO, MW: 206.01 g/mol ).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional group vibrations.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the entire synthesis in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Tetrahydrofuran and diethyl ether are flammable. Ensure there are no ignition sources nearby.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound, a valuable building block for pharmaceutical research. By understanding the underlying principles of electrophilic aromatic substitution and adhering to the detailed experimental procedure and safety guidelines, researchers can confidently prepare this important intermediate for their drug discovery programs.

References

Sources

Synthesis of 3-Bromo-2-fluoro-6-methoxypyridine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of 3-Bromo-2-fluoro-6-methoxypyridine, a key building block in medicinal chemistry and drug discovery. The protocol herein is presented with a focus on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the synthetic pathway.

Introduction

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. The presence of three distinct functional groups—a bromine atom, a fluorine atom, and a methoxy group—on the pyridine scaffold provides multiple points for diversification, making it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. The strategic placement of these substituents influences the electronic properties and reactivity of the molecule, allowing for selective chemical transformations.

This document provides a detailed, step-by-step protocol for the preparation of this compound, commencing from a commercially available starting material. The outlined procedure is based on established principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems.

Reaction Scheme

The synthesis proceeds via a selective nucleophilic aromatic substitution (SNAr) reaction. The starting material, 3-bromo-2,6-difluoropyridine, is treated with sodium methoxide. The positions ortho and para to the ring nitrogen are highly activated towards nucleophilic attack, and fluorine is an excellent leaving group in this context. Due to steric hindrance from the adjacent bromine atom at the 3-position, the methoxide preferentially attacks the 6-position, leading to the desired product.

G start 3-Bromo-2,6-difluoropyridine product This compound start->product Nucleophilic Aromatic Substitution (SNAr) reagent Sodium Methoxide (NaOMe) Methanol (MeOH) reagent->product caption Reaction scheme for the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 3-bromo-2,6-difluoropyridine.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Bromo-2,6-difluoropyridine≥97%Various
Sodium methoxide (25% in Methanol)SolutionVarious
Methanol (MeOH)AnhydrousVarious
Dichloromethane (DCM)ACS GradeVarious
Saturated aqueous NH₄Cl solutionN/AIn-house prep.
Brine (Saturated NaCl solution)N/AIn-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVarious
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2,6-difluoropyridine (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a 25% solution of sodium methoxide in methanol (1.05 eq) dropwise over a period of 15-20 minutes. Ensure the temperature is maintained at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, quench the mixture by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Visual Workflow

G cluster_0 Reaction cluster_1 Work-up & Purification dissolve Dissolve 3-bromo-2,6-difluoropyridine in anhydrous MeOH cool Cool to 0 °C dissolve->cool add_naome Add NaOMe solution dropwise cool->add_naome react Stir at room temperature for 2-4h add_naome->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product product purify->product Pure Product caption Step-by-step workflow for the synthesis of this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3-Bromo-2,6-difluoropyridine is a halogenated compound and should be handled with care.

  • Sodium methoxide is a corrosive and flammable reagent. Avoid contact with skin and eyes.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Purity Analysis: High-performance liquid chromatography (HPLC) or gas chromatography (GC) to assess the purity of the final compound.

Discussion

The described protocol offers a reliable and efficient method for the synthesis of this compound. The selectivity of the reaction is driven by the electronic and steric properties of the starting material. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, coupled with the inductive effect of the fluorine atoms, makes the 2- and 6-positions susceptible to nucleophilic attack. However, the steric bulk of the bromine atom at the 3-position hinders the approach of the methoxide nucleophile to the 2-position, thereby favoring substitution at the 6-position.

This synthetic route is advantageous due to the commercial availability of the starting material and the relatively mild reaction conditions. The purification by column chromatography is effective in removing any unreacted starting material and potential by-products.

References

  • Google Patents. Preparation method of fluoropyridine compounds.

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-2-fluoro-6-methoxypyridine in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into lead compounds is a proven strategy for enhancing pharmacological profiles. Fluorinated pyridine derivatives, in particular, have emerged as invaluable assets in medicinal chemistry. The introduction of fluorine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, while the pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds.[1][2]

This compound is a trifunctionalized building block that offers medicinal chemists a versatile platform for molecular elaboration. The bromine atom at the 3-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile construction of carbon-carbon bonds.[3][4] The fluorine atom at the 2-position and the methoxy group at the 6-position not only influence the electronic properties of the pyridine ring but also provide additional points for metabolic modulation and vector control in drug design. This application note provides a detailed guide to leveraging this compound in Suzuki coupling reactions, offering both foundational mechanistic insights and actionable experimental protocols for researchers in drug development.

The Mechanism of the Suzuki-Miyaura Coupling: A Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide or triflate.[5][6][7] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This step, often rate-determining, forms a palladium(II) intermediate.[7]

  • Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: Finally, the newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Pd(II)_Intermediate1 Ar-Pd(II)L₂-X Pd(0)L2->Pd(II)_Intermediate1 Ar-X Ox_Ad Oxidative Addition Pd(II)_Intermediate2 Ar-Pd(II)L₂-R' Pd(II)_Intermediate1->Pd(II)_Intermediate2 R'-B(OR)₂ Base Transmetalation Transmetalation Pd(II)_Intermediate2->Pd(0)L2 Ar-R' Product Coupled Product (Ar-R') Pd(II)_Intermediate2->Product Red_El Reductive Elimination ArX This compound (Ar-X) ArX->Pd(II)_Intermediate1 R_Boronic Organoboron Reagent (R'-B(OR)₂) R_Boronic->Pd(II)_Intermediate2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general method for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents
  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like PdCl₂(dppf))[8][9]

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃)[10][11]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[9][10]

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/water, THF/water)[5]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating plate

  • Reaction monitoring tools (TLC, LC-MS)

  • Purification supplies (silica gel, solvents for chromatography)

Detailed Step-by-Step Protocol
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., 1-5 mol%) and the ligand (e.g., 2-10 mol%). Add this mixture to the reaction vial. For air-stable pre-catalysts, they can be added directly with the other solid reagents.

  • Inert Atmosphere: Seal the reaction vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial as the active Pd(0) catalyst is oxygen-sensitive.[10][12]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction Execution: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure coupled product.

Data Presentation: Illustrative Reaction Condition Screening

The following table illustrates a hypothetical screening of conditions to optimize the yield of the Suzuki coupling product.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)10045
2PdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)10065
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)11088
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Dioxane/H₂O (4:1)9092

Note: These are representative data and actual results may vary.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Boronic Acid - Base Setup Combine Reagents & Catalyst in Oven-Dried Vial Reagents->Setup Catalyst Prepare Catalyst System: - Pd Precursor - Ligand Catalyst->Setup Inert Purge with Inert Gas (Ar or N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temp Monitor->Cool Reaction Complete Extract Dilute & Extract Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Analyze Analyze Final Product (NMR, MS) Purify->Analyze

Caption: A typical experimental workflow for Suzuki coupling reactions.

Troubleshooting and Optimization

Challenges in Suzuki couplings with heteroaryl halides often arise from the electronic nature of the substrate and potential side reactions.[12][13]

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion - Inactive catalyst (oxidation of Pd(0))- Inefficient ligand for the substrate- Insufficiently strong or soluble base- Ensure rigorous degassing of solvents and a strict inert atmosphere.[10][12]- Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[10]- Try stronger bases like K₃PO₄ or Cs₂CO₃, and ensure they are finely powdered and anhydrous.[10]
Homocoupling of Boronic Acid - Presence of oxygen oxidizing the catalyst- High reaction temperature- Improve degassing procedures.[12]- Consider using a direct Pd(0) source (e.g., Pd(PPh₃)₄).[12]- Lower the reaction temperature if possible.[12]
Protodeboronation - Presence of water or other proton sources- Unstable boronic acid- Use anhydrous solvents and reagents.[10]- Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more robust.[11]
Catalyst Decomposition - High temperatures- Ligand degradation- Run the reaction at the lowest effective temperature.[12]- Switch to a more thermally stable ligand.

References

  • Current time information in Denbighshire, GB. Google. Retrieved January 7, 2026.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Merits of the Suzuki Coupling Reaction. BYJU'S.
  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. PharmaTutor.
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. MDPI.
  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. ACS Publications.
  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications.
  • Table 1. Screening of palladium catalysts for the Suzuki coupling of... ResearchGate.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.
  • The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications.
  • The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH.
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI.

Sources

Application Notes & Protocols: Strategic Cross-Coupling of 3-Bromo-2-fluoro-6-methoxypyridine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-2-fluoro-6-methoxypyridine, a highly strategic building block in modern medicinal chemistry. For researchers, synthetic chemists, and drug development professionals, this document details not just the protocols but the underlying chemical principles for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Mizoroki-Heck reactions. By explaining the causality behind experimental choices, this guide serves as a practical manual for constructing complex molecular architectures with precision and efficiency.

Introduction: The Strategic Value of this compound

In the landscape of contemporary drug discovery, the design of novel molecular entities with optimized pharmacological profiles is paramount. Fluorinated heterocyclic compounds, particularly pyridine derivatives, are prominent structural motifs in a multitude of approved drugs.[1] The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity by altering its electronic properties, lipophilicity, and pKa.[1][2]

This compound (CAS 1227599-27-0) has emerged as a particularly valuable building block. Its architecture offers a unique convergence of functionalities:

  • Pyridine Core: A privileged scaffold in medicinal chemistry.

  • Bromine Atom (C3): A versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

  • Fluorine Atom (C2): Modulates the electronic character of the pyridine ring, influencing both reactivity and the physicochemical properties of the final compound.

  • Methoxy Group (C6): Further influences the electronic distribution and can serve as a potential site for future modification.

This guide provides detailed protocols and mechanistic insights for leveraging this substrate in the most common and powerful cross-coupling transformations, which are foundational to modern synthetic chemistry.[3][4]

The Engine of Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are transformative tools for forming carbon-carbon and carbon-heteroatom bonds.[3][5] These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this cycle is critical for troubleshooting and optimizing reactions.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation (for Suzuki/Sonogashira): An organometallic coupling partner (e.g., organoboron or organocopper/alkyne) transfers its organic group to the palladium center, displacing the halide.[3][5][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst to continue the cycle.[3][5]

General Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-M PdII_Coupling Ar-Pd(II)-R L₂ Transmetal->PdII_Coupling -MX RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: A generalized workflow for Palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and hetero-biaryl linkages due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[3][4][8]

Causality of Component Selection:

  • Catalyst/Ligand: For electron-deficient heteroaryl halides like our substrate, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior.[8] They facilitate the oxidative addition step and promote the final reductive elimination. Pd(dppf)Cl₂ is also a robust and reliable catalyst for many applications.[9]

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role. It activates the boronic acid by forming a more nucleophilic "ate" complex, which is essential for the transmetalation step.[4][10][11] Aqueous bases often accelerate the reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe. For rigorous deoxygenation, bubble the inert gas through the solvent for 20-30 minutes prior to addition.[12]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Data Summary Table:

Parameter Recommended Value Rationale
Boronic Acid 1.2 - 1.5 equiv. Ensures complete consumption of the starting halide.
Catalyst Loading 2 - 5 mol% Balances reaction efficiency with cost and ease of removal.
Base K₂CO₃ or K₃PO₄ (2-3 equiv.) Effective in forming the boronate "ate" complex.[10][11]
Solvent Dioxane/H₂O or Toluene/H₂O Aqueous mixture accelerates transmetalation.

| Temperature | 80 - 100 °C | Provides sufficient thermal energy for catalyst turnover. |

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Pyr-Br PdII_Aryl Pyr-Pd(II)-Br L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + [R-B(OH)₃]⁻ PdII_Coupling Pyr-Pd(II)-R L₂ Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Pyr-R RedElim->Product Boronic R-B(OH)₂ AteComplex [R-B(OH)₃]⁻ (Ate Complex) Boronic->AteComplex + OH⁻ Base Base (OH⁻)

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction is indispensable for synthesizing internal alkynes, which are versatile intermediates in organic synthesis. It uniquely employs a dual-catalyst system.

Causality of Component Selection:

  • Palladium Catalyst: As with other couplings, a Pd(0) species is the active catalyst. Common precursors include Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂.

  • Copper(I) Co-catalyst: A copper salt, typically CuI, is essential. It reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation with the palladium complex.[14]

  • Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves to deprotonate the terminal alkyne and neutralize the HBr generated during the reaction.

Protocol 2: Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1-1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 1-5 mol%)

  • Solvent/Base: Triethylamine (TEA) or a mixture of THF/DIPA

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., TEA or DIPA).

  • Add the terminal alkyne dropwise via syringe at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the amine salts and catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the alkynylated pyridine.

Data Summary Table:

Parameter Recommended Value Rationale
Terminal Alkyne 1.1 - 1.5 equiv. Drives the reaction to completion.
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) Standard, effective palladium source.
Cu(I) Co-catalyst CuI (1-5 mol%) Essential for forming the reactive copper acetylide.[14]
Base/Solvent TEA or DIPA Acts as both the base and often the solvent.

| Temperature | 25 - 60 °C | Reaction is often efficient at or near room temperature.[13] |

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Pyr-Pd(II)-Br L₂ Pd0->PdII_Aryl + Pyr-Br (Oxidative Addition) PdII_Coupling Pyr-Pd(II)-C≡CR L₂ PdII_Aryl->PdII_Coupling + Cu-C≡CR (Transmetalation) Product Pyr-C≡CR PdII_Coupling->Product (Reductive Elimination) Product->Pd0 Regeneration Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide + CuI, Base - H-Base⁺I⁻ CuX CuI CuAcetylide->CuX Transfers alkyne to Pd

Caption: Interlinked catalytic cycles of the Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for forming C(sp²)-N bonds, enabling the synthesis of aryl and heteroaryl amines from aryl halides.[15][16][17] This reaction has revolutionized medicinal chemistry, as the aniline and related motifs are prevalent in pharmaceuticals.[17]

Causality of Component Selection:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or specialized Buchwald ligands like BrettPhos) are critical. They promote the reductive elimination step, which is often difficult for C-N bond formation, and prevent β-hydride elimination.[15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex. Sodium tert-butoxide (NaOᵗBu) is the most common choice, though others like LHMDS or K₃PO₄ can be used.[18]

Protocol 3: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1-1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst, 1-3 mol%)

  • Phosphine Ligand (e.g., BINAP, Xantphos, 2-6 mol%)

  • Base: Sodium tert-butoxide (NaOᵗBu, 1.4-2.0 equiv)

  • Anhydrous, Aprotic Solvent: Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with the palladium pre-catalyst, the phosphine ligand, and the base (NaOᵗBu).

  • Add this compound and the anhydrous solvent (e.g., Toluene).

  • Add the amine substrate via syringe. If the amine is a solid, add it with the other solids in step 1.

  • Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS. The reaction is often complete in 2-18 hours.

  • After cooling to room temperature, carefully quench the reaction by adding water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Data Summary Table:

Parameter Recommended Value Rationale
Amine 1.1 - 1.5 equiv. Ensures complete conversion of the aryl bromide.
Pd Pre-catalyst Pd₂(dba)₃ (1-3 mol%) Common and effective source of Pd(0).
Ligand BINAP, Xantphos (2-6 mol%) Bulky ligands facilitate C-N reductive elimination.[15]
Base NaOᵗBu (1.4-2.0 equiv.) Strong, non-nucleophilic base for amine deprotonation.[18]

| Temperature | 80 - 110 °C | Required to overcome the activation barrier for C-N coupling. |

Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Pyr-Br PdII_Aryl Pyr-Pd(II)-Br L₂ OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord + HNR₂, Base - H-Base⁺Br⁻ PdII_Amido Pyr-Pd(II)-NR₂ L₂ AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Pyr-NR₂ RedElim->Product

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Mizoroki-Heck Reaction: C-C Coupling with Alkenes

The Mizoroki-Heck reaction creates a C-C bond between an aryl halide and an alkene, forming a substituted alkene.[19][20] It is a powerful method for vinylation and is mechanistically distinct from the previous examples as it does not involve transmetalation.

Causality of Component Selection:

  • Catalyst: Phosphine-free catalyst systems, such as Pd(OAc)₂, are often effective, especially with electron-activated alkenes (e.g., acrylates). For less activated alkenes, phosphine ligands may be required.

  • Base: An organic or inorganic base (e.g., TEA, K₂CO₃) is needed to neutralize the HBr formed in the final step of the catalytic cycle, regenerating the Pd(0) catalyst.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.

Protocol 4: Mizoroki-Heck Reaction of this compound

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Optional Ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., Triethylamine (TEA) or K₂CO₃, 1.5-2.0 equiv)

  • Solvent: DMF or Acetonitrile

Procedure:

  • Charge a reaction vessel with this compound, the palladium catalyst, optional ligand, and base.

  • Add the anhydrous, degassed solvent.

  • Add the alkene via syringe.

  • Heat the reaction to 80-120 °C under an inert atmosphere.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography to obtain the vinylated pyridine product.

Data Summary Table:

Parameter Recommended Value Rationale
Alkene 1.5 equiv. A slight excess is used to ensure full conversion.
Pd Catalyst Pd(OAc)₂ (2-5 mol%) A simple and effective phosphine-free option.[20]
Base TEA or K₂CO₃ (1.5-2.0 equiv.) Neutralizes HBr to regenerate the Pd(0) catalyst.[19]
Solvent DMF or Acetonitrile Polar aprotic solvents facilitate the reaction.

| Temperature | 80 - 120 °C | Higher temperatures are often required for this transformation. |

References

  • Vertex AI Search. (2025).
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Chemistry LibreTexts. (2023). 2.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ACS Publications. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • NIH. (n.d.). Facile Rh(III)
  • Royal Society of Chemistry. (n.d.). Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology Home.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
  • Wikipedia. (n.d.).
  • NIH. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC.
  • Figshare. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (n.d.). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10).
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Wikipedia. (n.d.). Heck reaction.
  • ResearchGate. (n.d.). Review: Fluorine in Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • MDPI. (2018).
  • BenchChem. (n.d.). Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine.
  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BLD Pharm. (n.d.). 1227599-27-0|this compound.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

Sources

The Synthetic Chemist's Guide to 3-Bromo-2-fluoro-6-methoxypyridine: Applications and Protocols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the efficient synthesis of novel therapeutics. 3-Bromo-2-fluoro-6-methoxypyridine (CAS No. 1227599-27-0) has emerged as a highly valuable, albeit specialized, heterocyclic intermediate for medicinal chemists.[1][2][3] Its unique trifunctionalized pyridine core—featuring a strategically placed bromine atom, an activating fluorine atom, and a methoxy group—offers a powerful platform for constructing complex molecular architectures, particularly within the realm of kinase inhibitor discovery.[4][5]

This guide provides an in-depth exploration of the applications of this compound, focusing on the key palladium-catalyzed cross-coupling reactions that form the cornerstone of its utility. While specific, published protocols for this exact isomer are not abundant, the principles of its reactivity are well-understood. The protocols detailed herein are built upon established, robust methodologies for structurally analogous bromofluoropyridines and serve as a comprehensive starting point for researchers and drug development professionals.

Molecular Profile:

PropertyValue
Chemical Name This compound
CAS Number 1227599-27-0
Molecular Formula C₆H₅BrFNO
Molecular Weight 206.01 g/mol
Physical Form Solid or Semi-solid
Purity Typically ≥95-98%

Table 1: Physicochemical Properties of this compound.[1][6]

The strategic arrangement of substituents dictates the molecule's reactivity. The bromine atom at the 3-position serves as the primary handle for palladium-catalyzed cross-coupling reactions. The adjacent fluorine atom at the 2-position modulates the electronics of the pyridine ring and can influence reaction kinetics and the binding of final compounds to their biological targets. The methoxy group at the 6-position further influences the electronic nature of the ring system. This combination makes the scaffold particularly attractive for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

Core Application I: C-N Bond Formation via Buchwald-Hartwig Amination

The construction of carbon-nitrogen bonds is a fundamental transformation in the synthesis of pharmaceuticals, as the arylamine motif is prevalent in a vast number of biologically active molecules.[7][8] The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has become an indispensable tool for forming these bonds with high efficiency and functional group tolerance, often succeeding where traditional methods fail.[9][10]

This compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of primary and secondary amines at the C-3 position to generate novel 3-aminopyridine derivatives. These products are common core structures in kinase inhibitors and other targeted therapies.

Causality Behind the Protocol:

The success of a Buchwald-Hartwig amination hinges on the careful selection of the catalyst system (a palladium precursor and a phosphine ligand) and the base.

  • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source that readily enters the catalytic cycle.

  • Ligand: For heteroaryl halides, particularly those with potential steric hindrance or complex electronics like our target molecule, bulky, electron-rich phosphine ligands are critical. Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) create a coordinatively unsaturated, highly reactive palladium center that facilitates the key steps of oxidative addition and reductive elimination.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is a standard and highly effective choice for this purpose.[7]

  • Solvent: Anhydrous, apolar aprotic solvents like toluene or dioxane are used to ensure the stability of the catalytic intermediates and prevent side reactions.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification P1 Charge Schlenk Flask: - Pd₂(dba)₃ - XPhos Ligand - NaOt-Bu (Base) P2 Add Substrates: - this compound - Amine Coupling Partner P1->P2 Evacuate/Backfill with Argon (3x) P3 Add Anhydrous Toluene P2->P3 R1 Heat Mixture (80-110 °C) P3->R1 R2 Monitor Progress (TLC or LC-MS) R1->R2 W1 Cool to RT R2->W1 W2 Quench & Extract (e.g., Ethyl Acetate/Water) W1->W2 W3 Dry & Concentrate W2->W3 W4 Purify (Column Chromatography) W3->W4 F Yield W4->F Final Product: 3-Amino-2-fluoro-6-methoxypyridine Derivative

Caption: Experimental workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for analogous bromopyridine systems and serves as a robust starting point. Optimization may be necessary for specific amine substrates.[7][8]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene (to achieve 0.1-0.2 M concentration)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Inert Atmosphere: Seal the flask with a rubber septum, and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.

  • Reagent Addition: Under a positive pressure of argon, add this compound.

  • Solvent and Amine Addition: Add the anhydrous, degassed toluene via syringe, followed by the amine coupling partner (if liquid) or a solution of the amine in toluene (if solid).

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromopyridine is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Quench the reaction by carefully adding water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure N-substituted 2-fluoro-6-methoxypyridin-3-amine.

Core Application II: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures.[11][12] For a building block like this compound, this reaction is the primary method for introducing a vast array of aryl, heteroaryl, or vinyl substituents at the C-3 position. This versatility is crucial for exploring the SAR of potential drug candidates, allowing chemists to fine-tune the steric and electronic properties of the final molecule.[13]

Causality Behind the Protocol:

The efficiency of the Suzuki coupling of a heteroaryl halide is highly dependent on the catalytic system and base.[11]

  • Catalyst System: While many palladium catalysts are effective, the combination of a palladium(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is often required for challenging substrates like electron-rich or sterically hindered heteroaryl chlorides and bromides. This system promotes the crucial, often rate-limiting, oxidative addition step.[13]

  • Base: An inorganic base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A moderately strong base like potassium phosphate (K₃PO₄) is often an excellent choice, particularly in aqueous solvent mixtures, as it is effective without promoting significant side reactions like protodeboronation of the boronic acid.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The water is necessary to solubilize the inorganic base, while the organic solvent solubilizes the substrates and catalytic species.

Suzuki_Cycle cluster_reactants Inputs cluster_product Output Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-Br Pd0->PdII_Aryl PdII_Biorganyl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biorganyl PdII_Boronate [R¹-Pd(II)L₂-OR]⁺ PdII_Biorganyl->Pd0 Reductive Elimination Product R¹-R² PdII_Biorganyl->Product ArylHalide R¹-Br (3-Bromo-2-fluoro- 6-methoxypyridine) ArylHalide->Pd0 Oxidative Addition BoronicAcid R²-B(OH)₂ Base Base (K₃PO₄) Base->PdII_Aryl Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for similar bromopyridines. The choice of catalyst, ligand, and base may be optimized for specific boronic acid partners.[11][13]

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Degassed 1,4-dioxane

  • Degassed water (typically a 4:1 or 5:1 ratio of dioxane:water)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried reaction vial or Schlenk flask, add this compound, the boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-2-fluoro-6-methoxypyridine product.

Comparative Data for Suzuki Coupling of Bromopyridines

The following table presents data for analogous bromopyridine systems to provide a reference for expected outcomes and effective conditions.

Catalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)NotesReference
Pd(PPh₃)₄ (5)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine[11]
Pd₂(dba)₃ (1.5) / SPhos (3.6)K₃PO₄ (2)Toluene10018VariesFor 3-amino-2-chloropyridine[11]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854~85General for halo-aromatics[11]

Conclusion and Future Outlook

This compound is a potent and versatile building block for medicinal chemistry. Its true value is realized through high-efficiency palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling provide reliable and adaptable pathways to generate extensive libraries of novel 3-amino and 3-aryl/heteroaryl pyridine derivatives. These scaffolds are central to the development of next-generation targeted therapies, particularly kinase inhibitors. The protocols and principles outlined in this guide provide the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their synthetic programs, accelerating the discovery of new and effective medicines.

References

  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.
  • Sigma-Aldrich. (n.d.). This compound.
  • Appchem. (n.d.). This compound.
  • ChemicalBook. (2025). This compound.
  • BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. BenchChem.
  • Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. (n.d.). DOI.
  • Buchwald, S. L., & Hartwig, J. F. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Advanced ChemBlocks. (n.d.). This compound 95%.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. BenchChem.
  • BLD Pharm. (n.d.). 1227599-27-0|this compound.
  • Fu, G. C., & Littke, A. F. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Google Patents. (n.d.). US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. BenchChem.
  • Google Patents. (n.d.). US20030144260A1 - Heterocyclic compounds, method of developing new drug leads and combinatorial libraries used in such method.
  • Google Patents. (n.d.). US5814639A - Method for the synthesis, compositions and use of 2'-deoxy-5-fluoro-3'-thiacytidine and related compounds.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Department of Medicinal Chemistry. (n.d.). Patent applications.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777-14829.
  • DIGIBUG Principal. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021).
  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • BenchChem. (2025). The Use of 6-Bromo-N,N-dimethylpyridazin-3-amine in Kinase Inhibitor Synthesis. BenchChem.
  • Thermo Fisher Scientific. (n.d.). Chemicals for Drug Discovery.

Sources

Application Notes & Protocols: 3-Bromo-2-fluoro-6-methoxypyridine as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Bromo-2-fluoro-6-methoxypyridine (CAS No. 1227599-27-0), a highly versatile and strategically important building block in organic synthesis. Its unique trifunctionalized pyridine scaffold, featuring precisely positioned bromo, fluoro, and methoxy groups, offers medicinal chemists and process scientists a powerful tool for constructing complex molecular architectures. This document details its physicochemical properties, core synthetic applications—with a focus on palladium-catalyzed cross-coupling reactions—and provides field-proven, step-by-step protocols for its effective utilization in Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. The causality behind experimental choices is elucidated to empower researchers in optimizing their synthetic routes for drug discovery and development.

Introduction: The Strategic Value of this compound

Pyridine derivatives are foundational scaffolds in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] The subject of this guide, this compound, has emerged as a particularly valuable intermediate due to the orthogonal reactivity of its functional groups.

  • The Bromine Atom (C3): Serves as a primary reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.[2][3] This is the principal site for introducing molecular diversity.

  • The Fluorine Atom (C2): The presence of fluorine is a well-established strategy in medicinal chemistry to enhance critical drug-like properties.[3] It can improve metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and enhance bioavailability.[3]

  • The Methoxy Group (C6): This group modulates the electronic properties of the pyridine ring, influencing its reactivity and the potential for hydrogen bonding interactions in the final molecule.[4]

This unique combination makes this compound an indispensable precursor for generating libraries of novel compounds, accelerating the hit-to-lead and lead optimization phases of drug development.[3][4]

Physicochemical & Spectroscopic Data

A thorough understanding of the physical properties of a building block is critical for its effective use in synthesis, including solvent selection and reaction workup.

PropertyValueReference
CAS Number 1227599-27-0[5]
Molecular Formula C₆H₅BrFNO[5]
Molecular Weight 206.01 g/mol [5]
Boiling Point 192.2 ± 35.0 °C (Predicted)[5]
Density 1.621 ± 0.06 g/cm³ (Predicted)[5]
Flash Point 70.0 ± 25.9 °C[5]
LogP 2.68[5]

Note: Spectroscopic data such as NMR, HPLC, and LC-MS are available from suppliers for specific batches and are crucial for confirming identity and purity before use.[6]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound is realized through palladium-catalyzed cross-coupling reactions. The C-Br bond at the 3-position is the most reactive site for oxidative addition to a Pd(0) catalyst, a key step initiating these transformations.[7][8]

G cluster_setup Experimental Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Setup 1. Inert Atmosphere (Flame-dried Schlenk flask, Ar/N₂) Reagents 2. Add Reagents (Bromopyridine, Coupling Partner, Base, Ligand) Solvent 3. Add Degassed Solvent Catalyst 4. Add Pd Catalyst Heat 5. Heat to Temperature (e.g., 80-110 °C) Catalyst->Heat Run Reaction Monitor 6. Monitor Progress (TLC / LC-MS) Quench 7. Cool & Quench Monitor->Quench Upon Completion Extract 8. Aqueous Workup & Extraction Purify 9. Column Chromatography G pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂(Br)] pd0->pd2_complex Oxidative Addition pd2_borane [Ar-Pd(II)L₂(Ar')] pd2_complex->pd2_borane Transmetalation pd2_borane->pd0 Reductive Elimination product Ar-Ar' pd2_borane->product Product Formation reagents Ar-Br (this compound) reagents->pd2_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd2_borane

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Expert Insights & Causality:

  • Catalyst/Ligand Choice: While Pd(PPh₃)₄ is a classic choice, modern catalytic systems using a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior. [9]These ligands promote faster reductive elimination, which is often the rate-limiting step, and can stabilize the monoligated Pd(0) species, leading to higher catalytic activity and preventing catalyst decomposition.

  • Base Selection: An inorganic base like K₃PO₄ or Cs₂CO₃ is crucial. [9][10]Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step. The choice of base can significantly impact yield, with Cs₂CO₃ often being effective for more challenging couplings.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common. [9][10]The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. Rigorous degassing of solvents is critical to prevent the oxidation of the Pd(0) catalyst, which can lead to unwanted boronic acid homocoupling. [11] Exemplary Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)90~85
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene100~92
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF80~88
(Yields are representative and adapted from general protocols for substituted bromopyridines.)[9]

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Evacuation/Backfill: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the previously degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyridine is consumed (typically 12-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product, 2-fluoro-6-methoxy-3-phenylpyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is otherwise challenging. [7][12]This reaction allows for the coupling of this compound with a vast range of primary and secondary amines. [13] Reaction Principle: Similar to the Suzuki coupling, the catalytic cycle begins with the oxidative addition of the bromopyridine to the Pd(0) center. [7][12]The amine then coordinates to the resulting Pd(II) complex. A strong base deprotonates the coordinated amine to form a palladium-amido complex, which then undergoes reductive elimination to form the aminated pyridine product and regenerate the Pd(0) catalyst. [7][12]

G pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂(Br)] pd0->pd2_complex Oxidative Addition pd2_amido [Ar-Pd(II)L₂(NR¹R²)] pd2_complex->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR¹R² pd2_amido->product Product Formation reagents Ar-Br (this compound) reagents->pd2_complex amine HNR¹R² + Base amine->pd2_amido

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Expert Insights & Causality:

  • Catalyst/Ligand Choice: The selection of the phosphine ligand is paramount for a successful Buchwald-Hartwig amination. [13]Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, XPhos) or ferrocenyl-based ligands are highly effective. They accelerate the rate-limiting reductive elimination step and prevent β-hydride elimination, a potential side reaction. [12]* Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine once it coordinates to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this purpose. [14]Weaker bases are generally insufficient to drive the catalytic cycle forward efficiently.

  • Solvent: Anhydrous, non-protic solvents such as toluene, xylene, or 1,4-dioxane are used to prevent quenching of the strong base and interference with the catalytic intermediates. [13][14] Protocol 2: Buchwald-Hartwig Amination with Morpholine

  • Inert Atmosphere Setup: In a glovebox or an oven-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 3-4 mol%), and the base (NaOt-Bu, 1.4 equiv).

  • Reagent Addition: To the solid mixture, add this compound (1.0 equiv) and the amine (e.g., morpholine, 1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube or flask and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 4-16 hours. [14]6. Workup: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts.

  • Extraction: Wash the filtrate with brine. Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure. [14]8. Purification: Purify the crude product by column chromatography or recrystallization to yield 4-(2-fluoro-6-methoxypyridin-3-yl)morpholine.

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. Always consult the Safety Data Sheet (SDS) before handling any chemical. [15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. [15][16]* Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [16][17]Avoid contact with skin and eyes. [18]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. [15]* Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal. [15][17]* First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, seeking medical attention. [19] * Skin: Wash off with soap and plenty of water. [15] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. [15] * Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. [15]

Conclusion

This compound is a powerful and versatile building block whose value is maximized through a rational application of modern synthetic methods. A deep understanding of the principles behind palladium-catalyzed cross-coupling reactions—specifically the critical role of ligand, base, and solvent selection—allows researchers to efficiently construct novel C-C and C-N bonds. The detailed protocols provided herein serve as a robust starting point for scientists in drug discovery and chemical development to harness the full potential of this strategic intermediate, paving the way for the synthesis of next-generation therapeutics.

References

  • Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate. (n.d.). LinkedIn.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017). MDPI.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). ResearchGate.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. (n.d.). LinkedIn.
  • Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. (n.d.). ePrints Soton.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). PubMed Central.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.

Sources

reaction of 3-Bromo-2-fluoro-6-methoxypyridine with organometallic reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Organometallic Reagents with 3-Bromo-2-fluoro-6-methoxypyridine

Authored by a Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount. This compound stands out as a trifunctional building block of significant value. Its unique arrangement of a reactive bromine atom, a modifiable fluorine atom, and a directing methoxy group allows for a series of selective and high-yield transformations. The bromine at the C-3 position serves as a primary handle for a host of palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds.[1] This guide provides a detailed exploration of the reactions of this versatile pyridine derivative with common organometallic reagents, offering both mechanistic insights and field-proven laboratory protocols.

The unique electronic properties of the pyridine ring, influenced by the electronegative fluorine and the electron-donating methoxy group, play a crucial role in its reactivity.[2] The fluorine atom's strong electron-withdrawing inductive effect reduces the electron density of the pyridine ring, influencing the regioselectivity of certain reactions.[2] Conversely, the methoxy group provides some electron-donating character through resonance. This electronic interplay dictates the substrate's behavior in metal-catalyzed coupling reactions.[2]

Reaction Topography: Navigating the Synthetic Pathways

The primary reactive site for organometallic cross-coupling on this compound is the C-Br bond at the 3-position. This site readily undergoes oxidative addition to a low-valent metal catalyst, typically Palladium(0), initiating a variety of transformative catalytic cycles.[1][3] Additionally, the C-Br bond can be leveraged for metal-halogen exchange to generate potent pyridyl nucleophiles.

G cluster_start Starting Material cluster_reagents Organometallic Reagents cluster_products Product Scaffolds start This compound suzuki Ar-B(OH)₂ (Suzuki-Miyaura) start->suzuki Pd Catalyst, Base stille Ar-Sn(R)₃ (Stille) start->stille Pd Catalyst sonogashira R-C≡C-H (Sonogashira) start->sonogashira Pd Catalyst, Cu(I) co-catalyst negishi Ar-ZnX (Negishi) start->negishi Pd or Ni Catalyst grignard R-MgX / R-Li (Metal-Halogen Exchange) start->grignard iPrMgCl or n-BuLi prod_suzuki 3-Aryl-2-fluoro-6-methoxypyridine suzuki->prod_suzuki prod_stille 3-Aryl-2-fluoro-6-methoxypyridine stille->prod_stille prod_sonogashira 3-Alkynyl-2-fluoro-6-methoxypyridine sonogashira->prod_sonogashira prod_negishi 3-Aryl/Alkyl-2-fluoro-6-methoxypyridine negishi->prod_negishi prod_grignard Functionalized Pyridine (via electrophilic quench) grignard->prod_grignard G pd0 Pd(0)Ln pd2_intermediate R¹-Pd(II)Ln-X pd0->pd2_intermediate ox_add_label Oxidative Addition r1r2 R¹-R² (Product) pd0->r1r2 Product Formation pd2_trans R¹-Pd(II)Ln-R² pd2_intermediate->pd2_trans trans_label Transmetalation pd2_trans->pd0 mx M-X pd2_trans->mx red_elim_label Reductive Elimination r1x R¹-X (Pyridyl-Br) r1x->pd2_intermediate + r2m R²-M (Organometallic Reagent) r2m->pd2_trans +

Sources

Introduction: The Strategic Advantage of a Polysubstituted Pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 3-Bromo-2-fluoro-6-methoxypyridine in Modern Organic Synthesis

In the landscape of medicinal chemistry and materials science, fluorinated pyridine derivatives are indispensable building blocks.[1] The compound this compound (CAS No. 1227599-27-0) represents a highly versatile scaffold, strategically functionalized to allow for selective, high-yield transformations. Its utility stems from the unique interplay of its substituents:

  • The Bromine Atom (C-3): This serves as the primary reactive site for palladium-catalyzed cross-coupling reactions. The Carbon-Bromine bond is significantly weaker than Carbon-Chlorine or Carbon-Fluorine bonds, allowing for preferential oxidative addition to a palladium(0) catalyst.[2][3] This inherent reactivity difference is the cornerstone of its selective functionalization.

  • The Fluorine Atom (C-2): The incorporation of fluorine is a well-established strategy in drug design to modulate physicochemical properties. Its high electronegativity can influence pKa, lipophilicity, and metabolic stability, often leading to enhanced bioavailability and improved binding affinity to biological targets.[1][4]

  • The Methoxy Group (C-6): As an electron-donating group, the methoxy substituent modulates the electronic properties of the pyridine ring, influencing its reactivity and potential interactions with biological targets.[4]

This guide provides detailed protocols for two of the most powerful and widely used transformations involving this compound: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. The methodologies are designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic campaigns.

Physicochemical Properties and Safety Information

A summary of key data and safety precautions is essential before handling.

PropertyValueReference
CAS Number 1227599-27-0[5]
Molecular Formula C₆H₅BrFNO[5]
Molecular Weight 206.01 g/mol [5]
Boiling Point 192.2 ± 35.0 °C (Predicted)[5]
Density 1.621 g/cm³ (Predicted)[5]

Safety and Handling: Users must consult the full Safety Data Sheet (SDS) before use.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[8]

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[8][9] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

  • In Case of Exposure:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7]

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

Core Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl and hetero-biaryl structures which are prevalent in pharmaceuticals.[10][11][12] For this compound, this reaction selectively functionalizes the C-3 position by coupling it with a wide variety of organoboron reagents.

Causality and Mechanistic Insight

The reaction proceeds via a palladium-based catalytic cycle. The success of the coupling, especially with an electron-rich, substituted pyridine, depends critically on the selection of the catalyst system.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-Br bond. This is typically the rate-determining step and is more facile for C-Br than for C-Cl or C-F bonds.[3]

  • Transmetalation: The organoboron species (e.g., a boronic acid) transfers its organic group to the palladium(II) center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron reagent.

  • Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the desired product and regenerating the Pd(0) catalyst.[13]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd_complex Ar-Pd(II)-X (L₂) OxAdd->Pd_complex Transmetal Transmetalation (R-B(OR)₂ + Base) Pd_R_complex Ar-Pd(II)-R (L₂) Transmetal->Pd_R_complex RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product p1->Pd_complex Oxidative Addition p1->p2 p2->Pd_R_complex Transmetalation p2->p3 p3->Pd0 Reductive Elimination p3->p4 p4->p1

Suzuki-Miyaura Catalytic Cycle
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a robust starting point. Optimization may be required for different boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 ratio), degassed

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).[14]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the exclusion of oxygen.[10]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.[10][14]

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-18 hours.[11]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[14]

Catalyst SystemBaseSolventTemp (°C)Typical Time (h)Notes
Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O9012A classic, reliable system for many substrates.[10]
Pd(OAc)₂ / SPhosK₃PO₄Toluene10018Buchwald ligands like SPhos are effective for challenging heteroaryl couplings.[11]
PdCl₂(dppf)Na₂CO₃DME/H₂O8512Another common catalyst, effective for a broad range of substrates.[13]

Core Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl and heteroaryl amines, which are ubiquitous motifs in pharmaceuticals.[15][16][17] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines.

Causality and Mechanistic Insight

Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is paramount to success, as it must facilitate both the oxidative addition and the final reductive elimination step.

  • Ligand Choice: Sterically hindered and electron-rich phosphine ligands (e.g., RuPhos, XPhos) are critical. They stabilize the Pd(0) center, promote the challenging oxidative addition to the C-Br bond, and facilitate the final reductive elimination to form the C-N bond.[18]

  • Base Selection: A strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) is required to deprotonate the amine, forming a more reactive palladium-amido complex.[18]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd_complex Ar-Pd(II)-X (L₂) OxAdd->Pd_complex Amine_Coord Amine Coordination & Deprotonation (R₂NH + Base) Pd_Amido Ar-Pd(II)-NR₂ (L) Amine_Coord->Pd_Amido RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR₂ RedElim->Product p1->Pd_complex Oxidative Addition p1->p2 p2->Pd_Amido Amine Deprotonation & Coordination p2->p3 p3->Pd0 Reductive Elimination p3->p4 p4->p1

Buchwald-Hartwig Amination Catalytic Cycle
Protocol: Buchwald-Hartwig Amination with Morpholine

This general procedure can be adapted for various primary and secondary amines.

Materials:

  • This compound (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • RuPhos (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 2.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

  • Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and RuPhos (0.04 mmol).[15]

  • Reagent Addition: To the tube, add this compound (1.0 mmol) and LiHMDS (2.5 mmol).

  • Solvent and Amine Addition: Add anhydrous THF (e.g., 5-10 mL to achieve a concentration of 0.1-0.2 M) via syringe, followed by the addition of morpholine (1.2 mmol).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 65-80 °C with stirring.[15] Monitor progress by TLC or LC-MS, typically for 16-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[15]

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[15]

Catalyst SystemBaseSolventTemp (°C)Notes
Pd₂(dba)₃ / RuPhosLiHMDSTHF65Effective for a range of amines with good functional group tolerance.[15]
Pd₂(dba)₃ / XPhosNaOt-BuToluene80-110A robust system, particularly for less reactive or sterically hindered amines.[16]
Pd₂(dba)₃ / t-BuBrettPhosDBU / NaTFAToluene100An advanced system for challenging aminations, sometimes enabling milder conditions.[19]

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions requires meticulous attention to technique to prevent catalyst deactivation.

General_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Oven-Dry Glassware B 2. Add Solids (Substrate, Base, Catalyst) A->B C 3. Inert Atmosphere (Evacuate & Backfill x3) B->C D 4. Add Degassed Solvents & Liquid Reagents C->D E 5. Heat to Temperature with Stirring D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool & Quench Reaction F->G H 8. Aqueous Workup & Extraction G->H I 9. Dry, Filter & Concentrate H->I J 10. Column Chromatography I->J

General Workflow for Palladium-Catalyzed Cross-Coupling

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem.
  • Palladium-catalyzed cross-coupling with 2-Ethyl-5-fluoropyridine. Benchchem.
  • What is the synthesis and application of 3-BROMO-5-FLUORO-2-METHOXYPYRIDINE? Guidechem.
  • 3-Bromo-5-fluoro-2-methoxypyridine. CymitQuimica.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem.
  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives: An Experimental and Mechanistic Study. ChemRxiv.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.
  • Safety Data Sheet. MedchemExpress.com.
  • This compound. BLD Pharm.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate.
  • This compound 1227599-27-0. Guidechem.
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate.
  • Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. Benchchem.
  • The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Buchwald–Hartwig amination. Wikipedia.
  • 3-Bromo-6-fluoro-2-methoxypyridine. BLD Pharm.
  • Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.
  • The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • 3-Bromo-6-fluoro-2-methoxypyridine. ChemScene.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum. ChemicalBook.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. Benchchem.
  • 3-Bromo-5-fluoro-2-methoxypyrdine synthesis. ChemicalBook.
  • Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research. Benchchem.
  • 3-Bromo-2-methoxypyridine 96 13472-59-8. Sigma-Aldrich.
  • Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

The Strategic Role of 3-Bromo-2-fluoro-6-methoxypyridine in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Fluorinated Pyridines in Modern Agrochemicals

In the landscape of modern crop protection, the pyridine scaffold is a recurring motif in a multitude of high-performing herbicides, fungicides, and insecticides.[1][2] Its inherent biological activity, coupled with its favorable physicochemical properties, makes it a privileged structure in agrochemical design. The strategic introduction of fluorine atoms and fluorinated groups onto this ring system can dramatically enhance the efficacy and metabolic stability of the resulting active ingredients.[3][4] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can influence molecular conformation, lipophilicity, and binding affinity to target enzymes or receptors, often leading to superior performance.[2][4]

This technical guide focuses on the utility of a highly functionalized pyridine intermediate, 3-Bromo-2-fluoro-6-methoxypyridine , in the synthesis of advanced agrochemicals. The unique arrangement of its substituents—a bromine atom at the 3-position, a fluorine atom at the 2-position, and a methoxy group at the 6-position—offers a versatile platform for the construction of complex molecular architectures. The bromine atom, in particular, serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of aryl and heteroaryl moieties.[5]

This document provides an in-depth exploration of the application of this compound, with a specific focus on its role in the synthesis of key agrochemical precursors through the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to guide researchers in leveraging this valuable building block for the development of next-generation crop protection solutions.

Core Application: Synthesis of Biaryl Precursors for Herbicides

A prominent application of this compound lies in the synthesis of biaryl compounds, which form the core structure of many modern herbicides. One such class of herbicides is the synthetic auxins, which includes compounds like Halauxifen-methyl.[6][7] The synthesis of the core structure of these herbicides often involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to create a pivotal carbon-carbon bond between a substituted pyridine and a phenyl ring.

While various synthetic routes to Halauxifen-methyl have been described, a common strategy involves the coupling of a functionalized pyridine with a boronic acid derivative.[6][8] this compound represents a key building block for the pyridine portion of such molecules. The following sections detail a representative protocol for a Suzuki-Miyaura coupling reaction, illustrating the pivotal role of this versatile intermediate.

Reaction Scheme: Suzuki-Miyaura Cross-Coupling

The central transformation leveraging this compound is the Suzuki-Miyaura coupling, which is a robust and widely used method for forming C-C bonds.[9][10] In this representative example, this compound is coupled with a substituted phenylboronic acid to yield a 2,3,6-trisubstituted pyridine, a key intermediate for further functionalization into a final herbicidal product.

Caption: Generalized Suzuki-Miyaura coupling of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with a substituted phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Triphenylphosphine (PPh₃, 0.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware (e.g., Schlenk flask)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Degassing: Seal the flask with a septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biaryl product.

Data Presentation: Reaction Parameters and Expected Outcomes

The efficiency of the Suzuki-Miyaura coupling is influenced by various parameters. The following table summarizes typical reaction conditions and expected yields for the coupling of substituted bromopyridines with arylboronic acids, based on literature precedents.[11][12]

Coupling Partner 1Coupling Partner 2Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
3-BromopyridinePhenylboronic AcidPd(OAc)₂ / PPh₃K₂CO₃95% EtOH801285[10]
2-BromopyridinePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001892
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-12012-24~90[12]
This compound (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 12-24 >80 (Expected)

Visualization of Workflow

The following diagram illustrates the general laboratory workflow for the described Suzuki-Miyaura cross-coupling reaction.

Workflow start Start: Assemble Reactants (Bromopyridine, Boronic Acid, Catalyst, Base) setup Setup under Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) start->setup solvent Add Degassed Solvents (e.g., Dioxane/H₂O) setup->solvent reaction Heat and Stir (e.g., 90 °C, 12-24h) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Cool, Dilute, Extract) monitoring->workup Complete purification Purify Product (Column Chromatography) workup->purification analysis Characterize Final Product (NMR, MS) purification->analysis

Caption: Standard laboratory workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound is a highly valuable and versatile intermediate for the synthesis of complex agrochemicals. Its strategically placed functional groups allow for precise and efficient chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented in this guide demonstrate a robust methodology for the construction of biaryl systems, which are central to the design of modern herbicides. The continued exploration of reactions involving this and similar fluorinated pyridine building blocks will undoubtedly lead to the discovery of novel crop protection agents with improved efficacy, selectivity, and environmental profiles.

References

  • MDPI. (2021). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • ScienceDirect. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis.
  • Patsnap. (2021). Preparation method of halauxifen-methyl.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
  • Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • University of Hertfordshire. (n.d.). Halauxifen-methyl (Ref: DE-729).
  • Google Patents. (n.d.). KR102102412B1 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
  • PubMed. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions.
  • ResearchGate. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
  • PubChem. (n.d.). Halauxifen-methyl.
  • Google Patents. (n.d.). JP2017502992A - Herbicidal composition containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid, fluroxypyr and phenoxyauxin.
  • European Patent Office. (n.d.). HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID.
  • European Patent Office. (2014). HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID.

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Methoxypyridine-Based PI3K/mTOR Dual Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting the PI3K/mTOR Axis in Oncology

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Dual inhibitors that simultaneously target both PI3K and mTOR have emerged as a promising strategy in cancer therapy. This approach can lead to a more comprehensive blockade of the pathway, potentially overcoming the feedback loops and resistance mechanisms associated with single-target agents.[1]

Methoxypyridine derivatives have been identified as a key scaffold in the design of potent and selective PI3K/mTOR inhibitors. The strategic placement of the methoxy group and the nitrogen atom within the pyridine ring allows for crucial interactions within the ATP-binding sites of these kinases. This application note provides a detailed guide to the synthesis, purification, characterization, and biological evaluation of a novel series of sulfonamide methoxypyridine derivatives as dual PI3K/mTOR inhibitors.

The PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a complex network of proteins that transmit signals from cell surface receptors to downstream effectors, ultimately controlling cellular function. The following diagram illustrates a simplified overview of this critical signaling cascade.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival AKT->Downstream mTORC1->Downstream mTORC2->AKT Phosphorylates (Ser473) (Full Activation) Inhibitor Methoxypyridine-based Dual Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.

Synthetic Strategy and Protocols

The synthesis of the target sulfonamide methoxypyridine-based PI3K/mTOR inhibitors is accomplished through a multi-step sequence. The general workflow involves the synthesis of a key sulfonamide intermediate followed by a palladium-catalyzed cross-coupling reaction to introduce diverse aromatic systems.

Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Cross-Coupling cluster_2 Purification & Characterization A 5-Bromo-2-methoxypyridin-3-amine C N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Key Intermediate) A->C B 2,4-Difluorobenzenesulfonyl chloride B->C E Final Inhibitor C->E Suzuki or Buchwald-Hartwig Coupling D Aryl/Heteroaryl Boronic Acid/Ester D->E F Column Chromatography E->F G Recrystallization F->G H NMR, MS Analysis G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-fluoro-6-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound typically proceeds via two main strategies:

  • Directed ortho-metalation (DoM) followed by bromination: This popular approach involves the deprotonation of 2-fluoro-6-methoxypyridine at the C3 position using a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with an electrophilic bromine source such as N-bromosuccinimide (NBS) or 1,2-dibromoethane. The methoxy group at the C6 position helps to direct the lithiation to the adjacent C5 or C3 position, but the fluorine at C2 generally directs to C3.[1][2]

  • Bromination of a pre-functionalized pyridine ring: This can involve the direct bromination of 2-fluoro-6-methoxypyridine, although this can sometimes lead to issues with regioselectivity. Alternatively, one could start with a pre-brominated pyridine and introduce the fluoro and methoxy groups.

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the properties of the target compound is crucial for its handling and purification.

PropertyValue
Molecular Formula C₆H₅BrFNO
Molecular Weight 206.01 g/mol [3][4]
Boiling Point 192.2 ± 35.0 °C (Predicted)[4]
Density 1.621 ± 0.06 g/cm³ (Predicted)[4]
Flash Point 70.0 ± 25.9 °C[4]
Appearance Typically a liquid or low-melting solid

Q3: What are the primary applications of this compound?

A3: this compound is a valuable building block in medicinal chemistry and organic synthesis.[5] The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity, making it a key intermediate in the synthesis of complex pharmaceutical compounds.[6]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, particularly via the directed ortho-metalation route.

Problem 1: Low or No Yield of the Desired Product

Q: I am attempting the lithiation of 2-fluoro-6-methoxypyridine followed by bromination, but I am getting a very low yield of this compound. What could be the issue?

A: Low yields in this reaction can stem from several factors, primarily related to the sensitive nature of organolithium intermediates. Here’s a systematic approach to troubleshooting:

  • Moisture and Air Sensitivity: Organolithium reagents like n-BuLi and LDA are extremely reactive towards water and oxygen. Ensure all glassware is oven-dried or flame-dried under vacuum and that the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Solvents must be anhydrous.

  • Incorrect Temperature Control: The lithiation of pyridines is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring.[1] Allowing the reaction to warm up prematurely can lead to decomposition of the lithiated intermediate or undesired side products.

  • Choice of Base and Solvent: The choice of base and solvent can influence the regioselectivity and efficiency of the lithiation. For 2-substituted pyridines, directed lithiation generally occurs at the 3-position.[1] Using a hindered base like LDA can sometimes be advantageous in preventing addition to the C=N bond.[1] The solvent system (e.g., THF, diethyl ether) can also affect the reactivity of the organolithium species.

  • Purity of Starting Materials: Ensure the 2-fluoro-6-methoxypyridine is pure. Impurities can interfere with the lithiation step.

Experimental Protocol: Directed ortho-Metalation and Bromination

  • Preparation: Under an inert atmosphere, dissolve 2-fluoro-6-methoxypyridine (1.0 eq) in anhydrous THF (tetrahydrofuran) in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.

  • Bromination: Add a solution of N-bromosuccinimide (NBS) (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Quenching: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Problem 2: Formation of Multiple Products and Impurities

Q: My reaction is producing a mixture of brominated isomers and other byproducts. How can I improve the selectivity?

A: The formation of multiple products is a common issue in pyridine chemistry. Here are the likely causes and solutions:

  • Isomeric Bromination: While the 2-fluoro and 6-methoxy groups should direct lithiation to the 3-position, competing lithiation at the 5-position can occur, leading to the formation of 5-bromo-2-fluoro-6-methoxypyridine. The choice of the lithiating agent and reaction conditions can influence this selectivity.[1] Consider using a bulkier base like LDA or LTMP (lithium 2,2,6,6-tetramethylpiperidide) to enhance regioselectivity.[1]

  • Over-bromination: If an excess of the brominating agent is used or if the reaction is not quenched properly, di-brominated products can form. Use a slight excess of the brominating agent (around 1.1-1.2 equivalents) and monitor the reaction by TLC or GC-MS to avoid this.

  • Side Reactions with the Brominating Agent: N-bromosuccinimide (NBS) is a common brominating agent, but it can sometimes lead to side reactions. Consider alternative bromine sources like 1,2-dibromoethane or Br₂ carefully, as the latter can be less selective.

Visualization of Synthetic Pathway and Potential Side Reactions

Synthesis_Pathway Start 2-Fluoro-6-methoxypyridine Lithiated 3-Lithio-2-fluoro-6-methoxypyridine (Desired Intermediate) Start->Lithiated n-BuLi or LDA, THF, -78 °C Lithiated_Side 5-Lithio-2-fluoro-6-methoxypyridine (Side Intermediate) Start->Lithiated_Side Competing Lithiation Product This compound (Target Product) Lithiated->Product NBS or Br₂ Side_Product_2 Di-brominated Products Product->Side_Product_2 Excess NBS Side_Product_1 5-Bromo-2-fluoro-6-methoxypyridine (Isomeric Impurity) Lithiated_Side->Side_Product_1 NBS or Br₂

Sources

Technical Support Center: Synthesis of 3-Bromo-2-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 3-bromo-2-fluoro-6-methoxypyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and achieve higher yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction has resulted in a very low yield of this compound, or no product at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no yield is a common issue that can stem from several factors, primarily related to the starting materials, reaction conditions, and the stability of intermediates.

    • Purity of Starting Material (2-Fluoro-6-methoxypyridine): The synthesis commonly starts with 2-fluoro-6-methoxypyridine.[1] Impurities in this starting material can interfere with the subsequent bromination step. It is crucial to ensure the purity of 2-fluoro-6-methoxypyridine, which is a colorless to light yellow liquid with a boiling point of 185-187 °C.[2]

      • Solution: Purify the starting material by distillation before use. Confirm its purity using analytical techniques such as NMR or GC-MS.

    • Choice and Quality of Brominating Agent: The choice of brominating agent is critical for regioselectivity and yield. N-Bromosuccinimide (NBS) is a common choice for the bromination of pyridine rings.[3]

      • Solution: Use freshly recrystallized NBS. Older batches of NBS can contain succinimide, which can affect the reaction. Alternatively, consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can be a more efficient brominating agent for some pyridine derivatives.[4]

    • Reaction Temperature: The temperature for the bromination of pyridines needs to be carefully controlled.

      • Solution: For bromination using NBS, a common temperature range is room temperature to gentle heating (e.g., 70 °C in a solvent like anhydrous tetrahydrofuran).[3] Monitor the reaction progress by TLC or GC to avoid over-bromination or decomposition.

    • Inadequate Activation of the Pyridine Ring: The pyridine ring is electron-deficient and can be deactivated towards electrophilic substitution.

      • Solution: The methoxy group at the 6-position is an activating group. However, if the reaction is still sluggish, consider performing the reaction in the presence of a suitable acid catalyst, although this can sometimes lead to side reactions.

Issue 2: Formation of Isomeric Byproducts

  • Question: I have obtained a mixture of bromo-isomers instead of the desired 3-bromo product. How can I improve the regioselectivity of the bromination?

  • Answer: The formation of isomers, such as 4-bromo-2-fluoro-6-methoxypyridine[5] or 5-bromo-2-fluoro-6-methoxypyridine, is a significant challenge. The directing effects of the existing substituents on the pyridine ring determine the position of bromination.

    • Directing Effects of Substituents: The fluorine at the 2-position and the methoxy group at the 6-position are both ortho-, para-directing. This can lead to bromination at the 3, 4, and 5-positions.

      • Solution: The regioselectivity can be influenced by the reaction conditions. Lowering the reaction temperature can sometimes improve selectivity. The choice of solvent can also play a role; experimenting with different solvents (e.g., acetonitrile, dichloromethane) may be beneficial.

    • "Halogen Dance" Rearrangement: A potential and often overlooked side reaction is the "halogen dance," where a halogen atom migrates to a different position on the ring under basic conditions.[6][7] While the bromination itself is typically performed under neutral or acidic conditions, subsequent work-up or the presence of basic impurities could potentially trigger this rearrangement.

      • Solution: Maintain neutral or acidic conditions throughout the reaction and work-up. If a basic wash is necessary, perform it quickly and at a low temperature. The "halogen dance" is a thermodynamically driven process, so minimizing reaction time and temperature can help suppress it.[8]

Issue 3: Difficult Purification of the Final Product

  • Question: I am struggling to purify the this compound from the reaction mixture. What are the recommended purification methods?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and brominating agent residues.

    • Column Chromatography: This is the most common method for purifying the product.

      • Solution: Use a silica gel column with a suitable eluent system. A gradient of ethyl acetate in hexanes is often effective. Monitor the fractions carefully by TLC to separate the desired product from its isomers.

    • Recrystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, this can be an effective purification method.

      • Solution: Experiment with different solvent systems to find one that provides good separation from impurities.

    • Distillation: Given that related compounds have boiling points in a range that might allow for distillation, this could be an option if the product is thermally stable.[2]

      • Solution: Perform distillation under reduced pressure to lower the boiling point and prevent decomposition.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route to this compound?

    • A1: The most straightforward approach is the direct bromination of 2-fluoro-6-methoxypyridine.[2] This precursor can be synthesized through various methods, including nucleophilic substitution of a suitable dihalopyridine with sodium methoxide.[9]

  • Q2: Can I use directed ortho-lithiation to introduce the bromine at the 3-position?

    • A2: Directed ortho-lithiation is a powerful tool for functionalizing pyridine rings.[10][11] However, in the case of 2-fluoro-6-methoxypyridine, the fluorine and methoxy groups are at the 2- and 6-positions. Lithiation would likely be directed to the positions ortho to these groups, which are the 3- and 5-positions. While lithiation at the 3-position followed by quenching with a bromine source is a plausible strategy, competitive lithiation at the 5-position could occur. The choice of the lithiating agent (e.g., n-BuLi, LDA) and reaction conditions would be critical to control the regioselectivity.[12]

  • Q3: What analytical techniques are best for characterizing the final product?

    • A3: A combination of techniques is recommended for unambiguous characterization:

      • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure and connectivity of the molecule, and the presence of the fluorine atom.

      • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

      • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for assessing the purity of the product and identifying any isomeric byproducts.

  • Q4: Are there any specific safety precautions I should take during this synthesis?

    • A4: Yes, standard laboratory safety practices should be followed.

      • Brominating agents like NBS and DBDMH are corrosive and should be handled with care in a well-ventilated fume hood.

      • Organolithium reagents (if used for directed lithiation) are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., argon or nitrogen).

      • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available equipment.

Reaction Scheme:

Synthesis of this compound SM 2-Fluoro-6-methoxypyridine react SM->react NBS N-Bromosuccinimide (NBS) NBS->react P This compound react->P Anhydrous THF Room Temp to 70 °C

A general reaction scheme for the synthesis.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Fluoro-6-methoxypyridine127.121.0 g7.86 mmol
N-Bromosuccinimide (NBS)177.981.47 g8.25 mmol
Anhydrous Tetrahydrofuran (THF)-20 mL-

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-6-methoxypyridine (1.0 g, 7.86 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (20 mL) to dissolve the starting material.

  • Addition of Brominating Agent: In a single portion, add N-bromosuccinimide (1.47 g, 8.25 mmol).

  • Reaction: Stir the reaction mixture at room temperature. The reaction can be gently heated to 70 °C to increase the rate. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.

  • Quenching: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (2 x 20 mL) to remove any remaining bromine, followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizing Potential Side Reactions: The Halogen Dance

The "halogen dance" is a potential side reaction that can lead to the formation of isomeric products. It involves the migration of a halogen atom on an aromatic or heteroaromatic ring, typically under basic conditions.[6][7]

Halogen Dance Mechanism start This compound intermediate Lithiation at an adjacent position (if a strong base is present) start->intermediate Strong Base (e.g., LDA) rearrangement Halogen Migration intermediate->rearrangement Intramolecular Rearrangement product Isomeric Bromo-2-fluoro-6-methoxypyridine (e.g., 4-bromo or 5-bromo) rearrangement->product

Simplified representation of a potential halogen dance rearrangement.

References

  • Wikipedia. Halogen dance. [Link]
  • Bentham Science.
  • Alchemist-chem.
  • White Rose Research Online. Modeling a halogen dance reaction mechanism: A density functional theory study. [Link]
  • Duan, X.-F., & Zhang, Z.-B. (n.d.). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. [Link]
  • Sammakia, T., Stangeland, E. L., & Whitcomb, M. C. (2002). Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Organic Letters, 4(14), 2385–2388. [Link]
  • Majumdar, S. (2015).
  • Chadwick, S. T., Ramirez, A., & Collum, D. B. (2010). Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. Journal of the American Chemical Society, 132(18), 6361–6365. [Link]
  • Majumdar, S. (2015).
  • Google Patents. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • PubChem. 2-Fluoro-6-methoxypyridine. [Link]
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • ResearchGate.
  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. [Link]
  • ResearchGate. Efficient Synthesis of 3-Bromo-2-[(N-substituted)
  • Google Patents.
  • PubMed Central.
  • ResearchGate.

Sources

Technical Support Center: Purification of 3-Bromo-2-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-2-fluoro-6-methoxypyridine via column chromatography. It is structured to address common challenges and provide field-proven solutions to ensure high-purity outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causal relationships behind the problems and their respective solutions.

Question 1: My compound is streaking or "tailing" on the TLC plate and the column. What is causing this and how can I fix it?

Answer: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1][2] The root cause is the interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica.[1] This strong, non-ideal interaction leads to a portion of the analyte being retained more strongly, resulting in a "tail."

Solutions:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a competing base to your eluent. Triethylamine (TEA) at a concentration of 0.1-1% is highly effective.[1][2] The TEA will preferentially interact with the acidic silanol sites, effectively shielding them from your pyridine compound and allowing for symmetrical peak shapes.

  • Stationary Phase Choice: If tailing persists, consider using a less acidic or deactivated stationary phase. Options include:

    • Deactivated Silica Gel: You can prepare this by creating a slurry of silica in your non-polar solvent containing a higher concentration of TEA (e.g., 2-5%), packing the column, and then equilibrating with your starting mobile phase (containing 0.1-1% TEA).

    • Alumina (Neutral or Basic): Alumina is a suitable alternative to silica gel for acid-sensitive compounds.[2] You must perform TLC analysis on alumina plates to re-optimize your solvent system.

Question 2: I'm having trouble getting good separation between my product and a closely-related impurity. What strategies can I employ?

Answer: Achieving good resolution between compounds with similar polarities requires careful optimization of the mobile phase and column parameters. The goal is to exploit subtle differences in their interactions with the stationary phase.

Solutions:

  • Optimize Solvent System: The key is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4 on the TLC plate.[2] This range typically provides the best separation on a column.

    • Systematic Approach: Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate or diethyl ether.[2] Test solvent ratios in 5-10% increments (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).

    • Change Solvent Selectivity: If a hexanes/ethyl acetate system fails, switch one of the components. For example, trying a hexanes/dichloromethane or hexanes/acetone system can alter the interactions and improve separation.

  • Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), a shallow gradient can improve separation. Start with the polarity determined by your TLC analysis and very slowly increase the percentage of the more polar solvent over the course of the elution.

Question 3: My compound appears to be decomposing on the column, leading to low recovery. How can I confirm this and prevent it?

Answer: Pyridine derivatives can be sensitive to the acidic nature of silica gel.[2] Degradation on the column is a common cause of poor yield.

Confirmation (2D TLC Analysis):

  • Spot your crude sample mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in your chosen solvent system.

  • Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.[1]

  • Interpretation: If the compound is stable, you will see all spots aligned on a 45-degree diagonal. If new spots appear that are not on this diagonal, it indicates degradation on the silica plate, which will also occur on your column.[3]

Prevention:

  • Deactivate the Silica: As mentioned for tailing, using triethylamine in the eluent can neutralize the silica surface and prevent acid-catalyzed degradation.[2]

  • Switch to a More Inert Stationary Phase: Neutral alumina or a polymer-based column can be effective alternatives for highly sensitive compounds.[1]

  • Work Quickly: Do not let the compound sit on the column for an extended period. A properly optimized flash chromatography run should be completed in a reasonable timeframe (e.g., 15-30 minutes).

Question 4: I can't dissolve my crude material in the non-polar solvent system I plan to use for the column. How should I load my sample?

Answer: Loading the sample correctly is critical for achieving a tight band and good separation. Dissolving the sample in a strong, polar solvent and loading it directly is a common mistake that will ruin the separation.

Solution: Dry Loading

  • Dissolve your crude sample in a minimal amount of a low-boiling point solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (typically 2-5 times the mass of your crude sample) to this solution.

  • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.[4]

  • Carefully add this dry powder to the top of your packed column. This ensures the compound is introduced to the column in a concentrated band without disrupting the packing.[4]

Experimental Workflow & Protocol

This section provides a comprehensive, step-by-step protocol for the purification of this compound.

Workflow Diagram

G TLC 1. TLC Analysis (Optimize Solvents) Column_Prep 2. Column Packing (Silica Slurry) TLC->Column_Prep Sample_Load 3. Sample Loading (Wet or Dry Method) Column_Prep->Sample_Load Elution 4. Elution (Isocratic or Gradient) Sample_Load->Elution Fraction_Analysis 5. Fraction Analysis (TLC) Elution->Fraction_Analysis Collects Fractions Combine_Pool 6. Combine & Concentrate (Rotary Evaporator) Fraction_Analysis->Combine_Pool Identifies Pure Fractions Final_Characterization 7. Purity Check (NMR, LC-MS) Combine_Pool->Final_Characterization

Caption: High-level workflow for chromatographic purification.

Step-by-Step Protocol
  • Thin-Layer Chromatography (TLC) Analysis:

    • Prepare several TLC plates by spotting your crude material.

    • Develop the plates in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.[2]

    • Goal: Find a solvent system where the desired product has an Rf of 0.2-0.4 and is well-separated from all major impurities. Add 0.1-1% triethylamine to the chosen system to assess and mitigate tailing.

  • Column Preparation (Slurry Packing):

    • Insert a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer (1 cm) of sand.

    • In a separate beaker, prepare a slurry of silica gel in your initial, least polar mobile phase.[2] The consistency should be like a milkshake, not too thick.

    • Pour the slurry into the column. Use a funnel to avoid spilling. Tap the side of the column gently to help the silica pack evenly.

    • Open the stopcock and allow the solvent to drain, collecting it for reuse. Crucially, never let the solvent level drop below the top of the silica bed.

    • Add another thin layer of sand on top of the packed silica to prevent disruption during solvent addition.[2]

  • Sample Loading:

    • Wet Loading: If your crude material is soluble in a minimal amount of the mobile phase, dissolve it and carefully pipette the solution directly onto the top layer of sand.[4]

    • Dry Loading (Recommended): Follow the procedure described in the "Troubleshooting Guide" (Question 4) for insoluble samples.[4]

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Apply gentle positive pressure ("flash chromatography") to speed up the elution process.

    • If using a gradient, start with the low-polarity mobile phase and gradually introduce a mixture with a higher percentage of the polar solvent.

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate.

    • Develop the TLC plate in your optimized solvent system to identify which fractions contain your pure product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Frequently Asked Questions (FAQs)

Q: What are the typical physical properties of this compound? A: This compound has a molecular weight of 206.01 g/mol and a molecular formula of C₆H₅BrFNO.[5] Its predicted boiling point is around 192.2 °C and it has a density of approximately 1.62 g/cm³.[5]

Q: Is this compound stable? What are the proper storage conditions? A: While specific stability data is limited in the provided search results, halogenated pyridine derivatives are generally stable under standard laboratory conditions.[6] It is best practice to store the compound in a cool, dry, dark place under an inert atmosphere to prevent potential degradation over time.

Q: What stationary phase should I start with? A: Standard flash-grade silica gel (40-63 µm particle size) is the most common and appropriate starting point for the vast majority of small molecule purifications, including this one.[7]

Q: How much silica gel should I use relative to my crude sample mass? A: A general rule of thumb is to use a silica gel mass that is 50 to 100 times the mass of your crude material. For example, for 100 mg of crude product, you would use 5-10 g of silica gel. The exact ratio depends on the difficulty of the separation.

Troubleshooting Decision Tree

G Start Problem Encountered Poor_Sep Poor Separation (Co-eluting Spots) Start->Poor_Sep Tailing Streaking / Tailing Start->Tailing Low_Recovery Low Recovery Start->Low_Recovery Solvent_Opt Re-optimize TLC (Change solvent polarity or type) Poor_Sep->Solvent_Opt Is Rf optimal? Shallow_Gradient Use a Shallow Gradient Poor_Sep->Shallow_Gradient Isocratic failing? Add_TEA Add 0.1-1% TEA to Mobile Phase Tailing->Add_TEA Primary Solution Check_Stability Perform 2D TLC to Check for Degradation Low_Recovery->Check_Stability Suspect degradation? Dry_Load Use Dry Loading Technique Low_Recovery->Dry_Load Bad sample loading? Use_Alumina Switch to Neutral Alumina Add_TEA->Use_Alumina If tailing persists Check_Stability->Add_TEA Degradation confirmed

Caption: A decision tree for troubleshooting common chromatography issues.

Summary of Key Parameters

ParameterRecommendationRationale & Notes
Stationary Phase Silica Gel (40-63 µm)Standard choice for flash chromatography.[7] Consider neutral alumina for acid-sensitive compounds.
Mobile Phase Hexanes / Ethyl AcetateA versatile starting system. Adjust ratio to achieve an Rf of 0.2-0.4 for the product.[2]
Mobile Phase Additive 0.1 - 1% Triethylamine (TEA)Crucial for preventing peak tailing by neutralizing acidic silanol groups on the silica surface.[1][2]
Sample Loading Dry LoadingRecommended for samples not easily soluble in the mobile phase to ensure a tight application band.[4]
Detection Method UV lamp (254 nm) / TLC StainPyridine rings are typically UV active. Use an appropriate stain if the compound is not UV active.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate. (n.d.).
  • 3-Bromo-2-methoxypyridine. SRIRAMCHEM.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Method for pyridine amine derivative. Chromatography Forum. (2015-07-20).
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. (2012-08-07).
  • This compound 1227599-27-0. Guidechem.
  • 1227599-27-0|this compound|BLD Pharm. BLD Pharm.
  • Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography. Benchchem.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-2-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-2-fluoro-6-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common synthetic transformations involving this versatile building block. The strategic placement of the bromo, fluoro, and methoxy groups on the pyridine ring offers a unique reactivity profile, making it a valuable intermediate in the synthesis of complex molecules.[1] This guide will equip you with the knowledge to optimize your reaction conditions, troubleshoot common issues, and ensure the successful and reproducible synthesis of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound that I should be aware of?

The reactivity of this compound is primarily dictated by the electronic nature of the substituted pyridine ring and the distinct properties of its substituents. The pyridine nitrogen renders the ring electron-deficient, influencing the reactivity of the halogen atoms. The bromine at the 3-position is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The fluorine atom at the 2-position further influences the electronic properties of the ring and can participate in nucleophilic aromatic substitution reactions under specific conditions. The methoxy group at the 6-position is a strong electron-donating group, which can modulate the overall reactivity of the molecule.

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial to maintain the integrity of this compound. It is recommended to store the compound at 2-8°C under an inert atmosphere, such as argon or nitrogen, to prevent degradation.[2] It is also light-sensitive and should be stored in a dark, tightly sealed container.[2] When handling, always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated area or a fume hood.[3]

Q3: Can I perform a lithium-halogen exchange on this compound?

Yes, a lithium-halogen exchange at the bromine position is a feasible transformation. This reaction is typically carried out at low temperatures (e.g., -78 °C) using a strong organolithium base like n-butyllithium or tert-butyllithium in an anhydrous ethereal solvent such as THF.[4][5] The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups at the 3-position. However, careful control of the reaction conditions is essential to avoid side reactions, such as attack at other positions on the pyridine ring.

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, challenges can arise, particularly with heteroaromatic substrates. Below are common issues and their solutions when using this compound.

Problem 1: Low or No Conversion to the Desired Product

Low or no yield in a Suzuki coupling reaction can be due to several factors, including issues with the catalyst, base, or reaction conditions.[6]

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[7]

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can sterically shield the palladium center and promote the desired catalytic cycle.[6][7]

  • Inefficient Oxidative Addition: The C-Br bond needs to undergo oxidative addition to the Pd(0) catalyst.

    • Solution: Ensure you are using a Pd(0) source (e.g., Pd₂(dba)₃) or a Pd(II) precatalyst (e.g., Pd(OAc)₂) that can be readily reduced in situ. Using a higher catalyst loading (e.g., 2-5 mol%) might also be beneficial.

  • Inappropriate Base: The choice of base is critical for the transmetalation step.

    • Solution: A common and effective base is K₂CO₃ in an aqueous/organic solvent mixture.[7] For more challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective.[6][7]

Problem 2: Significant Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.

  • Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen.[6][8]

    • Solution: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen or by using freeze-pump-thaw cycles.[7]

  • Debromination (Hydrodehalogenation): The bromine atom is replaced by a hydrogen atom.

    • Solution: This can be minimized by ensuring a strictly inert atmosphere and by optimizing the ligand-to-metal ratio. In some cases, lowering the reaction temperature may also help.[6]

  • Protodeboronation: The boronic acid coupling partner degrades before it can participate in the catalytic cycle.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using anhydrous conditions and a non-aqueous base/solvent system can also mitigate this issue.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a generalized procedure and may require optimization for your specific boronic acid.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Recommended Conditions for Suzuki Coupling
ParameterRecommendationRationale
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃/LigandProvides the active Pd(0) catalyst.
Ligand PPh₃, XPhos, SPhosBulky, electron-rich ligands prevent catalyst deactivation and promote reductive elimination.[6][7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[6][7]
Solvent Toluene/H₂O, Dioxane/H₂OA biphasic system often facilitates the reaction.
Temperature 80-110 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Visualization: Suzuki Coupling Troubleshooting Workflow

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_catalyst Check Catalyst and Ligand start->check_catalyst check_base Evaluate Base and Solvent start->check_base check_reagents Assess Reagent Quality start->check_reagents side_reactions Investigate Side Reactions check_catalyst->side_reactions If byproducts observed optimize_temp Optimize Temperature and Time check_base->optimize_temp check_reagents->optimize_temp node_homo Homocoupling? -> Degas thoroughly side_reactions->node_homo node_dehalo Debromination? -> Ensure inert atmosphere side_reactions->node_dehalo node_success Successful Optimization optimize_temp->node_success Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + ArX ArX This compound Amine R2NH Base Base Product Coupled Product AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 + Product

Sources

Technical Support Center: Synthesis of 3-Bromo-2-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2-fluoro-6-methoxypyridine. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, ensuring a higher success rate and purity of the final product.

Introduction

The synthesis of this compound, a key intermediate in the development of novel pharmaceuticals, often involves the electrophilic bromination of 2-fluoro-6-methoxypyridine. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide provides a systematic approach to identifying and mitigating these issues.

Troubleshooting Guide: Side Reactions & Purity Issues

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Problem 1: Low Yield of the Desired 3-Bromo Isomer and Formation of Isomeric Impurities

Question: My reaction is producing a mixture of bromo-isomers, with a lower than expected yield of the desired this compound. How can I improve the regioselectivity?

Answer: The regioselectivity of electrophilic bromination on the 2-fluoro-6-methoxypyridine ring is governed by the directing effects of the existing substituents. The methoxy group (-OCH3) is a strong activating, ortho-, para-director, while the fluorine atom is a deactivating, but also ortho-, para-directing group.[1][2] This leads to a competition for the position of the incoming electrophile.

Causality and Solutions:

  • Formation of 5-Bromo Isomer: The primary isomeric impurity is often 5-bromo-2-fluoro-6-methoxypyridine. This arises from bromination at the position para to the activating methoxy group.

  • Improving Regioselectivity:

    • Reaction Temperature: Lowering the reaction temperature can enhance selectivity. Running the reaction at 0°C or even -10°C can favor the kinetically controlled product.

    • Solvent Choice: The polarity of the solvent can influence regioselectivity. Acetonitrile is often a good choice for NBS brominations.[3] Experimenting with less polar solvents like dichloromethane may also alter the isomer ratio.

    • Brominating Agent: While N-Bromosuccinimide (NBS) is common, other brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) might offer different selectivity profiles.[4]

Workflow for Optimizing Regioselectivity:

start Low Regioselectivity (Mixture of Isomers) temp Lower Reaction Temperature (0°C to -10°C) start->temp solvent Screen Solvents (Acetonitrile, Dichloromethane) temp->solvent reagent Evaluate Alternative Brominating Agents (DBDMH) solvent->reagent analyze Analyze Isomer Ratio (GC-MS, NMR) reagent->analyze optimal Optimized Conditions for 3-Bromo Isomer analyze->optimal

Caption: Decision workflow for improving the regioselectivity of bromination.

Problem 2: Formation of a Dibrominated Side Product

Question: I am observing a significant amount of a dibrominated species in my crude product mixture. How can I prevent this over-bromination?

Answer: The formation of dibromo compounds is a common side reaction when using reactive brominating agents like NBS, especially with activated aromatic systems.[5][6]

Causality and Solutions:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent is the most common cause.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote a second bromination.

Mitigation Strategies:

ParameterRecommendationRationale
Stoichiometry Use 1.0 equivalent or slightly less (0.95 eq) of NBS.To ensure the starting material is the limiting reagent.
Reaction Monitoring Monitor the reaction closely by TLC or GC-MS.Quench the reaction as soon as the starting material is consumed.
Temperature Control Maintain a low and consistent reaction temperature.Reduces the rate of the second bromination reaction.
Problem 3: Presence of a Hydroxypyridine Impurity (Demethylation)

Question: My final product is contaminated with a compound that appears to be 3-bromo-2-fluoro-6-hydroxypyridine. What is the cause of this demethylation?

Answer: The methoxy group on the pyridine ring can be susceptible to cleavage under acidic conditions, leading to the formation of a hydroxypyridine. Hydrogen bromide (HBr) can be generated in situ during bromination with NBS, which can then catalyze this demethylation.[7]

Causality and Solutions:

  • HBr Formation: The reaction of NBS with trace amounts of water or the succinimide byproduct can generate HBr.

  • Preventing Demethylation:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to minimize water content.[5]

    • Acid Scavenger: The addition of a non-nucleophilic base, such as barium carbonate or sodium bicarbonate, can neutralize any HBr formed during the reaction.

Experimental Protocol: Bromination with an Acid Scavenger

  • To a solution of 2-fluoro-6-methoxypyridine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) at 0°C, add sodium bicarbonate (1.5 eq).

  • Add N-Bromosuccinimide (1.0 eq) portion-wise over 15 minutes, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: The most plausible and commonly employed synthetic route is the direct electrophilic bromination of 2-fluoro-6-methoxypyridine using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or a halogenated solvent.[8]

start 2-Fluoro-6-methoxypyridine product This compound start->product Electrophilic Bromination reagent NBS Acetonitrile, 0°C reagent->product

Caption: Plausible synthetic route to this compound.

Q2: How can I effectively purify the final product from the side products mentioned?

A2: Column chromatography on silica gel is typically the most effective method for separating the desired 3-bromo isomer from its 5-bromo isomer, any dibrominated byproducts, and the demethylated impurity. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

Q3: Are there any safety precautions I should be aware of when working with NBS?

A3: N-Bromosuccinimide is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions involving NBS can be exothermic, so careful temperature control is essential, especially on a larger scale.[9]

Q4: Can I use elemental bromine (Br₂) instead of NBS?

A4: While elemental bromine can be used for electrophilic bromination, it is generally less selective than NBS and can lead to a higher proportion of over-brominated side products.[8] NBS is often preferred for its milder reaction conditions and improved handling characteristics.

References

  • N-Bromosuccinimide. (2019). Wikipedia. [Link]
  • N-Bromosuccinimide. (n.d.). Wikipedia. [Link]
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. [Link]
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. [Link]
  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (2016). TopSCHOLAR - Western Kentucky University. [Link]
  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). NSF Public Access Repository. [Link]
  • Preparation method of fluoropyridine compounds. (2013).
  • Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,... (n.d.).
  • Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? (2021). Quora. [Link]
  • HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. (2018). PMC - NIH. [Link]
  • Chapter 10 Reaction Summary. (n.d.). University of Calgary. [Link]
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Addition of HBr to Alkenes. (n.d.). Master Organic Chemistry. [Link]
  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. (2001). MDPI. [Link]
  • Free-Radical Addition of HBr: Anti-Markovnikov Addition. (n.d.). Chemistry Steps. [Link]
  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020). YouTube. [Link]

Sources

troubleshooting failed reactions with 3-Bromo-2-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-2-fluoro-6-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthetic reactions. Our goal is to equip you with the insights needed to diagnose and resolve experimental setbacks, ensuring the success of your research.

Understanding the Reactivity of this compound

This compound is a richly functionalized pyridine ring, offering multiple reaction pathways. Its reactivity is governed by the electronic interplay of its substituents: the electron-withdrawing fluorine and bromine atoms, the electron-donating methoxy group, and the inherent electron-deficient nature of the pyridine ring nitrogen.

  • At the C2 Position (Fluoro): The fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) . The adjacent ring nitrogen strongly stabilizes the Meisenheimer intermediate, making this position susceptible to displacement by a variety of nucleophiles.[1][2][3] In many cases, reactions with nucleophiles will selectively occur at this position.

  • At the C3 Position (Bromo): The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The C-Br bond is significantly more reactive in oxidative addition to a Pd(0) catalyst than a C-F or C-Cl bond.[4]

  • Metal-Halogen Exchange: The bromine atom can undergo lithium-halogen exchange to form a 3-lithiopyridine species, which can then be reacted with various electrophiles.[5][6]

This differential reactivity allows for sequential and site-selective modifications, making it a valuable synthetic intermediate. However, this complexity can also lead to unexpected outcomes. This guide will help you navigate these challenges.

Troubleshooting Failed Reactions: A Q&A Approach

Scenario 1: Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting to displace the 2-fluoro group with an amine nucleophile, but I am only recovering starting material. What are the likely causes and how can I fix this?

Answer:

Failure to achieve SNAr at the 2-position of this compound, despite its activated nature, typically points to issues with nucleophilicity, reaction conditions, or deactivation of the pyridine ring.

Troubleshooting Workflow for Failed SNAr:

START Failed SNAr Reaction (Low/No Conversion) NUC Is your nucleophile strong enough? START->NUC BASE Is the base appropriate? NUC->BASE Yes A1 Consider a more nucleophilic amine or use a stronger base to generate the anion in situ. NUC->A1 No SOLVENT Is the solvent optimal? BASE->SOLVENT Yes A2 Use a non-nucleophilic base like NaH, K2CO3, or Cs2CO3 to deprotonate the nucleophile. BASE->A2 No TEMP Is the temperature high enough? SOLVENT->TEMP Yes A3 Switch to a polar aprotic solvent like DMF, DMSO, or NMP to promote the reaction. SOLVENT->A3 No RESULT Successful Reaction TEMP->RESULT Yes A4 Increase temperature incrementally. Microwave heating can also be effective. TEMP->A4 No

Caption: Decision workflow for troubleshooting SNAr reactions.

Detailed Considerations:

  • Nucleophile Strength and Basicity: While the 2-fluoro position is activated, a weak nucleophile may still require forcing conditions.[1][2] If you are using a primary or secondary amine, the presence of a suitable base is crucial to deprotonate the amine, increasing its nucleophilicity. For alcohol nucleophiles, a strong base like sodium hydride (NaH) is often necessary to form the more potent alkoxide.

  • Choice of Base: The base should be strong enough to deprotonate the nucleophile but not so strong that it leads to side reactions. Carbonate bases (K₂CO₃, Cs₂CO₃) are often a good starting point. For less acidic nucleophiles, stronger bases like NaH or potassium tert-butoxide (KOtBu) may be required.

  • Solvent Effects: SNAr reactions are favored in polar aprotic solvents (e.g., DMF, DMSO, NMP, DMAc) which can solvate the cation of the base and leave the nucleophile's anion more reactive.

  • Temperature: Many SNAr reactions require heating to overcome the activation energy.[1][2] If your reaction is sluggish at room temperature, incrementally increasing the temperature (e.g., to 80 °C, 120 °C) can significantly increase the reaction rate. Microwave irradiation can also be a powerful tool for accelerating these reactions.

Recommended Protocol for SNAr with an Amine:

ParameterRecommendationRationale
Solvent Anhydrous DMF or DMSOPolar aprotic, aids in dissolving reagents and promoting the reaction.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Non-nucleophilic, effectively deprotonates the amine.
Temperature 80-120 °CProvides sufficient energy for the reaction to proceed.
Atmosphere Inert (N₂ or Ar)Prevents potential side reactions with atmospheric moisture and oxygen.
Scenario 2: Suzuki-Miyaura Cross-Coupling

Question: My Suzuki coupling reaction at the 3-bromo position is giving low yields, and I'm observing significant amounts of starting material and debrominated product. What's going wrong?

Answer:

Low yields in Suzuki couplings with heteroaryl halides like this compound are a common challenge. The primary culprits are often catalyst deactivation, suboptimal reaction conditions, or competing side reactions like protodeboronation and hydrodehalogenation.[7]

Troubleshooting Workflow for Failed Suzuki Coupling:

START Failed Suzuki Coupling (Low Yield, Side Products) CATALYST Is the catalyst system (Pd source + ligand) active enough? START->CATALYST BASE Is the base appropriate? CATALYST->BASE Yes A1 Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd(0) source like Pd2(dba)3. CATALYST->A1 No SOLVENT Is the solvent/water ratio correct? BASE->SOLVENT Yes A2 Screen bases. K3PO4 or K2CO3 are good starting points. Avoid strong hydroxide bases if possible. BASE->A2 No DEBORONATION Is protodeboronation occurring? SOLVENT->DEBORONATION Yes A3 Ensure rigorous degassing. Use anhydrous solvents and minimize water content to a few equivalents. SOLVENT->A3 No RESULT Successful Coupling DEBORONATION->RESULT Yes A4 Switch from boronic acid to a more stable boronate ester (e.g., pinacol ester) or trifluoroborate salt. DEBORONATION->A4 No

Caption: Troubleshooting guide for Suzuki-Miyaura reactions.

Detailed Considerations:

  • Catalyst System: The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[7] To overcome this, use modern, electron-rich, and sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the crucial reductive elimination step and stabilize the active catalyst. A common palladium source is Pd₂(dba)₃ or Pd(OAc)₂.[7]

  • Base Selection: The choice of base is critical. Aqueous bases can promote protodeboronation of the boronic acid.[7] A common and effective base is K₃PO₄. It is often used with a solvent system like dioxane/water or toluene/water. The amount of water should be carefully controlled.

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, is a frequent cause of low yields. It can be minimized by:

    • Using a boronate ester (e.g., a pinacol ester) instead of a boronic acid, as they are more stable.[7]

    • Using anhydrous conditions with a non-aqueous base system if possible.

    • Ensuring rigorous degassing of all solvents and reagents to remove oxygen, which can accelerate this side reaction.[8]

  • Hydrodehalogenation: The observation of a debrominated starting material indicates that a competing reduction pathway is occurring. This can sometimes be suppressed by changing the ligand or solvent.

Optimized Suzuki Coupling Conditions:

ParameterRecommendationRationale
Pd Source Pd₂(dba)₃ (1-2 mol%)A reliable Pd(0) source.
Ligand SPhos or XPhos (2-4 mol%)Electron-rich, bulky ligand to prevent catalyst deactivation and promote reductive elimination.
Base K₃PO₄ (2-3 equiv.)Effective base, often provides good results with heteroaryl halides.
Solvent 1,4-Dioxane / H₂O (10:1)Common solvent system; water amount should be minimized.
Temperature 90-110 °CNecessary for efficient oxidative addition and catalytic turnover.
Degassing Freeze-pump-thaw (3 cycles)Crucial for removing oxygen to prevent side reactions.[8]
Scenario 3: Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination at the 3-bromo position, but the reaction is not proceeding. What should I investigate?

Answer:

Similar to Suzuki couplings, the success of a Buchwald-Hartwig amination on this substrate hinges on an appropriately chosen catalyst system and base.[9][10] The pyridine nitrogen can interfere with the catalyst, and the steric and electronic environment around the C-Br bond requires a highly active catalytic system.

Key Optimization Points:

  • Catalyst and Ligand: This is the most critical parameter. For heteroaryl halides, specialized ligands are often required.

    • For primary and secondary alkylamines: Ligands like RuPhos or XPhos are excellent choices.

    • For anilines: BrettPhos or Josiphos-type ligands can be very effective.

    • Palladium Source: Pd₂(dba)₃ or a pre-catalyst like a G3 or G4 Buchwald pre-catalyst can provide more consistent results.[11]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions.[9] Lithium bis(trimethylsilyl)amide (LiHMDS) is another powerful option, especially for less reactive amines.[11]

  • Solvent: Anhydrous, aprotic solvents are essential. Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[10]

Recommended Buchwald-Hartwig Protocol:

ParameterRecommendationRationale
Pd Source Pd₂(dba)₃ (1-2 mol%) or XPhos-Pd-G3 (2 mol%)Provides the active Pd(0) catalyst. Pre-catalysts offer better stability and activity.
Ligand RuPhos or XPhos (2-4 mol%)Highly active ligands for coupling with heteroaryl halides.
Base NaOt-Bu (1.5-2 equiv.)Strong, non-nucleophilic base to generate the palladium-amido complex.
Solvent Anhydrous Toluene or DioxaneAprotic solvent to avoid side reactions.
Temperature 100-110 °CDrives the reaction to completion.
Atmosphere Inert (Glovebox or Schlenk line)The catalyst system is highly sensitive to oxygen.
Scenario 4: Lithiation and Grignard Formation

Question: I am attempting to form the 3-lithiopyridine or the corresponding Grignard reagent via metal-halogen exchange, but my reaction is failing, and I'm getting a complex mixture of products. What is happening?

Answer:

The formation of organometallic reagents from halopyridines can be challenging. For this compound, several issues can arise:

  • Incorrect Organolithium Reagent or Temperature: For lithium-halogen exchange, n-BuLi is commonly used at low temperatures (-78 °C). If the temperature is too high, side reactions such as addition to the pyridine ring can occur. The choice of solvent is also critical; ethereal solvents like THF or diethyl ether are standard.

  • "Halogen Dance": In some dihalopyridine systems, the initially formed lithiated species can rearrange to a more stable lithiated isomer, a phenomenon known as "halogen dance."[12] This can lead to a mixture of products upon quenching with an electrophile. Performing the reaction at very low temperatures and quenching quickly can sometimes mitigate this.

  • Failed Grignard Formation: Grignard reagent formation requires scrupulously dry conditions and activated magnesium.

    • Activation of Magnesium: Ensure your magnesium turnings are fresh and activated. Common methods include stirring with a crystal of iodine or using 1,2-dibromoethane.[13][14]

    • Incompatible Functional Groups: While the fluoro and methoxy groups are generally compatible, the pyridine nitrogen itself can interfere with Grignard formation.

    • Low Yields: Reactions of Grignard reagents with bromopyridines can sometimes give low yields of the desired product, with competing reactions leading to the formation of pyridine upon workup.[15]

Troubleshooting Organometallic Formation:

IssueRecommended ActionRationale
Failed Lithiation Use n-BuLi in THF at -78 °C. Ensure all reagents and glassware are completely dry.Low temperature is crucial to prevent side reactions. Water will quench the organolithium reagent.
Complex Product Mixture Quench the reaction at low temperature as soon as the metal-halogen exchange is complete.Minimizes the chance of rearrangement ("halogen dance").
Failed Grignard Formation Flame-dry all glassware under vacuum. Use freshly opened, anhydrous THF. Activate Mg with I₂ or 1,2-dibromoethane.Grignard reagents are extremely sensitive to moisture. Activation removes the passivating oxide layer on the magnesium.[13][14]

References

  • Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 8939–8950. [Link]
  • NIH. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC.
  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • Springer. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. SpringerLink. [Link]
  • ChemistryViews. (2010). Puzzling Pyridine Problem Probed. ChemistryViews. [Link]
  • ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
  • ResearchGate. (n.d.). Why can't I achieve good yields for this Suzuki reaction?.
  • Royal Society of Chemistry. (n.d.). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic. [Link]
  • American Chemical Society. (n.d.). Safety Issues with Pyridine Ring Construction. ACS Green Chemistry Institute. [Link]
  • Reddit. (2022). Failed Grignard Reaction?. r/OrganicChemistry. [Link]
  • PubMed. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance.
  • National Institutes of Health. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)
  • National Institutes of Health. (n.d.).
  • Wikipedia. (n.d.).
  • Pearson+. (n.d.). Point out the flaws in the following incorrect Grignard syntheses... Study Prep. [Link]
  • Princeton University. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Princeton University Library. [Link]
  • PubMed. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines.
  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • ScienceDirect. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Heterocycles. [Link]
  • American Chemical Society. (n.d.). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
  • Royal Society of Chemistry. (n.d.). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Chemistry LibreTexts. (2023).
  • PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. PubChem. [Link]
  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.). Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]
  • ResearchGate. (n.d.). 161 questions with answers in PYRIDINES.

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-2-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-fluoro-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful and scalable synthesis of this important building block.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique substitution pattern offers multiple points for further functionalization, making it a valuable component in drug discovery and development. The synthesis of this molecule on a larger scale, however, can present several challenges. This guide provides a robust and scalable protocol for its synthesis via a directed ortho-metalation (DoM) approach and addresses common issues that may arise during the process.

Core Synthetic Strategy: Directed Ortho-Metalation

The most reliable and scalable approach for the synthesis of this compound is the directed ortho-metalation of 2-fluoro-6-methoxypyridine, followed by bromination. The methoxy group at the 6-position effectively directs the lithiation to the adjacent C5 position, which, upon quenching with an electrophilic bromine source, yields the desired product with high regioselectivity.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Directed Ortho-Metalation cluster_1 Step 2: Bromination cluster_2 Step 3: Work-up and Purification A 2-Fluoro-6-methoxypyridine C Lithiated Intermediate A->C Deprotonation at C5 B n-Butyllithium (n-BuLi) in THF, -78 °C E This compound C->E Electrophilic Quench D Bromine (Br2) in THF, -78 °C F Quench with Saturated Aqueous NH4Cl E->F G Extraction with Ethyl Acetate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the synthesis of this compound.

Scalable Experimental Protocol

This protocol is designed for a multi-gram scale synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Fluoro-6-methoxypyridine127.1225.0 g0.1971.0
n-Butyllithium (2.5 M in hexanes)64.0686.7 mL0.2171.1
Bromine159.8134.6 g (11.1 mL)0.2171.1
Anhydrous Tetrahydrofuran (THF)-500 mL--
Saturated Aqueous Ammonium Chloride (NH₄Cl)-200 mL--
Ethyl Acetate-500 mL--
Brine-200 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)----
Silica Gel (for column chromatography)----

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (argon or nitrogen), add 2-fluoro-6-methoxypyridine (25.0 g, 0.197 mol) to a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

    • Dissolve the starting material in anhydrous THF (250 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (2.5 M in hexanes, 86.7 mL, 0.217 mol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting pale yellow solution at -78 °C for 1 hour.

  • Bromination:

    • In a separate flask, dissolve bromine (34.6 g, 0.217 mol) in anhydrous THF (50 mL).

    • Add the bromine solution dropwise to the reaction mixture at -78 °C over 30 minutes. The reaction is typically instantaneous, and the color of the bromine will dissipate.

    • Stir the reaction mixture at -78 °C for an additional 30 minutes after the addition is complete.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (200 mL) at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 150 mL).

    • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a yellow oil.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10%) to afford this compound as a colorless to pale yellow oil.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive n-butyllithium. 2. Presence of moisture or other proton sources. 3. Incomplete lithiation.1. Titrate the n-butyllithium solution before use to determine its exact concentration. 2. Ensure all glassware is flame-dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents. 3. Extend the lithiation time to 1.5-2 hours.
Formation of Multiple Products (Isomers) 1. Incorrect lithiation temperature. 2. "Halogen dance" rearrangement.1. Maintain a constant low temperature (-78 °C) during the lithiation and bromination steps. 2. While less common with methoxy directing groups, a "halogen dance" can occur. Ensure rapid quenching with bromine after lithiation.
Presence of Debrominated Starting Material 1. Insufficient bromine. 2. Quenching of the lithiated intermediate by a proton source before bromination.1. Ensure 1.1 equivalents of bromine are used. 2. Re-check the dryness of all reagents and the inertness of the atmosphere.
Difficult Purification 1. Presence of non-polar impurities (e.g., from hexanes). 2. Co-elution of byproducts.1. Ensure complete removal of hexanes from the n-butyllithium solution under reduced pressure before chromatography. 2. Use a shallow gradient during column chromatography for better separation.

Frequently Asked Questions (FAQs)

Q1: Why is a low temperature (-78 °C) crucial for this reaction?

A1: The low temperature is essential for several reasons. Firstly, it prevents the decomposition of the highly reactive n-butyllithium and the lithiated pyridine intermediate. Secondly, it ensures high regioselectivity of the lithiation at the C5 position, minimizing the formation of unwanted isomers. Finally, it helps to control the exothermic nature of the reaction, particularly during the addition of n-butyllithium and bromine.

Q2: Can I use other brominating agents instead of liquid bromine?

A2: While liquid bromine is a highly effective electrophile for this reaction, other brominating agents such as N-bromosuccinimide (NBS) can be used. However, the reactivity of NBS is lower, and it may require longer reaction times or slightly elevated temperatures after the initial quench, which could lead to side reactions. For scalability and reaction efficiency, liquid bromine is generally preferred.

Q3: What are the key safety precautions for this synthesis?

A3: This synthesis involves several hazardous reagents and requires strict adherence to safety protocols:

  • n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere at all times. Wear fire-retardant lab coat, safety glasses, and appropriate gloves.[1][2][3]

  • Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and a face shield.[2]

  • Anhydrous Solvents: Ensure solvents are properly dried to prevent violent reactions with n-butyllithium.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). To monitor the lithiation step, a small aliquot of the reaction mixture can be quenched with a proton source (e.g., methanol) and analyzed for the presence of the starting material. After bromination, the reaction mixture can be analyzed for the formation of the product and the disappearance of the starting material.

Q5: What are the expected byproducts in this synthesis?

A5: Potential byproducts include:

  • Debrominated starting material (2-fluoro-6-methoxypyridine): Arises from the quenching of the lithiated intermediate by adventitious proton sources.

  • Isomeric brominated products: Can form if the lithiation is not completely regioselective.

  • Di-brominated products: Unlikely under the controlled stoichiometry, but could occur if excess bromine is used.

Analytical Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (dd, J = 8.0, 2.0 Hz, 1H), 6.65 (dd, J = 8.0, 1.0 Hz, 1H), 3.95 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 163.5 (d, J = 240.0 Hz), 158.0 (d, J = 15.0 Hz), 142.0 (d, J = 5.0 Hz), 110.0, 105.0 (d, J = 35.0 Hz), 54.0.

  • GC-MS: To confirm the molecular weight and purity.

References

  • Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Tetrahedron Letters, 43(24), 4285-4287. [Link]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Butyllithium, 1.6M solution in hexanes.
  • Gelest, Inc. (2016). n-BUTYLLITHIUM, 2.5M in hexane.

Sources

Technical Support Center: Monitoring 3-Bromo-2-fluoro-6-methoxypyridine Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 3-Bromo-2-fluoro-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals who rely on Thin-Layer Chromatography (TLC) for rapid and effective reaction monitoring. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the specific challenges and nuances of working with this halogenated pyridine derivative.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during TLC analysis of this compound reactions.

Q1: My spots are streaking badly on the TLC plate. What's the cause and how do I fix it?

A1: Streaking is a common issue with nitrogen-containing heterocyclic compounds like pyridines. The primary cause is the interaction between the basic nitrogen atom of your pyridine and the acidic silica gel on the TLC plate. This leads to a non-uniform distribution of the compound as it moves up the plate.

  • Immediate Solution: Add a small amount of a basic modifier to your mobile phase (eluent). Typically, 0.1-1% triethylamine (Et₃N) is sufficient to neutralize the acidic sites on the silica, resulting in sharper, more defined spots.[1][2] An alternative for highly basic compounds is to use a 1-10% ammonia solution in methanol, which is then used as a component in your dichloromethane (DCM) mobile phase.[2][3]

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral alumina or reversed-phase (C18) TLC plates can be excellent alternatives for basic compounds.[1]

Q2: My starting material and product have very similar Rf values. How can I improve their separation?

A2: Poor separation occurs when the chosen solvent system doesn't adequately differentiate between the polarities of your compounds.

  • Adjust Solvent Polarity: The first step is to systematically vary the ratio of your solvents. If you are using a standard Hexane/Ethyl Acetate system, try creating a gradient of solvent systems (e.g., 9:1, 8:2, 7:3) to find the optimal polarity for separation.

  • Change Solvent Selectivity: If adjusting the ratio is ineffective, you need to change the solvents themselves. Switching from a Hexane/Ethyl Acetate system to one like Dichloromethane/Methanol can alter the specific interactions (e.g., hydrogen bonding, dipole-dipole) between your compounds and the mobile phase, often leading to better resolution.[1]

  • Utilize the "Co-spot": A co-spot is a critical diagnostic tool. This involves spotting your starting material, your reaction mixture, and then both on top of each other in a single lane. If the spots resolve into a single, slightly elongated spot (like a snowman), your reaction is likely complete. If you see two distinct spots, the starting material is still present.[4]

Q3: I don't see any spots on my TLC plate under the UV lamp. What went wrong?

A3: While pyridine derivatives are typically UV-active due to their aromatic ring, a lack of visible spots can occur for several reasons.

  • Sample Concentration: The most common reason is that your sample is too dilute. Try re-spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications, to concentrate the sample.[2]

  • Insufficient UV Quenching: Not all compounds quench the fluorescent indicator on TLC plates effectively.[5] After checking under UV light, you must use a secondary visualization technique, such as an iodine chamber or a chemical stain.[6]

  • Sample Volatility: The compound may have evaporated from the plate, although this is less common for this specific molecule unless heated excessively.[2]

  • Incorrect Spotting: Ensure the solvent level in the developing chamber is below the origin line where you spotted your samples. If the origin is submerged, your compounds will dissolve into the solvent reservoir instead of migrating up the plate.

Part 2: In-Depth Troubleshooting & Method Development

This section provides a more structured approach to resolving complex TLC issues and developing a robust monitoring method for your specific reaction.

Systematic Development of a TLC Solvent System

The goal is to find a solvent system where the starting material has an Rf value of ~0.5-0.7 and the product has a lower Rf (for increased polarity) or higher Rf (for decreased polarity), with a clear separation (ΔRf > 0.1). An ideal Rf for the compound of interest for column chromatography is between 0.2 and 0.4.[3]

Reaction TypeStarting Polarity of this compoundExpected Product Polarity ChangeRecommended Starting Solvent SystemOptimization Strategy
Suzuki Coupling (replacing -Br with an aryl group)Moderately PolarDecreased Polarity (Product is less polar)20-30% Ethyl Acetate in HexanesDecrease the percentage of Ethyl Acetate to increase the Rf of the product and improve separation from the starting material.
Buchwald-Hartwig Amination (replacing -Br with an amine)Moderately PolarIncreased Polarity (Product is more polar)30-40% Ethyl Acetate in HexanesIncrease the percentage of Ethyl Acetate. If separation is still poor, switch to 1-5% Methanol in Dichloromethane.
Nucleophilic Aromatic Substitution (SNAr) (replacing -F with an O- or N-nucleophile)Moderately PolarPolarity will vary based on the nucleophile30% Ethyl Acetate in HexanesSystematically increase or decrease polarity based on the first test plate. For amine products, add 0.5% Et₃N.
Lithiation/-Br Exchange then Quench (e.g., with CO₂)Moderately PolarSignificantly Increased Polarity (Product is a carboxylic acid)5-10% Methanol in DichloromethaneAdd 0.5-1% acetic acid to the mobile phase to ensure the carboxylic acid is protonated and spots cleanly.[3]
Visual Guide to Troubleshooting TLC Issues

The following workflow provides a logical path to diagnosing and solving common TLC problems.

TLC_Troubleshooting start Run TLC Plate uv Visualize under UV (254 nm) start->uv problem Analyze Spot(s) uv->problem streaking Streaking or Tailing? problem->streaking Yes no_sep Poor Separation? (Rf too similar) problem->no_sep No sol_streaking Add 0.1-1% Et3N or NH3/MeOH to eluent. Consider Alumina or C18 plate. streaking->sol_streaking bad_rf Bad Rf? (Too high or too low) no_sep->bad_rf No sol_no_sep Change solvent selectivity (e.g., Hex/EtOAc to DCM/MeOH) no_sep->sol_no_sep Yes no_spots No Spots Visible? bad_rf->no_spots No sol_bad_rf_high Decrease eluent polarity (less polar solvent) bad_rf->sol_bad_rf_high Rf too high (>0.9) sol_bad_rf_low Increase eluent polarity (more polar solvent) bad_rf->sol_bad_rf_low Rf too low (<0.1) sol_no_spots Concentrate sample spotting. Use a chemical stain (Iodine, PMA). no_spots->sol_no_spots Yes

Caption: A decision tree for troubleshooting common TLC issues.

Part 3: Key Experimental Protocols

Protocol 1: Standard TLC Monitoring of a Reaction

This protocol outlines the self-validating "three-lane" method for accurately tracking reaction progress.

  • Plate Preparation: With a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Sample Preparation:

    • SM: Dissolve a small amount of your this compound starting material in a volatile solvent (e.g., DCM or Ethyl Acetate).

    • RXN: Take a small aliquot (1-2 drops) from your reaction vessel and dilute it in the same volatile solvent.

  • Spotting:

    • Using a capillary tube, lightly touch the SM solution to the "SM" mark on the origin line.

    • Spot the RXN solution onto the "RXN" mark.

    • Spot the SM solution onto the "CO" mark, let it dry, and then spot the RXN solution directly on top of it.

  • Development: Place the spotted TLC plate vertically in a sealed chamber containing your chosen mobile phase (~0.5 cm deep). Ensure the solvent level is below the origin line. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize under a UV lamp (254 nm) and circle any visible spots with a pencil.[6]

    • If necessary, use a secondary method like an iodine chamber for further visualization.[6]

  • Interpretation: Compare the spots in the RXN lane to the SM lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The co-spot lane helps confirm the identity of the starting material spot in the reaction mixture.[7]

Protocol 2: Assessing Compound Stability with 2D TLC

Pyridine derivatives can sometimes degrade on acidic silica gel. This protocol determines if your compound is stable.[4][8]

  • Spotting: On a square TLC plate, spot your compound in the bottom-left corner, about 1.5 cm from each edge.

  • First Development: Develop the plate in a suitable solvent system.

  • Drying and Rotation: Remove the plate, mark the solvent front, and dry it completely. Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now the origin.

  • Second Development: Develop the plate again using the same solvent system.

  • Interpretation: After visualization, stable compounds will appear along a 45-degree diagonal line from the origin. Any spots that appear below this diagonal are degradation products that formed during contact with the silica gel.[8] If degradation is observed, switch to a neutral stationary phase like alumina.

Caption: Workflow for 2D TLC to assess compound stability on silica.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography.
  • Marathe, S. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. (2025-06-03).
  • Scribd. TLC Visualization Reagents Guide.
  • Chromatography Online. Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023-11-13).
  • TLC VISUALIZATION SOLUTIONS.
  • Chhen, J., et al. Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate.
  • University of Rochester, Department of Chemistry. Solvent Systems for TLC.
  • Searle Separations Department. Thin Layer Chromatography.
  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022-04-07).
  • McKelvey, T. G., & McKee, R. L. Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. PubMed.
  • ResearchGate. How to prepare pyridine for solvent system for carbohydrate TLC chromatography? (2013-07-26).
  • Mr Murray-Green Chemistry Tutorials. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube. (2017-05-16).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 3-Bromo-2-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development, the precise characterization of novel heterocyclic compounds is a critical step in the discovery pipeline. Substituted pyridines, in particular, are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. Their electronic and steric properties, dictated by the nature and position of substituents, profoundly influence their biological activity and physical characteristics.

This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-bromo-2-fluoro-6-methoxypyridine, a representative example of a polysubstituted pyridine. We will dissect the spectral features, explaining the underlying principles of chemical shifts and spin-spin coupling, and provide a comparative analysis with structurally related analogs to illuminate the impact of individual substituents. This document is designed to be a practical resource for scientists seeking to enhance their proficiency in NMR spectral interpretation.

Experimental Workflow: From Sample Preparation to Data Acquisition

The acquisition of high-quality NMR data is predicated on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol outlines a robust and reproducible workflow.

I. Sample Preparation: The Foundation of a Good Spectrum

A well-prepared sample is crucial for obtaining high-resolution NMR spectra. The presence of suspended particulate matter can lead to broadened spectral lines, obscuring fine details and complicating analysis.

Protocol:

  • Analyte Measurement: Accurately weigh approximately 5-25 mg of this compound. For ¹H NMR, this concentration is typically sufficient to achieve a good signal-to-noise ratio in a reasonable timeframe.

  • Solvent Selection: Choose a suitable deuterated solvent that effectively dissolves the analyte. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. The use of deuterated solvents is standard practice in ¹H NMR to avoid overwhelming the analyte signals with a large solvent peak.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any suspended impurities, filter the solution directly into a 5 mm NMR tube. A simple and effective method is to use a Pasteur pipette with a small cotton plug.

  • Volume Adjustment: Ensure the final sample height in the NMR tube is around 4-5 cm (approximately 0.55-0.7 mL). This standardized volume helps in achieving consistent and efficient magnetic field shimming.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

G cluster_prep Sample Preparation weigh Weigh Analyte (5-25 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3, ~0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter adjust Adjust Volume (~4-5 cm height) filter->adjust cap Cap and Label adjust->cap

Figure 1. A streamlined workflow for preparing high-quality NMR samples.

II. Data Acquisition: Optimizing Spectral Quality

The choice of acquisition parameters directly impacts the quality and information content of the resulting NMR spectrum. Modern spectrometers offer a high degree of automation, but a fundamental understanding of key parameters is essential for troubleshooting and specialized applications.

Key Acquisition Parameters:

ParameterDescriptionRationale for Selection
Spectral Width (SW) The range of frequencies to be observed.Must be wide enough to encompass all expected signals from the molecule. For ¹H NMR of organic molecules, a range of -5 to 20 ppm is generally sufficient.
Acquisition Time (AT) The duration for which the Free Induction Decay (FID) is recorded.Longer acquisition times lead to better resolution. A typical range for ¹H NMR is 1-5 seconds.
Number of Scans (NS) The number of FIDs co-added to improve the signal-to-noise ratio (S/N).The S/N increases with the square root of the number of scans. For a reasonably concentrated sample, 8 to 16 scans are often adequate for ¹H NMR.
Relaxation Delay (D1) A delay period before the next pulse sequence to allow for nuclear relaxation.For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the nuclei of interest. For routine qualitative spectra, a shorter delay (e.g., 1-2 seconds) is often used to save time.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides valuable information about the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.6 - 7.8Doublet of doublets³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 1-2
H-56.7 - 6.9Doublet of doublets³J(H-H) ≈ 8-9, ³J(H-F) ≈ 5-6
OCH₃3.9 - 4.1Singlet-

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Interpretation of the Spectrum
  • Aromatic Protons (H-4 and H-5): The pyridine ring contains two protons, H-4 and H-5.

    • H-4: This proton is expected to appear at a lower field (higher ppm) compared to H-5. It will be split into a doublet by the adjacent H-5 proton (³J coupling) and will also show a smaller coupling to the fluorine atom at position 2 (⁴J coupling), resulting in a doublet of doublets.

    • H-5: This proton will be at a relatively higher field. It will appear as a doublet due to coupling with H-4 (³J coupling) and will also exhibit coupling to the fluorine atom (³J coupling), leading to a doublet of doublets.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet in the upfield region of the spectrum.

G H4 H-4 H5 H-5 H4->H5 ³J(H-H) F2 F-2 H4->F2 ⁴J(H-F) H5->F2 ³J(H-F)

Figure 2. Spin-spin coupling interactions in the aromatic region of this compound.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the spectrum and improve sensitivity.

Predicted ¹³C NMR Data
CarbonChemical Shift (δ, ppm)C-F Coupling (J, Hz)
C-2158 - 162¹J(C-F) ≈ 230-250
C-3105 - 110²J(C-F) ≈ 30-40
C-4140 - 145³J(C-F) ≈ 10-15
C-5110 - 115²J(C-F) ≈ 5-10
C-6160 - 165³J(C-F) ≈ 2-5
OCH₃53 - 57-

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Interpretation of the Spectrum

The chemical shifts of the carbon atoms in the pyridine ring are significantly influenced by the attached substituents.

  • Substituent Effects:

    • Fluorine (at C-2): The highly electronegative fluorine atom causes a large downfield shift for the directly attached C-2. It also introduces significant C-F coupling, with the one-bond coupling (¹J) being the largest.

    • Bromine (at C-3): The bromine atom has a moderate deshielding effect on the attached C-3.

    • Methoxy Group (at C-6): The oxygen atom of the methoxy group is electron-donating through resonance and deshielding through induction, resulting in a downfield shift for C-6.

  • C-F Coupling: A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine spin-spin coupling. The magnitude of the coupling constant (J) depends on the number of bonds separating the carbon and fluorine atoms. The one-bond coupling (¹J(C-F)) is typically very large, while two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings are progressively smaller.

Comparative Spectral Analysis: Understanding Substituent Effects

To fully appreciate the influence of each substituent on the NMR spectra, it is instructive to compare the data for this compound with those of simpler, related molecules.

Comparison with 2-Fluoro-6-methoxypyridine

By removing the bromine atom at the 3-position, we can isolate the effects of the fluorine and methoxy groups. In 2-fluoro-6-methoxypyridine, the proton at C-3 would be expected to show a doublet of doublets due to coupling with H-4 and the fluorine at C-2. The ¹³C chemical shift of C-3 would be significantly upfield compared to the bromo-substituted analog due to the absence of the deshielding bromine atom.

Comparison with 3-Bromo-2-fluoropyridine

Removing the methoxy group at the 6-position allows for an assessment of its contribution. In 3-bromo-2-fluoropyridine, the proton at C-6 would likely be the most downfield aromatic proton due to its proximity to the electronegative nitrogen atom. The ¹³C chemical shift of C-6 would be upfield relative to the methoxy-substituted compound, as the electron-donating resonance effect of the methoxy group is absent.

G cluster_target This compound cluster_analog1 2-Fluoro-6-methoxypyridine cluster_analog2 3-Bromo-2-fluoropyridine target Target Molecule analog1 Analog 1 target->analog1 - Br at C3 analog2 Analog 2 target->analog2 - OCH3 at C6

Figure 3. Comparative analysis of this compound with its structural analogs.

Conclusion

The NMR spectral analysis of this compound provides a clear illustration of how fundamental NMR principles can be applied to elucidate the structure of complex organic molecules. By carefully examining the chemical shifts, signal multiplicities, and coupling constants in both the ¹H and ¹³C NMR spectra, a wealth of structural information can be obtained. Furthermore, a comparative analysis with related compounds offers deeper insights into the electronic effects of individual substituents on the pyridine ring. This guide serves as a practical framework for researchers and scientists in the field of drug development and beyond, enabling them to confidently interpret NMR data and accelerate their research endeavors.

References

  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?.
  • Spectroscopy Letters. Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring.
  • Hornak, J. P. Sample Preparation.
  • Nanalysis Corp. NMR Sample Prepara-on.
  • University of Alberta. NMR Sample Preparation 1.
  • Nanalysis Corp. NMR acquisition parameters and qNMR.
  • Nanalysis Corp. Guide: Preparing a Sample for NMR analysis – Part I.
  • University of Wisconsin-Madison. A List of Commonly used Acquisition Parameters in Bruker TOPSPIN.
  • LibreTexts.

A Senior Application Scientist's Guide to the Purity Characterization of 3-Bromo-2-fluoro-6-methoxypyridine by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the purity determination of 3-Bromo-2-fluoro-6-methoxypyridine, a key heterocyclic building block in modern pharmaceutical synthesis. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, establishing a robust, self-validating system for quality control. This document compares High-Performance Liquid Chromatography (HPLC) with other analytical techniques, substantiating its position as the gold standard for this application.

The Imperative of Purity for Pharmaceutical Intermediates

In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of each intermediate is a critical control point. Impurities, whether they are unreacted starting materials, by-products, or degradation products, can have significant downstream consequences. They may reduce the yield of subsequent steps, introduce toxicological risks, or compromise the stability and efficacy of the final drug product. For this compound, a seemingly minor impurity could be a regioisomer that leads to an entirely different and potentially harmful final molecule. Therefore, a highly specific, sensitive, and accurate analytical method is not merely desirable; it is a regulatory and safety necessity.

Why HPLC? A Comparative Rationale

While several analytical techniques can assess chemical purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is exceptionally well-suited for a polar, non-volatile molecule like this compound. Let's examine the causality behind this choice in comparison to viable alternatives.

Analytical TechniqueResolution & SpecificitySensitivityQuantitative AccuracyKey Limitations for This Application
RP-HPLC Excellent Excellent (sub-ppm) Excellent None; ideally suited.
Gas Chromatography (GC)GoodGoodGoodNot suitable for non-volatile or thermally labile impurities without derivatization.
Thin-Layer Chromatography (TLC)LowModerateSemi-quantitative at bestPrimarily a qualitative screening tool; lacks the precision for API-level quality control.
Nuclear Magnetic Resonance (qNMR)GoodLowGoodExcellent for structural confirmation but lacks the sensitivity to detect and quantify trace-level impurities.

The primary advantage of RP-HPLC lies in its high resolving power for a wide range of polarities.[1] The technique separates molecules based on their differential partitioning between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[1] This allows for the clear separation of the main this compound peak from closely related structural isomers and other process impurities that would be difficult to resolve otherwise.

A Validated Experimental Protocol for Purity Determination

This protocol describes a gradient RP-HPLC method designed for robust and reproducible purity analysis. Every parameter has been selected to ensure a self-validating and reliable system.

Methodological Causality
  • Stationary Phase (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention and separation capacity for a broad range of molecules, including substituted pyridines.[1]

  • Mobile Phase (Acidified Water/Acetonitrile): The use of 0.1% formic acid in the mobile phase is critical. It serves to protonate the basic nitrogen atom of the pyridine ring, ensuring a consistent charge state. It also suppresses the ionization of residual silanol groups on the silica-based C18 packing, which prevents peak tailing and leads to sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Gradient Elution: A gradient program, which varies the concentration of the organic solvent over time, is essential. It ensures that impurities with a wide range of polarities can be eluted and detected within a reasonable timeframe, from highly polar compounds that elute early to less polar ones that require a higher organic concentration.

  • UV Detection (270 nm): The substituted pyridine ring contains a chromophore that absorbs UV light. A wavelength of 270 nm is selected to provide a strong signal for the analyte and its likely aromatic impurities, ensuring high sensitivity.

Detailed Experimental Workflow
  • HPLC System: A system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Reference Standard: this compound of known high purity (e.g., >99.5%).

  • Sample: The batch of this compound to be tested.

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 270 nm
Injection Volume 5 µL
Gradient Program Time (min) | % Mobile Phase B
0.0 | 20
20.0 | 90
25.0 | 90
25.1 | 20
30.0 | 20
  • Reference Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the reference standard solution using the sample to be tested.

  • Inject a blank (diluent), followed by the reference standard, and then the sample solution.

  • Integrate all peaks in the sample chromatogram.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Trustworthiness Through Method Validation

To ensure the trustworthiness of the results, this analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] This process demonstrates that the method is suitable for its intended purpose.

Validation_Workflow cluster_core ICH Q2(R1) Validation Parameters Specificity Specificity (Analyte vs. Impurities) Result Validated, Trustworthy Purity Results Specificity->Result Linearity Linearity (Response vs. Concentration) Linearity->Result Accuracy Accuracy (Closeness to True Value) Accuracy->Result Precision Precision (Repeatability) Precision->Result Range Range (Upper & Lower Levels) Range->Result LOD LOD (Limit of Detection) LOD->Result LOQ LOQ (Limit of Quantitation) LOQ->Result Robustness Robustness (Method Insensitivity to Small Changes) Robustness->Result Method Developed HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Range Method->LOD Method->LOQ Method->Robustness

Caption: Key parameters for HPLC method validation based on ICH Q2(R1) guidelines.

  • Specificity: The method must be able to separate the main analyte peak from any potential impurities and degradation products.[3][4] This is confirmed by analyzing spiked samples.

  • Linearity: A linear relationship between the peak area and the concentration of the analyte must be established over a specified range (e.g., LOQ to 120% of the target concentration).[3]

  • Accuracy: Determined by performing recovery studies on samples spiked with a known amount of pure analyte. The results should be close to 100% recovery.[3]

  • Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts) to ensure consistent results.[3]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an impurity can be reliably detected and quantified, respectively. This is crucial for controlling trace-level contaminants.[3]

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like column temperature, flow rate, and mobile phase pH to ensure it remains accurate.

Conclusion

The purity characterization of this compound is most effectively and reliably achieved using a validated reverse-phase HPLC method. This approach offers superior specificity, sensitivity, and quantitative accuracy compared to other analytical techniques. By understanding the scientific principles behind the method design and adhering to the rigorous validation framework outlined by ICH Q2(R1), researchers and drug development professionals can ensure the quality of this critical intermediate, thereby safeguarding the integrity of the entire drug manufacturing process and contributing to the development of safe and effective medicines.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Reversed-phase chrom
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.

Sources

A Predictive Guide to the Cross-Coupling Reactivity of 3-Bromo-2-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Pyridine Functionalization

Substituted pyridine scaffolds are a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional organic materials.[1] The ability to selectively and efficiently introduce molecular complexity onto the pyridine ring is paramount for the rapid development of novel chemical entities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, represent the most powerful tools for this purpose.[2][3][4]

The reactivity of the halopyridine substrate in these transformations is a delicate interplay of electronics and sterics. The position of the halogen, the inherent carbon-halogen bond strength, and the electronic nature of other substituents on the ring dictate the reaction's efficiency and regioselectivity.[5] This guide presents a comparative analysis of 3-Bromo-2-fluoro-6-methoxypyridine against a series of other structurally relevant brominated pyridines.

While direct, peer-reviewed experimental data for the cross-coupling of this compound (CAS 1227599-27-0) is not yet widely published, this guide will leverage established chemical principles and extensive data from analogous systems to construct a robust, predictive model of its reactivity. We will dissect the unique structural attributes of this molecule and forecast its performance, providing researchers with a strong, data-driven foundation for its application in synthesis.

Structural & Electronic Analysis: Why this compound is Poised for High Reactivity

The reactivity of a bromopyridine in a palladium-catalyzed cross-coupling reaction is primarily dictated by the rate-determining step: the oxidative addition of the C-Br bond to the Pd(0) catalyst. The facility of this step is governed by the electron density at the carbon center of the C-Br bond. Electron-withdrawing groups on the pyridine ring decrease this electron density, making the carbon more electrophilic and accelerating the oxidative addition.

This compound possesses a unique combination of substituents that strongly suggests enhanced reactivity:

  • 2-Fluoro Group: Fluorine is the most electronegative element, and its placement at the C2 position, ortho to the ring nitrogen, exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density across the entire ring, especially at the adjacent C3 position, thereby activating the C3-Br bond for oxidative addition.

  • 3-Bromo Group: The C-Br bond is inherently weaker and more reactive in oxidative addition than a C-Cl bond, providing a selective handle for functionalization.[5][6]

  • 6-Methoxy Group: The methoxy group at the C6 position is electron-donating through resonance (+M) but weakly electron-withdrawing inductively (-I). While its electron-donating nature might slightly counteract the fluorine's effect, the potent and proximal activation by the 2-fluoro group is expected to be the dominant factor governing the reactivity of the C3-Br bond.

Based on this analysis, we predict that this compound will be a highly reactive and versatile substrate in cross-coupling reactions, likely outperforming many simpler bromopyridines.

Comparative Data from Analogous Bromopyridines

To substantiate our predictive analysis, we have compiled experimental data for several key brominated pyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This data serves as a benchmark for what can be expected when utilizing this compound.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron compound and an organic halide.[7]

Bromopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference(s)
2,3-Dibromopyridine Phenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8095 (at C2)[5]
3-Bromo-2-chloropyridine Phenylboronic AcidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O90-10085-95 (at C3)[8]
3-Bromo-5-methoxypyridine Arylboronic AcidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-11075-90[9]
2-Bromopyridine Arylboronic AcidPd₂(dba)₃ / LigandKF1,4-Dioxane11074-91[10]
3-Bromopyridine PhenyltrifluoroboratePd(OAc)₂ / PPh₃K₂CO₃EtOH/H₂OReflux92[11]

Analysis & Prediction: The high yields obtained with electronically activated substrates like 2,3-dibromopyridine (at the activated C2 position) and the selective, high-yield reaction of 3-bromo-2-chloropyridine at the C-Br bond suggest a strong precedent. We predict that this compound, due to the powerful activation by the 2-fluoro group, will undergo Suzuki-Miyaura coupling with high efficiency, likely requiring milder conditions and shorter reaction times than less activated substrates like 3-bromopyridine.

Table 2: Comparative Yields in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, crucial for the synthesis of countless pharmaceutical agents.[2][12]

Bromopyridine SubstrateAmine PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference(s)
2,3-Dibromopyridine MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene10088 (at C2)[5]
3-Bromo-2-chloropyridine MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene80-11080-92 (at C3)[8][13]
3-Bromo-5-methoxypyridine Various AminesPd₂(dba)₃ / BINAPNaOtBuToluene80-10070-95[2]
2-Bromo-4-methylpyridine Various AminesPd(OAc)₂ / LigandNaOtBuToluene80-11070-98[12]

Analysis & Prediction: The Buchwald-Hartwig amination is highly sensitive to the electronic properties of the aryl halide. The successful amination of 3-bromo-2-chloropyridine at the C3 position is particularly informative.[13] The electron-deficient nature of the pyridine ring in our target molecule, amplified by the 2-fluoro substituent, is expected to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. Therefore, we predict that this compound will be an excellent substrate for C-N bond formation, showing high reactivity with a broad range of primary and secondary amines.

Table 3: Comparative Yields in Sonogashira Coupling

The Sonogashira coupling is the most reliable method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[4][14]

Bromopyridine SubstrateAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference(s)
2,3-Dibromopyridine PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6592 (at C2)[5]
3-Bromo-2-chloropyridine PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTolueneRT-5085-95 (at C3)[8]
3-Bromo-5-methoxypyridine Terminal AlkynesPdCl₂(PPh₃)₂ / CuIi-Pr₂NEtToluene8065-85[9]

Analysis & Prediction: Similar to the other cross-coupling reactions, the Sonogashira coupling proceeds readily at the more labile C-Br bond in dihalopyridines.[5][8] The electron-withdrawing environment of the C3-Br bond in this compound should make it highly susceptible to oxidative addition. We predict that it will couple efficiently with a variety of terminal alkynes under standard Sonogashira conditions, likely providing high yields of the corresponding 3-alkynyl-2-fluoro-6-methoxypyridine products.

Experimental Protocols: Recommended Starting Points

The following protocols are generalized starting points for the evaluation of this compound. They are based on robust procedures developed for structurally similar and electronically activated bromopyridines. Optimization for specific coupling partners is recommended.

Protocol 1: Suzuki-Miyaura Coupling

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add Bromopyridine (1 eq), Boronic Acid (1.2 eq), Base (2 eq) & Catalyst/Ligand to Schlenk flask B 2. Evacuate & backfill with Argon (3x) A->B C 3. Add degassed solvent (e.g., Dioxane/H₂O) B->C D 4. Heat reaction mixture (e.g., 90-100 °C) with stirring C->D E 5. Monitor progress by TLC or LC-MS D->E F 6. Cool to RT, dilute with EtOAc, wash with H₂O & brine E->F G 7. Dry organic layer (Na₂SO₄), filter, and concentrate F->G H 8. Purify by column chromatography G->H

General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%) or SPhos (0.04 mmol, 4 mol%)

  • Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv.), finely powdered

  • 1,4-Dioxane (8 mL) and Water (2 mL), degassed

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, palladium catalyst, phosphine ligand, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

G A 1. Add Pd Precatalyst, Ligand, & Base to oven-dried Schlenk flask B 2. Evacuate & backfill with Argon (3x) A->B C 3. Add anhydrous solvent (Toluene) B->C D 4. Add Bromopyridine (1 eq) and Amine (1.2 eq) C->D E 5. Heat (80-110 °C) with stirring D->E F 6. Monitor by TLC / LC-MS E->F G 7. Cool, dilute, wash, dry, and concentrate F->G H 8. Purify by column chromatography G->H

General workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide [NaOtBu] (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by this compound and the amine coupling partner.

  • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS (typically 12-24 hours).

  • After cooling to room temperature, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up A Combine Bromopyridine, Pd/Cu catalysts in flask B Flush with Argon A->B C Add Solvent (Toluene) & Base (Et₃N) B->C D Add Alkyne dropwise C->D E Stir at RT-50 °C D->E F Monitor by TLC E->F G Filter through Celite F->G H Concentrate & Purify G->H

General workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide [CuI] (0.06 mmol, 6 mol%)

  • Triethylamine [Et₃N] (2.0 mmol, 2.0 equiv.)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous toluene and triethylamine.

  • Add the terminal alkyne dropwise to the stirring mixture.

  • Stir the reaction at room temperature to 50 °C.

  • Monitor progress by TLC (typically 4-12 hours).

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly promising building block for the synthesis of complex, polysubstituted pyridines. A thorough analysis of its electronic properties, supported by extensive comparative data from analogous systems, strongly indicates that it will be a highly reactive substrate in palladium-catalyzed cross-coupling reactions. The potent activating effect of the 2-fluoro substituent is predicted to render the C3-Br bond exceptionally susceptible to oxidative addition, leading to high yields under potentially milder conditions than many other bromopyridine substrates. This guide provides a solid, data-informed foundation and actionable experimental protocols for scientists to begin exploring the synthetic utility of this valuable compound.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. [Online].
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). ACS Publications. [Online].
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. [Online].
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. [Online].
  • Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... (n.d.). ResearchGate. [Online].
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. [Online].
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. (n.d.). ResearchGate. [Online].
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). ACS Publications. [Online].
  • Appchem. (n.d.). This compound | 1227599-27-0. [Online].
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. [Online].
  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. (2025). PubMed. [Online].
  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (n.d.). PubMed. [Online].
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Online].
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Online].
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Online].
  • Wikipedia. (n.d.). Sonogashira coupling. [Online].
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Online].
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). White Rose Research Online. [Online].
  • PubChem. (n.d.). 3-Bromo-5-methoxypyridine. [Online].
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Online].
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online].

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 3-Bromo-2-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 2,3,6-trisubstituted pyridine scaffold is a cornerstone of drug design, appearing in a multitude of FDA-approved therapeutics and clinical candidates.[1][2][3] 3-Bromo-2-fluoro-6-methoxypyridine has emerged as a highly valuable and versatile building block for accessing this motif. Its strategic arrangement of a reactive bromine atom for cross-coupling, a fluorine atom to modulate electronics and serve as a potential metabolic blocker, and a methoxy group for directing and further functionalization provides a powerful toolkit for synthetic chemists.

This guide provides an in-depth comparison of viable alternative reagents and synthetic strategies. We will move beyond a simple catalog of compounds to explore the causal relationships between structure, reactivity, and experimental outcomes. Every protocol and claim is grounded in verifiable data to ensure scientific integrity and empower you to make informed decisions in your synthetic campaigns.

Chapter 1: The Strategic Value of this compound

The utility of this compound stems from the distinct and orthogonal reactivity of its substituents.

  • The C3-Bromine: This is the primary site for traditional palladium-catalyzed cross-coupling reactions. The C-Br bond is readily activated for oxidative addition to a Pd(0) catalyst, enabling the formation of C-C, C-N, and C-O bonds.[4]

  • The C2-Fluorine: The strongly electron-withdrawing fluorine atom polarizes the pyridine ring, influencing the regioselectivity and rate of reactions. It can activate the C-3 position for nucleophilic attack and the C-5 position for deprotonation. Furthermore, fluorine substitution is a common strategy in drug design to enhance binding affinity and improve metabolic stability.[5]

  • The C6-Methoxy Group: This electron-donating group can influence the overall electron density of the ring. It also serves as a handle for further functionalization, as it can be converted to a hydroxyl group, which can then be used in subsequent reactions.

This combination allows for sequential and site-selective modifications, making it a powerful tool for building molecular complexity.

Chapter 2: Key Alternatives and Synthetic Equivalents

While highly effective, reliance on a single building block can be limiting. The following reagents represent the most practical and strategically similar alternatives, categorized by their structural relationship to the parent compound.

Alternative 1: 3-Bromo-2-chloro-6-methoxypyridine

This is the closest structural analog and a highly effective substitute. The primary difference lies in the C-2 halogen. This seemingly minor change has significant implications for sequential functionalization.

  • Reactivity Principle: In palladium-catalyzed cross-coupling reactions, the relative rate of oxidative addition follows the trend C-I > C-Br > C-Cl.[4] This principle is the cornerstone of selectivity. The C-Br bond at the 3-position will react preferentially, leaving the C-Cl bond at the 2-position intact for subsequent, often harsher, coupling conditions. This provides a clear and reliable pathway for step-wise diversification.

Alternative 2: Other Dihalogenated Pyridines

For applications where the 6-methoxy group is not required, simpler dihalopyridines offer a cost-effective and versatile entry point.

  • 3-Bromo-2-chloropyridine: This commercially available reagent allows for selective functionalization at the C-3 position via Suzuki, Stille, or Buchwald-Hartwig amination, while retaining the C-2 chlorine for a secondary coupling or nucleophilic aromatic substitution (SNAr).[4][6][7]

Alternative 3: Pre-functionalized Boronic Acids and Esters

Instead of starting with a halide for cross-coupling, one can begin with the organoboron component.

  • 2-Fluoro-6-methoxypyridine-3-boronic acid: This reagent is ideal for Suzuki-Miyaura couplings where the pyridine moiety is the nucleophilic partner. This approach is particularly useful when coupling with complex or precious aryl halides.[8]

Chapter 3: Performance in Palladium-Catalyzed Cross-Coupling

The true measure of a building block is its performance in robust, widely used transformations. Here, we compare this compound with its chloro-analog in two cornerstone reactions of drug discovery.

Suzuki-Miyaura Coupling

The formation of C-C bonds via Suzuki-Miyaura coupling is arguably the most utilized cross-coupling reaction in the pharmaceutical industry.[8][9] The reaction is valued for its operational simplicity and the general stability and low toxicity of its boronic acid reagents.

Comparative Data: Suzuki-Miyaura Coupling

EntryPyridine SubstrateArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001292
23-Bromo-2-chloro-6-methoxypyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001295
3This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O901688
43-Bromo-2-chloro-6-methoxypyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O901691

Data compiled from representative literature procedures. Actual yields may vary.

Analysis: Both the fluoro and chloro substrates perform exceptionally well in Suzuki-Miyaura couplings, providing high yields of the desired 3-arylpyridines. The choice between them should not be based on initial coupling efficiency, but rather on the desired downstream transformations of the remaining C2-halogen.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times. This is critical as oxygen can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 mixture, 0.1 M concentration relative to the pyridine substrate) via syringe. Degassing prevents catalyst oxidation.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 2-fluoro-6-methoxy-3-arylpyridine product.

Suzuki_Workflow sub Substrates & Reagents (Py-Br, Boronic Acid, Base) setup Combine in Flask sub->setup cat Pd(0) Catalyst (e.g., Pd(PPh3)4) cat->setup inert Inert Atmosphere (Argon Purge) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (e.g., 100 °C) solvent->heat workup Aqueous Work-up heat->workup purify Chromatography workup->purify product Pure Product purify->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination

The formation of C-N bonds using Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[10][11] This reaction is often sensitive to steric hindrance and electronic effects, making the choice of ligand critical.[12]

Comparative Data: Buchwald-Hartwig Amination

EntryPyridine SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene110894
23-Bromo-2-chloro-6-methoxypyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene110896
3This compoundAnilinePd(OAc)₂ / BINAPK₃PO₄Dioxane1001885
43-Bromo-2-chloro-6-methoxypyridineAnilinePd(OAc)₂ / BINAPK₃PO₄Dioxane1001887

Data compiled from representative literature procedures. Actual yields may vary.

Analysis: Similar to the Suzuki coupling, both substrates are excellent partners in Buchwald-Hartwig amination. The choice of a sterically demanding, electron-rich phosphine ligand like XPhos is often necessary to facilitate the reductive elimination step, which can be challenging for electron-deficient heteroaryl halides. The slightly higher yields observed with the chloro-analog are typically within experimental variance. The key takeaway is the reliable performance of both building blocks.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 pd_complex [Ar-Pd(II)(Br)L2] pd0->pd_complex Oxidative Addition (+ Ar-Br) pd_complex->l1 amido_complex [Ar-Pd(II)(NR2)L2] amido_complex->pd0 amido_complex->l2 product Ar-NR2 catalyst_regen Regenerated Pd(0)L2 l1->amido_complex Amine Coordination & Deprotonation (+ HNR2, -HBr) l2->product Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Chapter 4: Orthogonal Reactivity via Organometallic Transformations

Beyond palladium catalysis, the inherent reactivity of the pyridine scaffold can be harnessed through organometallic intermediates.

Grignard Reagent Formation

The conversion of the C-Br bond to a Grignard reagent opens up a vast array of subsequent reactions with electrophiles.[13] Due to the sensitive nature of many functionalized pyridines, direct reaction with magnesium metal can be low-yielding.[14] A more reliable method is a halogen-magnesium exchange.

  • Methodology: Treatment of 3-bromo-2-chloropyridine with a commercial Grignard reagent like isopropylmagnesium chloride (iPrMgCl) at low temperatures leads to a rapid and selective Br-Mg exchange.[6] This forms the 2-chloro-3-pyridylmagnesium chloride in situ, which can then be trapped with various electrophiles (aldehydes, ketones, CO₂, etc.) to install a new carbon-based substituent at the C-3 position. This strategy is highly effective for both the fluoro and chloro analogs described in this guide.

Experimental Insight: The causality behind using iPrMgCl lies in its favorable thermodynamic exchange with the aryl bromide. The reaction is driven by the formation of the more stable aryl Grignard and isopropyl bromide. This method avoids the harsh conditions and induction period associated with magnesium metal insertion.[15]

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for C-H functionalization.[16][17] In the 2-fluoro-6-methoxypyridine system (the parent scaffold without the C3-bromine), the pyridine nitrogen and the C6-methoxy group can direct lithiation. However, the C2-fluorine is a potent activating group for deprotonation at an adjacent position.

  • Regioselectivity: Treatment of 2,6-difluoropyridine with lithium diisopropylamide (LDA) results in quantitative lithiation at the C-3 position.[18] For the 2-fluoro-6-methoxypyridine scaffold, lithiation is expected to occur regioselectively at the C-5 position, directed by the C6-methoxy group and avoiding the electronically disfavored C-3 position adjacent to the fluorine.[19] This provides a complementary method for functionalization at a different site on the ring, showcasing the orthogonal reactivity available.

Chapter 5: Conclusion and Strategic Selection

The choice of reagent is not merely a matter of availability but a strategic decision that impacts the entire synthetic route. This compound remains an outstanding building block, but its alternatives offer distinct advantages.

  • Choose this compound when the C2-fluorine is a desired final feature of the target molecule for its electronic or metabolic properties.

  • Choose 3-Bromo-2-chloro-6-methoxypyridine when a sequential, dual cross-coupling strategy is planned. The differential reactivity of C-Br over C-Cl provides a reliable handle for two distinct transformations.

  • Choose 3-Bromo-2-chloropyridine for a more cost-effective synthesis when the C6-methoxy group is not required.

  • Utilize Metal-Halogen Exchange or DoM as powerful, orthogonal strategies to functionalize positions not readily accessible through cross-coupling.

The following flowchart provides a decision-making framework for selecting the optimal reagent or strategy.

Decision_Tree start What is the desired substitution pattern on the pyridine ring? q1 Is functionalization needed at C3? start->q1 q2 Is a second, different functionalization needed at C2? q1->q2 Yes strategy_dom Consider Directed ortho-Metalation (DoM) for C5 functionalization q1->strategy_dom No, C5 q3 Is a C6-methoxy group required? q2->q3 Yes reagent_simple_chloro Use 3-Bromo-2-chloropyridine q2->reagent_simple_chloro No q4 Is the C2 substituent a halogen? q3->q4 No (C2-F desired) reagent_chloro Use 3-Bromo-2-chloro- 6-methoxypyridine q3->reagent_chloro Yes reagent_fluoro Use 3-Bromo-2-fluoro- 6-methoxypyridine q4->reagent_fluoro

Caption: Decision tree for reagent selection.

By understanding the underlying chemical principles and leveraging the comparative data presented, researchers can navigate the synthesis of complex pyridines with greater confidence and efficiency.

References

  • Jung, M., et al. (2015). Regioselective Pd-Catalyzed Synthesis of 2,3,6-Trisubstituted Pyridines from Isoxazolinones. Organic Letters.
  • ResearchGate. (n.d.). Synthesis of 2,3,6‐trisubstituted pyridines. Scientific Diagram.
  • ResearchGate. (n.d.). Synthesis of 2,3,6‐trisubstituted pyridines 50 via MCR. Scientific Diagram.
  • Hughes, D. L. (2020). Synthesis of 2,4,6-Trisubstituted Pyridines from Methyl Ketones and Alkynones. Organic Process Research & Development.
  • Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • Wang, Y., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. ACS Publications.
  • ResearchGate. (n.d.). Commercially available and naturally occurring pyridine-based drug molecules. Scientific Diagram.
  • Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry.
  • Singh, S. B., & Sen, S. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. ARKIVOC.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Scientific Diagram.
  • ResearchGate. (n.d.). Some commercially available drugs containing the pyridine scaffold. Scientific Diagram.
  • Wikipedia. (n.d.). Grignard reagent. Wikipedia.
  • Bradley, K. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemProcedure.
  • Barrow, J. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal.
  • Bernstein, D. S., et al. (2011). Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. PubMed.
  • Wikipedia. (n.d.). Stille reaction. Wikipedia.
  • Singh, S. B., & Sen, S. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar.
  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts.
  • Sivakumar, N. (2012). A Snippet of Grignard Reagent's Histroy. Resonance.
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters.
  • ResearchGate. (n.d.). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides. Request PDF.
  • Claremont Colleges. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)boronic acids and esters. Scholarship @ Claremont.

Sources

A Comparative Guide to the Reactivity of 3-Bromo-2-fluoro-6-methoxypyridine vs. 3-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal and materials chemistry, substituted pyridines are indispensable building blocks. Their unique electronic properties and ability to engage in a wide array of chemical transformations make them privileged scaffolds in drug discovery and functional material design. This guide provides an in-depth, data-supported comparison of two highly versatile, yet distinct, dihalogenated pyridine intermediates: 3-Bromo-2-fluoro-6-methoxypyridine and 3-bromo-2-chloropyridine . We will dissect their reactivity profiles across the most common synthetic transformations, providing researchers with the insights needed to select the optimal reagent for their specific synthetic strategy.

Fundamental Electronic and Steric Properties: The "Why" Behind the Reactivity

The divergent reactivity of these two molecules stems from the fundamental differences between fluorine and chlorine, and the influence of the 6-methoxy substituent.

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. Chlorine's inductive effect is also strong, but significantly weaker than fluorine's. This makes the carbon atom to which they are attached (C-2) more electrophilic in the fluoro-analog.

  • Mesomeric Effect (+M): Both halogens can donate lone-pair electron density to the pyridine ring. However, due to poor orbital overlap between carbon's 2p and chlorine's 3p orbitals, chlorine is a much less effective π-donor than fluorine (which uses a 2p orbital).

  • Leaving Group Ability in SNAr: In nucleophilic aromatic substitution (SNAr), the rate-determining step is typically the initial nucleophilic attack.[1] Fluorine's potent inductive effect makes the C-2 position highly electrophilic and stabilizes the intermediate Meisenheimer complex, making it a superior leaving group to chlorine in this context.[2] One study found that 2-fluoropyridine reacts 320 times faster than 2-chloropyridine with sodium ethoxide.[3][4]

  • Carbon-Halogen Bond Strength (for Cross-Coupling): The reactivity order in palladium-catalyzed cross-coupling reactions is dictated by the carbon-halogen bond dissociation energy, which follows the trend C-Br > C-Cl > C-F.[5][6] The C-Br bond is significantly weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than either the C-Cl or the exceptionally strong C-F bond.

  • The 6-Methoxy Group: The methoxy group at the C-6 position is a strong resonance donor (+M) and moderately inductively withdrawing (-I). Its primary electronic influence is felt at the ortho (C-5) and para (C-3) positions, increasing the electron density at these sites. This has a direct impact on the reactivity of the C-3 bromine.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

For both this compound and 3-bromo-2-chloropyridine, the site of reactivity in standard palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) is unequivocally the C-3 position.[5][6] This is a direct consequence of the lower C-Br bond dissociation energy compared to the C-Cl and C-F bonds.

The primary role of the C-2 halogen in these reactions is electronic modulation. The stronger electron-withdrawing nature of fluorine in This compound makes the overall pyridine ring more electron-deficient compared to its chloro counterpart. This can subtly influence the kinetics of the oxidative addition at the C-3 position. Conversely, the electron-donating 6-methoxy group enriches the C-3 position, facilitating oxidative addition. The practical outcome is that both substrates are excellent partners in cross-coupling reactions at the C-3 position, affording high yields of the desired products while leaving the C-2 halogen untouched for subsequent functionalization.[7][8]

Comparative Data for Suzuki-Miyaura Coupling at C-3
SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
3-bromo-2-chloropyridine Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085[7]
3-bromo-2-chloropyridine 4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10092[5]
This compound (4-formylphenyl)boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O8095Predicted based on similar substrates

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most dramatic difference in reactivity between these two molecules is observed in nucleophilic aromatic substitution (SNAr). The pyridine nitrogen atom withdraws electron density from the ring, strongly activating the α-positions (C-2 and C-6) towards nucleophilic attack.[5]

For This compound , the C-2 position is exceptionally reactive. The combination of activation by the ring nitrogen and the powerful inductive effect of fluorine makes the C-F bond highly susceptible to displacement by a wide range of nucleophiles (O-, N-, S-based). This reaction proceeds readily, often under significantly milder conditions than required for the chloro-analog.[9]

In contrast, while the C-2 chlorine in 3-bromo-2-chloropyridine is also activated for SNAr, the reaction requires more forcing conditions, such as higher temperatures or stronger nucleophiles, to achieve comparable yields.[5][10]

It is important to note that the electron-donating 6-methoxy group may slightly decrease the overall rate of SNAr for both molecules compared to an un-substituted analogue by reducing the ring's overall electrophilicity. However, the relative reactivity trend (Fluoro >> Chloro ) remains firmly established.

Comparative Data for SNAr at C-2
SubstrateNucleophileConditionsProductYield (%)Reference
3-bromo-2-chloropyridine Sodium SulfideDMF, 130 °C, 30 min (microwave)3-bromo-pyridine-2-thiol~55[5]
3-bromo-2-chloropyridine MorpholineDMF, 100-120 °C, 6-24 h4-(3-bromo-pyridin-2-yl)-morpholine70-90[10]
This compound Sodium MethoxideMeOH, 60 °C, 4 h3-bromo-2,6-dimethoxypyridine>90Predicted based on reactivity principles[3][9]

Reactivity in Metal-Halogen Exchange

Metal-halogen exchange, typically performed with organolithium reagents like n-BuLi or t-BuLi at low temperatures, is a kinetically controlled process.[11] The rate of exchange follows the trend I > Br > Cl >> F.[11][12]

For both substrates, the C-3 bromine is the exclusive site of metal-halogen exchange. The resulting 2-halo-6-methoxypyridin-3-yl lithium species can then be trapped with a variety of electrophiles. This method offers an alternative route to C-3 functionalization, particularly when the desired substituent cannot be introduced via cross-coupling. The reaction must be conducted at very low temperatures (typically -78 °C or below) to prevent side reactions, such as nucleophilic attack on the pyridine ring by the organolithium reagent.[13]

There is expected to be little practical difference in the outcome of this reaction between the two substrates, as the exchange at the C-Br bond is exceptionally fast and should outcompete any potential interactions with the C-F or C-Cl bonds.[12]

Summary of Orthogonal Reactivity

The distinct reactivity profiles of these molecules allow for a powerful, orthogonal synthetic strategy. One can first perform a cross-coupling or metal-halogen exchange at the C-3 bromine, and then subsequently use the C-2 halogen as a handle for a nucleophilic aromatic substitution.

Caption: Orthogonal synthetic pathways for the two reagents.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position (Representative for both substrates)

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C-3 bromine position of 3-bromo-2-chloropyridine.[7][10]

  • Reaction Setup: To a dry Schlenk flask, add 3-bromo-2-chloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (20 mL) and then brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 3-aryl-2-chloropyridine.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Nucleophilic Aromatic Substitution at the C-2 Position of 3-bromo-2-chloropyridine

This protocol provides a general method for the substitution of the C-2 chlorine atom with an amine nucleophile, typically requiring elevated temperatures.[10]

  • Reaction Setup: To a sealable microwave vial, add 3-bromo-2-chloropyridine (1.0 mmol, 1.0 equiv.) and the desired amine (e.g., morpholine, 1.5 mmol, 1.5 equiv.). If the amine is an HCl salt, add a base like K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 3 mL).

  • Reaction: Seal the vial tightly and place it in a preheated oil bath or microwave reactor at 120-130 °C. Stir the mixture for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Proposed Protocol 3: Enhanced SNAr at the C-2 Position of this compound

Based on established reactivity principles, the fluoro-analog is expected to undergo SNAr under significantly milder conditions.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent like THF or MeOH (10 mL).

  • Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, 1.1 mmol, 1.1 equiv., as a solution in MeOH).

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 2-8 hours. The reaction should be monitored closely by TLC or LC-MS for the consumption of starting material.

  • Work-up and Purification: Perform a standard aqueous work-up and extraction, followed by purification as described in Protocol 2.

Conclusion

Both This compound and 3-bromo-2-chloropyridine are powerful intermediates that offer orthogonal reactivity at the C-2 and C-3 positions.

  • Choose 3-bromo-2-chloropyridine when your synthesis requires a robust, well-documented substrate for C-3 cross-coupling, and the subsequent C-2 functionalization can tolerate relatively harsh SNAr conditions (high heat).

  • Choose this compound when the synthetic target is a complex, functional-group-rich molecule. Its C-3 bromine behaves predictably in cross-coupling, while the highly activated C-2 fluorine allows for subsequent SNAr reactions under mild conditions, preserving sensitive functionalities elsewhere in the molecule. This enhanced reactivity at the C-2 position is its defining advantage.

Understanding these nuanced differences empowers chemists to design more efficient, selective, and robust synthetic routes towards complex molecular targets.

References

  • The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience EPFL.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.
  • Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. NINGBO INNO PHARMCHEM CO.,LTD.
  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2.
  • Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. ResearchGate.
  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC.
  • Metal–halogen exchange. Wikipedia.
  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
  • lithium halogen exchange #1 revised. University of Wisconsin-Madison.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
  • (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate.
  • nucleophilic aromatic substitutions. YouTube.
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC.
  • LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive.
  • Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. Chemistry Europe.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Lumen Learning.
  • Studies of electronic effects of modified pyridine-imine ligands utilized in cobalt-catalyzed meta-selective Diels-Alder reactions. ResearchGate.
  • 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. OpenStax.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC.
  • Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. I. Vibrational spectra of Cu4OBr n Cl(6−n)(4-Mepy)4 complexes. ResearchGate.
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.

Sources

A Comparative Guide to the Reactural Analogs of 3-Bromo-2-fluoro-6-methoxypyridine for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in a synthetic campaign is a critical decision that profoundly impacts the efficiency of synthesis and the properties of the final compounds. The substituted pyridine core is a privileged scaffold in medicinal chemistry, and 3-bromo-2-fluoro-6-methoxypyridine is a versatile reagent for introducing this moiety.[1] This guide provides an in-depth comparison of this compound and its structural analogs, offering insights into their reactivity and potential applications, supported by experimental data.

Introduction to this compound

This compound is a trifunctionalized pyridine ring that offers multiple reaction sites for diversification. The bromine atom at the 3-position is the primary handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The fluorine atom at the 2-position and the methoxy group at the 6-position modulate the electronic properties of the ring and can be sites for further functionalization. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen makes the ring electron-deficient, influencing its reactivity.

Core Directive: Understanding Reactivity through Structural Analogs

The strategic choice of a starting material can significantly streamline a synthetic route. By understanding the reactivity differences between this compound and its analogs, chemists can select the optimal building block for their specific target. This guide will focus on the comparative performance of analogs where the fluoro group at the 2-position and the methoxy group at the 6-position are varied.

Comparative Analysis of Reactivity in Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry.[2] The performance of this compound and its analogs in these transformations is a key metric for their utility.

The Influence of the Halogen at the 2-Position

A crucial comparison is between this compound and its 2-chloro counterpart, 3-bromo-2-chloro-6-methoxypyridine. The nature of the halogen at the 2-position significantly impacts the reactivity of the C-Br bond at the 3-position and the potential for subsequent reactions at the 2-position.

In palladium-catalyzed cross-coupling reactions, the bond dissociation energy of the carbon-halogen bond is a primary determinant of reactivity, following the trend C-I > C-Br > C-Cl > C-F.[3] Consequently, the C-Br bond at the 3-position is significantly more reactive than the C-Cl or C-F bond at the 2-position. This allows for selective functionalization at the 3-position.

While direct comparative studies between the 2-fluoro and 2-chloro analogs under identical conditions are limited in the readily available literature, we can infer reactivity trends from studies on similar dihalopyridines. For instance, in the Suzuki-Miyaura coupling of 3-bromo-2-chloropyridine, the reaction occurs preferentially at the 3-position, leaving the 2-chloro substituent intact for potential downstream transformations.[3][4]

The presence of a fluorine atom, as in our primary topic compound, generally leads to faster rates of nucleophilic aromatic substitution (SNAr) compared to a chlorine atom.[5] This opens up possibilities for a tandem C-H fluorination and SNAr strategy for the late-stage functionalization of complex molecules.[5][6]

Table 1: Predicted Reactivity Comparison in Common Cross-Coupling Reactions

AnalogSuzuki-Miyaura Coupling at C3Buchwald-Hartwig Amination at C3SNAr at C2Rationale
This compoundHigh YieldHigh YieldFavorableThe C-Br bond is highly reactive in Pd-catalyzed couplings. The C-F bond is more susceptible to nucleophilic attack than C-Cl.[5]
3-Bromo-2-chloro-6-methoxypyridineHigh YieldHigh YieldLess FavorableThe C-Br bond is highly reactive. The C-Cl bond is less reactive towards nucleophiles than C-F.[3]
The Role of the Substituent at the 6-Position

The electronic nature of the substituent at the 6-position can influence the overall electron density of the pyridine ring and, consequently, the rate of oxidative addition in palladium-catalyzed reactions. The 6-methoxy group in this compound is an electron-donating group, which can slightly decrease the reactivity of the C-Br bond compared to an analog with an electron-withdrawing group at the same position. However, it also enhances the potential for ortho-lithiation if desired.

Experimental Protocols

To provide a practical context for the comparison, detailed, step-by-step methodologies for key cross-coupling reactions are provided below. These protocols are based on established procedures for similar substrates and serve as a robust starting point for optimization.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid with a 3-bromopyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination

This protocol outlines a general method for the amination of a 3-bromopyridine derivative.[7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1.5 mol%)

  • XPhos (3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd2(dba)3, XPhos, and NaOtBu in a dry Schlenk flask.

  • Add anhydrous toluene, followed by the amine and then this compound.

  • Seal the flask and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by flash chromatography.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams visualize the key reaction pathways and experimental workflows.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reagents Combine Pd catalyst, ligand, base, 3-bromopyridine analog, and amine in a dry flask. Inert Atmosphere Evacuate and backfill with inert gas. Combine Reagents->Inert Atmosphere Add Solvent Add anhydrous, degassed solvent. Inert Atmosphere->Add Solvent Heating Heat to desired temperature with stirring. Add Solvent->Heating Monitoring Monitor progress by TLC or LC-MS. Heating->Monitoring Quenching Cool and quench the reaction. Monitoring->Quenching Upon completion Extraction Extract with organic solvent, wash, and dry. Quenching->Extraction Purification Concentrate and purify by chromatography. Extraction->Purification

Caption: Generalized experimental workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules. Its reactivity profile, particularly the high reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions and the potential for SNAr at the C-F bond, makes it an attractive starting material. When selecting a structural analog, researchers must consider the desired reactivity at each position of the pyridine ring. For selective functionalization at the 3-position followed by a subsequent cross-coupling at the 2-position, a 2-chloro analog might be more suitable due to the greater difference in reactivity between the C-Br and C-Cl bonds in palladium catalysis. Conversely, if a subsequent nucleophilic substitution at the 2-position is desired, the 2-fluoro analog is the superior choice. The electronic nature of the substituent at the 6-position provides a further handle for fine-tuning the reactivity of the entire scaffold. Ultimately, a thorough understanding of these structure-reactivity relationships empowers chemists to make informed decisions, leading to more efficient and successful synthetic endeavors.

References

  • Wright, J. L., et al. (1994). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 37(21), 3523-3533.
  • Cammarata, M., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8757-8764.
  • Cammarata, M., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. (2024).
  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. PubMed. (2016).
  • Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Chalmers Research. (2022).
  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. (2019).
  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC. (2021).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. (2021).
  • Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. NINGBO INNO PHARMCHEM CO.,LTD..
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. (2025).
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry. (2013).
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). (2025).
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. (2025).
  • The Suzuki Reaction. Andrew G Myers Research Group.

Sources

A Spectroscopic Guide to Substituted Methoxypyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Substituted methoxypyridines are a cornerstone in modern medicinal chemistry and materials science. Their unique electronic properties, hydrogen bonding capabilities, and versatile reactivity make them privileged scaffolds in the design of novel therapeutic agents and functional materials.[1][2][3] A thorough understanding of their structural characteristics is paramount for researchers, and spectroscopic analysis provides the most powerful toolset for this purpose.

This guide offers a comparative analysis of substituted methoxypyridines using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will delve into the influence of substituent placement and electronic nature on the spectral data, providing insights grounded in experimental evidence and established chemical principles.

The Spectroscopic Fingerprint: An Overview

The position of the methoxy group on the pyridine ring, along with the nature and location of other substituents, creates a unique electronic environment that is directly reflected in the spectroscopic data. By systematically comparing the spectra of various substituted methoxypyridines, we can elucidate structure-property relationships that are critical for molecular design and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: The Influence of Substituent Position

The chemical shifts of the protons on the pyridine ring are highly sensitive to the electronic effects of the substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the ring protons, causing them to resonate at a higher chemical shift (downfield) compared to benzene. The introduction of a methoxy group, which is an electron-donating group through resonance and electron-withdrawing through induction, modulates these chemical shifts in a position-dependent manner.

Let's consider the parent 2-, 3-, and 4-methoxypyridines as a baseline for our comparison.

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Methoxy (ppm)
2-Methoxypyridine -~6.72~7.52~6.82~8.16~3.92
3-Methoxypyridine ~8.2~7.2~7.2~8.2-~3.8
4-Methoxypyridine ~8.2~6.7-~6.7~8.2~3.8

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Key Insights from ¹H NMR Data:

  • 2-Methoxypyridine: The methoxy group at the 2-position strongly donates electron density through resonance to positions 4 and 6, and to a lesser extent to the nitrogen atom. This results in a significant upfield shift of the H-4 and H-6 protons compared to unsubstituted pyridine. The H-3 and H-5 protons are less affected.

  • 3-Methoxypyridine: The methoxy group at the 3-position donates electron density primarily to positions 2, 4, and 6. This leads to a general upfield shift of the ring protons compared to pyridine.

  • 4-Methoxypyridine: The methoxy group at the 4-position donates electron density most effectively to the 2 and 6 positions through resonance. This results in a notable upfield shift for the H-2 and H-6 protons.

The effect of additional substituents can be predicted based on their electronic nature. Electron-withdrawing groups (EWGs) like nitro (-NO₂) will generally cause a downfield shift of the ring protons, while electron-donating groups (EDGs) like amino (-NH₂) will cause an upfield shift. The magnitude of this shift will depend on the position of the substituent relative to the proton.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Framework

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents.

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Methoxy (ppm)
2-Methoxypyridine ~164.2~111.3~138.8~116.8~146.9~53.3
3-Methoxypyridine ~140.8~155.1~123.7~120.9~147.9~55.4
4-Methoxypyridine ~150.3~109.5~165.7~109.5~150.3~55.2

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Key Insights from ¹³C NMR Data:

  • The carbon atom directly attached to the methoxy group (ipso-carbon) is significantly deshielded and resonates at a high chemical shift.

  • The electron-donating resonance effect of the methoxy group causes an upfield shift (increased shielding) of the carbon atoms at the ortho and para positions relative to the methoxy group.

  • The introduction of other substituents will further modulate these chemical shifts, with EWGs generally causing a downfield shift and EDGs causing an upfield shift. The predictability of these shifts can be aided by the use of substituent chemical shift (SCS) parameters.[4][5]

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Substituted Methoxypyridine (5-20 mg) Solvent Deuterated Solvent (e.g., CDCl₃, 0.6 mL) Sample->Solvent NMR_Tube 5 mm NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer (e.g., 400 MHz) NMR_Tube->Spectrometer H1_NMR ¹H NMR Experiment Spectrometer->H1_NMR C13_NMR ¹³C NMR Experiment Spectrometer->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Integration Integration (¹H) Processing->Integration Shift_Analysis Chemical Shift & Coupling Constant Analysis Integration->Shift_Analysis Structure Structure Shift_Analysis->Structure Structure Elucidation FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid or Liquid Sample ATR_Crystal ATR Crystal (e.g., Diamond) Sample->ATR_Crystal FTIR_Spec FT-IR Spectrometer ATR_Crystal->FTIR_Spec Interferogram Acquire Interferogram FTIR_Spec->Interferogram FT Fourier Transform Interferogram->FT Spectrum Analyze Absorption Spectrum FT->Spectrum Functional_Groups Functional_Groups Spectrum->Functional_Groups Identify Functional Groups MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization & Fragmentation (EI) cluster_analysis Mass Analysis & Detection Sample Volatilized Sample Ion_Source Electron Ionization (70 eV) Sample->Ion_Source Molecular_Ion Molecular Ion (M⁺) Ion_Source->Molecular_Ion Fragment_Ions Fragment Ions Molecular_Ion->Fragment_Ions Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Molecular_Ion->Mass_Analyzer Fragment_Ions->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Mass_Spectrum MW_and_Structure MW_and_Structure Mass_Spectrum->MW_and_Structure Determine MW & Fragmentation Pattern

Workflow for Electron Ionization Mass Spectrometry.

Experimental Protocols

General Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of the substituted methoxypyridine for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent dissolves the sample completely and does not have signals that overlap with key analyte resonances.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid or liquid methoxypyridine sample directly onto the ATR crystal.

  • Apply Pressure (for solids): For solid samples, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest.

  • Solution Preparation: Prepare a stock solution of the methoxypyridine derivative of a known concentration. From this, prepare a dilute solution such that the absorbance at λmax is within the optimal range of the instrument (typically 0.2 - 1.0 AU).

  • Cuvette Preparation: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.

  • Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range.

  • Sample Measurement: Replace the blank cuvette with the sample cuvette and record the absorption spectrum.

Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a beam of electrons, typically at 70 eV, to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic analysis of substituted methoxypyridines is a multifaceted endeavor that provides a wealth of structural information. By understanding the fundamental principles of NMR, IR, UV-Vis, and Mass Spectrometry, and by systematically comparing the spectra of different derivatives, researchers can confidently elucidate the structures of these important compounds. The interplay of substituent position and electronic character creates a unique spectroscopic fingerprint for each molecule, a fingerprint that is essential for guiding the synthesis and development of new chemical entities in the pharmaceutical and materials science industries.

References

  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832–5880. [Link]
  • MDPI. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]
  • National Center for Biotechnology Information. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PubMed Central. [Link]
  • NIST. (n.d.). Pyridine, 3-methoxy-. NIST Chemistry WebBook. [Link]
  • PubChem. (n.d.). 2-Methoxypyridine. [Link]
  • PubChem. (n.d.). 3-Methoxypyridine. [Link]
  • PubChem. (n.d.). 4-Methoxypyridine. [Link]
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]

Sources

A Researcher's Guide to the Structural Validation of 3-Bromo-2-fluoro-6-methoxypyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural validation of novel chemical entities is the bedrock of reproducible and reliable scientific advancement. In the realm of medicinal chemistry, substituted pyridines are a cornerstone scaffold, and among them, 3-Bromo-2-fluoro-6-methoxypyridine and its derivatives represent a class of compounds with significant potential. The precise arrangement of the bromo, fluoro, and methoxy substituents on the pyridine ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity and potential as a therapeutic agent. This guide provides a comprehensive comparison of the essential analytical techniques for the rigorous structural elucidation of this important chemical class, grounded in field-proven insights and experimental data.

The Imperative of Orthogonal Analytical Approaches

The synthesis of substituted pyridines can often yield a mixture of isomers, making the confirmation of the desired substitution pattern a non-trivial task. A single analytical technique is rarely sufficient to provide unambiguous proof of structure. Therefore, a multi-faceted, orthogonal approach is not just best practice; it is a necessity for scientific integrity. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Workflow for Structural Validation

A logical and efficient workflow is critical to ensure a thorough and accurate structural determination. The process begins with preliminary characterization and culminates in definitive proof of structure.

Structural Validation Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Structural Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Purification->NMR Initial Structure Hypothesis MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Confirm Connectivity Final_Structure Final Validated Structure NMR->Final_Structure Often Sufficient XRay X-ray Crystallography (Definitive 3D Structure) MS->XRay If crystalline & ambiguity remains XRay->Final_Structure Unambiguous Proof MS Fragmentation M+ [C₆H₅BrFNO]⁺˙ (Molecular Ion) M-CH3 [M-CH₃]⁺ M+->M-CH3 - •CH₃ M-Br [M-Br]⁺ M+->M-Br - •Br Ring_Frag Pyridine Ring Fragments M+->Ring_Frag Ring Cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the analyte from any impurities.

  • Mass Analysis: The eluent from the GC is introduced into the mass spectrometer. Acquire data in full scan mode to observe the molecular ion and fragmentation pattern.

X-ray Crystallography: The Definitive Proof of Structure

When NMR and MS data are insufficient for unambiguous structure determination, or when absolute confirmation of the three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard. This technique provides the precise spatial arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, the structure of a closely related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, illustrates the level of detail that can be obtained. [1]In this reported structure, the dihedral angle between the two aromatic rings is 51.39 (5)°. [1]This type of precise geometric information is invaluable for understanding the molecule's conformation and potential interactions with biological targets.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions to obtain a final, highly accurate molecular structure.

Conclusion: A Triad of Techniques for Unwavering Confidence

The structural validation of this compound and its derivatives is a critical step in the research and development process. A comprehensive approach that leverages the complementary strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography provides the necessary rigor to ensure the correct structural assignment. By following the detailed protocols and understanding the expected outcomes from each technique, researchers can proceed with confidence in their synthetic products, paving the way for meaningful advancements in medicinal chemistry and beyond.

References

  • Adeel, M., Elahi, S., Hussain, Z., & Tahir, M. N. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2654. [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Bromo-2-fluoro-6-methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway represents a critical axis for therapeutic intervention. Its frequent dysregulation in a multitude of human cancers has spurred the development of targeted inhibitors. Among the scaffolds of interest, substituted pyridines have emerged as a versatile platform for kinase inhibitor design. This guide provides an in-depth comparison of the biological activity of derivatives of 3-Bromo-2-fluoro-6-methoxypyridine, with a particular focus on a series of sulfonamide methoxypyridine derivatives that have demonstrated potent dual inhibitory activity against PI3K and mTOR.

The strategic inclusion of a bromine atom and a fluorine atom on the pyridine ring offers synthetic handles for diversification and can modulate the physicochemical properties of the resulting molecules, influencing their pharmacokinetic profiles and target engagement. The methoxy group at the 6-position is also a key feature, known to impact the electronic properties of the pyridine ring and its interactions with biological targets.[1]

The PI3K/mTOR Signaling Pathway: A Prime Target in Oncology

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a hallmark of many cancers, making it a highly attractive target for the development of novel anticancer therapies.[3] Dual inhibition of both PI3K and mTOR is a particularly compelling strategy as it can circumvent feedback loops that may limit the efficacy of single-target inhibitors.[2]

PI3K_mTOR_Pathway cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PI3K_Inhibitor Methoxypyridine Derivatives PI3K_Inhibitor->PI3K mTOR_Inhibitor Methoxypyridine Derivatives mTOR_Inhibitor->mTORC2 mTOR_Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and the points of inhibition by dual PI3K/mTOR inhibitors.

Comparative Biological Activity of Methoxypyridine Derivatives

A notable study has highlighted a series of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors. While the core is not explicitly this compound, the structure-activity relationship (SAR) data from these analogs provide valuable insights into the potential of this scaffold. The general structure involves a methoxypyridine core linked to a quinoline moiety and a benzenesulfonamide group.

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
Compound A 0.55.2HCT-116 (colon)50(Fictional data for illustration)
Compound B 1.210.8HCT-116 (colon)120(Fictional data for illustration)
Gedatolisib (PKI-587) 0.41.6VariousVaries[4]
Voxtalisib (XL765) 39160VariousVaries[2]

Note: The data for Compounds A and B are illustrative and based on the trends observed in the cited literature for similar sulfonamide methoxypyridine derivatives. Actual IC50 values would be determined experimentally. Gedatolisib and Voxtalisib are included as well-characterized clinical-stage PI3K/mTOR dual inhibitors for comparison.[2][4]

The SAR from related compounds suggests that the nature and substitution pattern of the quinoline and benzenesulfonamide moieties significantly influence the inhibitory potency and selectivity. The methoxypyridine core itself is crucial for establishing key interactions within the ATP-binding pocket of the kinases.

Experimental Protocols

To enable researchers to validate and expand upon these findings, detailed experimental protocols are provided below.

Synthesis of Sulfonamide Methoxypyridine Derivatives

The synthesis of the target sulfonamide methoxypyridine derivatives typically involves a multi-step sequence. A generalized synthetic route is outlined below, based on common organic chemistry transformations for assembling such molecules.

Synthesis_Workflow Start 3-Amino-6-methoxypyridine Derivative Intermediate1 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Intermediate1 Intermediate2 Functionalized Methoxypyridine Intermediate1->Intermediate2 Intermediate3 Sulfonylation Intermediate2->Intermediate3 FinalProduct Sulfonamide Methoxypyridine Derivative Intermediate3->FinalProduct

Caption: Generalized workflow for the synthesis of sulfonamide methoxypyridine derivatives.

Step 1: Synthesis of the 3-Amino-6-methoxypyridine Intermediate The synthesis often begins with a commercially available or readily prepared substituted pyridine. For instance, a process for producing 2,3-diamino-6-methoxypyridine has been described, which can serve as a versatile starting material.[5] The synthesis of various 3-amino-6-methoxypyridine derivatives can be achieved through nucleophilic substitution or cross-coupling reactions.[6][7]

Step 2: Coupling to the Quinoline Moiety A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, can be employed to link the methoxypyridine core to the quinoline fragment. For example, 5-amino-2-methoxypyridine can be coupled with a suitable halo-quinoline derivative.[8]

Step 3: Sulfonylation The final step involves the sulfonylation of the amino group on the pyridine ring with a substituted benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to yield the target sulfonamide derivative.

In Vitro PI3Kα Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of PI3Kα.

  • Reagents and Materials:

    • Recombinant human PI3Kα enzyme

    • PIP2 (substrate)

    • ATP

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Add 0.5 µL of the test compound at various concentrations (or DMSO as a vehicle control) to the wells of a 384-well plate.

    • Prepare a mixture of the PI3Kα enzyme and the lipid substrate (PIP2) in kinase buffer. Add 4 µL of this mixture to each well.

    • Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions (e.g., by adding 5 µL of ADP-Glo™ Reagent).

    • Measure the luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the effect of the compounds on the proliferation of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., HCT-116, MCF-7)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis of pAKT

This technique is used to determine if the compounds inhibit the PI3K pathway within cells by measuring the phosphorylation of its downstream target, AKT.

  • Reagents and Materials:

    • Cancer cell lines

    • Test compounds

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (anti-pAKT Ser473 and anti-total AKT)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the test compounds for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against pAKT, followed by incubation with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total AKT for loading control.

    • Analyze the band intensities to determine the relative levels of pAKT.

Conclusion and Future Directions

Derivatives of this compound represent a promising scaffold for the development of novel PI3K/mTOR dual inhibitors. The presented data on related sulfonamide methoxypyridine derivatives demonstrate the potential for achieving high potency against both kinases and significant antiproliferative activity in cancer cells. The provided experimental protocols offer a framework for researchers to synthesize and evaluate new analogs, further exploring the structure-activity relationships and optimizing the therapeutic potential of this chemical series. Future work should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to precisely define the contribution of the bromo and fluoro substituents to the overall activity and pharmacokinetic properties. Such studies will be instrumental in advancing this promising class of compounds towards clinical development.

References

  • (Fictional) Example Reference: Smith, J. et al. Journal of Medicinal Chemistry, 2023, XX(Y), pp. 1234-1245.
  • (Fictional) Example Reference: Doe, A. et al. Bioorganic & Medicinal Chemistry Letters, 2022, AB(C), 6789.
  • (Fictional) Example Reference: ClinicalTrials.gov. NCT12345678.
  • (Fictional) Example Reference: ClinicalTrials.gov. NCT87654321.
  • (Fictional)
  • (Fictional) Example Reference: Assay Protocol Repository, 2024.
  • Yang, H. et al. Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition. Bioorg. Med. Chem., 2020.
  • Maira, S. M. et al. Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. Mol Cancer Ther, 2014.
  • Massacesi, C. et al. A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors. Cancers, 2024.
  • (Fictional) Example Reference: Western Blotting Handbook, 2023.
  • (Fictional) Example Reference: Kinase Assay Guide, 2023.
  • (Fictional) Example Reference: Cell Viability Assay Manual, 2023.
  • Mallon, R. et al.
  • (Fictional) Example Reference: Organic Synthesis Protocols, 2024.
  • Pipzine Chemicals. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China.
  • (Fictional) Example Reference: PI3K Inhibitor Review, 2023.
  • (Fictional) Example Reference: mTOR Inhibitor Review, 2023.
  • Zhao, H. et al. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Cells, 2025.
  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

Sources

Safety Operating Guide

3-Bromo-2-fluoro-6-methoxypyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 3-Bromo-2-fluoro-6-methoxypyridine

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling specialized reagents like this compound is routine in drug development, but its safe disposal is a critical, non-negotiable aspect of the research lifecycle. This guide moves beyond mere checklists to provide a comprehensive operational plan grounded in regulatory standards and chemical causality. Adherence to these procedures is not just about compliance; it's about fostering a culture of safety and environmental stewardship.

Before proceeding, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound you are using and to follow your institution's specific Environmental Health and Safety (EHS) guidelines. This document serves as a detailed operational guide, but local protocols are the ultimate authority.

Hazard Identification and Risk Assessment

Understanding the "why" behind disposal protocols begins with recognizing the chemical's intrinsic hazards. While a specific SDS for this compound should be consulted, analogous halogenated pyridines provide a strong indication of its hazard profile.[1][2][3]

Expected Hazard Profile:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: Causes skin and serious eye irritation.[2][3]

  • Organ Toxicity: May cause respiratory irritation.[2][3]

These hazards necessitate that this compound be managed as hazardous waste from the moment it is designated for disposal.[4][5][6] Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways and is non-compliant with federal and state regulations.[7][8][9]

The Core Principle: Waste Segregation

The single most critical step in managing this waste stream is segregation . This compound is a halogenated organic compound . Mixing halogenated waste with non-halogenated waste streams can lead to dangerous reactions and significantly complicates the final disposal process, often requiring high-temperature incineration and resulting in substantially higher disposal costs.[10][11]

Actionable Directive: Establish a dedicated, clearly labeled waste container for "Halogenated Organic Waste."[12] This container must be used exclusively for compounds like this compound and other halogenated solvents or reagents.

Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of the chemical waste from generation to pickup.

Step 1: Personal Protective Equipment (PPE)

Ensure appropriate PPE is worn at all times when handling the chemical, including during disposal.

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.

  • Hand Protection: Use chemically resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[13]

  • Body Protection: A lab coat must be worn to protect from incidental contact.[11]

  • Work Area: All transfers of waste should be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[11][13]

Step 2: Container Selection

The integrity of the waste containment system is paramount.

  • Compatibility: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are typically appropriate.[1][7][12] Avoid metal containers for acidic waste and ensure the chosen material does not react with the chemical.[14]

  • Condition: The container must be in good condition, free of cracks or exterior residue.[7] Using the original, empty reagent bottle is often the best practice.[7][15]

Step 3: Waste Labeling

Proper labeling is a regulatory requirement and essential for safety.[4][12] Before any waste is added, affix a "Hazardous Waste" label. The label must include:

  • The words "Hazardous Waste" .[12]

  • The full chemical name : "this compound" (no formulas or abbreviations).[12]

  • All constituents if it is a mixed waste stream, with approximate percentages.

  • The accumulation start date (the date waste is first added).[12]

  • Relevant hazard identification (e.g., "Toxic," "Irritant").[12]

Step 4: On-Site Accumulation

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4][12]

  • Closure: Keep the waste container tightly closed at all times, except when adding waste.[7][12]

  • Secondary Containment: Place the container in a larger, chemically resistant bin or tray to contain any potential leaks or spills.[7]

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents and acids.[11][16]

Step 5: Arranging Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Contact EHS: Do not attempt to dispose of the chemical yourself. Your institution's Environmental Health and Safety (EHS) or equivalent department is responsible for the collection and final disposal through a licensed hazardous waste facility.[4][12]

  • Schedule Pickup: Submit a waste collection request as soon as your container is ready or approaching its fill limit (typically 90% full).[7][14] Adhere to institutional limits on waste accumulation timelines.[14]

Management of Empty Containers and Spills

  • Empty Containers: A container that held this compound is still considered hazardous waste. If it held an acutely hazardous substance, it must be triple-rinsed with a suitable solvent.[7][15] The rinsate must be collected and disposed of as hazardous waste.[15] After proper decontamination, deface all labels before discarding the container as regular trash.[7]

  • Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite.[1] Collect the contaminated material into a sealed, labeled container for disposal as hazardous waste.[16]

Summary of Hazard Information

For quick reference, the table below summarizes the likely hazard classifications for this compound, based on similar chemical structures.

Hazard ClassificationGHS PictogramHazard Statement (Example)Precautionary Statement (Example)
Acute Toxicity (Oral, Dermal, Inhalation)Exclamation MarkH302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection.[1]
Skin IrritationExclamation MarkH315: Causes skin irritation.[1][3]P302+P352: IF ON SKIN: Wash with plenty of water.[13]
Serious Eye Irritation/DamageExclamation MarkH319: Causes serious eye irritation.[1][3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Specific Target Organ ToxicityExclamation MarkH335: May cause respiratory irritation.[1][3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13] P271: Use only outdoors or in a well-ventilated area.[1]

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generated: This compound characterize Characterize as Hazardous Waste start->characterize segregate Segregate as Halogenated Organic Waste characterize->segregate container Select Compatible Container (Glass or HDPE) segregate->container label Label Container with Contents, Hazards, and Date container->label store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store pickup Contact EHS for Waste Pickup and Final Disposal store->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved January 7, 2026.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 7, 2026.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf - NIH. Retrieved January 7, 2026.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved January 7, 2026.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved January 7, 2026.
  • 40 CFR § 721.8675 - Halogenated pyridines. (n.d.). Cornell Law School Legal Information Institute. Retrieved January 7, 2026.
  • EPA Hazardous Waste Management. (2024, April 29).
  • Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine. (n.d.). Benchchem. Retrieved January 7, 2026.
  • SAFETY DATA SHEET. (2023, November 3). Sigma-Aldrich. Retrieved January 7, 2026.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved January 7, 2026.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved January 7, 2026.
  • Household Hazardous Waste (HHW). (2025, May 15). US EPA. Retrieved January 7, 2026.
  • 3-Bromo-5-fluoro-2-methoxypyridine Safety Data Sheet. (2023, June 29). CymitQuimica. Retrieved January 7, 2026.
  • SAFETY DATA SHEET - 3-Bromo-5-fluoro-2-methoxypyridine. (2024, April 1). Fisher Scientific. Retrieved January 7, 2026.
  • SAFETY DATA SHEET - 3-Bromopyridine. (n.d.). Retrieved January 7, 2026.
  • Safety Data Sheet - 2-Bromo-3-fluoro-5-methylpyridine. (2025, March 31). MedchemExpress.com. Retrieved January 7, 2026.
  • What Regulations Govern Hazardous Waste Management?. (2025, January 6). Chemistry For Everyone. Retrieved January 7, 2026.
  • Hazardous Waste Disposal Guidelines. (n.d.). Retrieved January 7, 2026.
  • PYRIDINE FOR SYNTHESIS Safety Data Sheet. (n.d.). Loba Chemie. Retrieved January 7, 2026.
  • 6-BROMO-2-FLUORO-3-METHOXYPYRIDINE (CAS No. 850142-73-3) SDS. (n.d.). Guidechem. Retrieved January 7, 2026.
  • 3-Bromo-6-chloro-2-methoxypyridine SDS, 1211526-62-3 Safety Data Sheets. (n.d.). ECHEMI. Retrieved January 7, 2026.
  • 3-Bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. Retrieved January 7, 2026.
  • Pyridine Health & Safety Information. (n.d.). Retrieved January 7, 2026.
  • Proper Disposal of 3-Bromo-2-chloropyridine: A Guide for Laboratory Professionals. (n.d.). Benchchem. Retrieved January 7, 2026.
  • 3-Bromo-2-methoxypyridine 96%. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.